molecular formula C6H6ClNO B11811294 4-Chloro-5-hydroxy-2-methylpyridine CAS No. 1261811-68-0

4-Chloro-5-hydroxy-2-methylpyridine

Cat. No.: B11811294
CAS No.: 1261811-68-0
M. Wt: 143.57 g/mol
InChI Key: FHXPRNBMGUMEFL-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-methylpyridine (Molecular Formula: C₆H₆ClNO, Molecular Weight: 143.57) is a substituted pyridine derivative offered for research and further manufacturing use only, not for direct human use . This compound is of significant interest in chemical synthesis and pharmaceutical research, particularly as a versatile building block for the development of active molecules. While specific data for this isomer is limited, closely related chlorohydroxymethylpyridines are recognized as key intermediates in the synthesis of kinase inhibitors , which are a major class of therapeutic agents. The presence of multiple functional groups on the pyridine ring makes it a valuable scaffold for various chemical transformations, including further substitutions and metal-catalyzed coupling reactions . In a research context, this compound serves as a critical synthon for constructing more complex heterocyclic systems. The structural motif of substituted pyridinols is commonly found in compounds with diverse biological activities . Regioselective oxyfunctionalization of such pyridine derivatives is an active area of investigation, with biocatalytic methods using specialized bacterial strains being explored as a promising route for the preparation of various pyridinols . As a standard safety precaution, researchers should handle this material with appropriate personal protective equipment, including gloves and eye protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261811-68-0

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

4-chloro-6-methylpyridin-3-ol

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3

InChI Key

FHXPRNBMGUMEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-hydroxy-2-methylpyridine, which predominantly exists in its tautomeric form as 4-Chloro-5-methyl-2-pyridone , is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a common motif in a variety of biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities. The presence of a chlorine atom and a methyl group on the pyridone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological activity and potential as a drug candidate.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic data, and potential biological significance.

Chemical Properties and Data

The chemical properties of this compound are summarized below. Due to tautomerism, the compound is more accurately represented as 4-Chloro-5-methyl-2-pyridone.

PropertyValueReference
Chemical Name 4-Chloro-5-methyl-2-pyridone
Synonyms This compound, 4-Chloro-5-methyl-1H-pyridin-2-one
CAS Number 1227592-83-7[1]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Appearance Solid (predicted)
Melting Point Not experimentally determined in searched literature.
Boiling Point Not experimentally determined in searched literature.
Solubility Expected to be soluble in polar organic solvents.

Tautomerism

Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, exist in equilibrium with their pyridone tautomers. In the case of this compound, the equilibrium lies heavily towards the 4-Chloro-5-methyl-2-pyridone form. This is a general characteristic of 2-hydroxypyridines, where the lactam form is typically more stable than the lactim form, especially in the solid state and in polar solvents.[2]

tautomerism cluster_0 This compound (Lactim) cluster_1 4-Chloro-5-methyl-2-pyridone (Lactam) Lactim Lactim Lactam Lactam Lactim->Lactam Tautomerization

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-5-methyl-2-pyridone was not found in the reviewed literature, general methods for the synthesis of substituted 2-pyridones can be adapted. A plausible synthetic route could involve the cyclization of an appropriate dicarbonyl compound with an amine, followed by chlorination.

A patent for the preparation of 2-chloro-5-methylpyridine describes a multi-step process starting from the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. This is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone, which is subsequently halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (a tautomer of 5-methyl-2(1H)-pyridone).[3] Further chlorination at the 4-position would be required to obtain the target molecule.

General Experimental Workflow for Substituted 2-Pyridone Synthesis:

synthesis_workflow Start Starting Materials (e.g., Dicarbonyl compound, Amine) Step1 Cyclization Reaction Start->Step1 Step2 Formation of Pyridone Ring Step1->Step2 Step3 Chlorination Step2->Step3 Product 4-Chloro-5-methyl-2-pyridone Step3->Product

Caption: A generalized workflow for the synthesis of substituted 2-pyridones.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents. For comparison, the ¹H NMR spectrum of 2-chloro-5-methylpyridine shows signals at δ 8.18 (d), 7.45 (dd), 7.13 (d), and 2.27 (s) ppm in CDCl₃.[4]

  • ¹³C NMR: The spectrum will display signals for the six carbon atoms of the pyridone ring and the methyl group. The carbonyl carbon (C2) is expected to appear significantly downfield. For the parent 2-pyridone, the carbonyl carbon resonates at approximately 155.9 ppm in CD₃OD.[5]

Infrared (IR) Spectroscopy: The IR spectrum of 4-Chloro-5-methyl-2-pyridone is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretch: A broad band in the region of 3400-3200 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. The exact position will be influenced by hydrogen bonding.

  • C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic ring.

  • C-Cl stretch: A band in the lower frequency region, typically around 800-600 cm⁻¹.

Biological Significance and Potential Signaling Pathways

The biological activities of 2-pyridone derivatives are diverse and well-documented.[4] They are known to act as inhibitors of various enzymes and receptors, and some have shown promise as anticancer, antiviral, and antibacterial agents. The specific biological activity of 4-Chloro-5-methyl-2-pyridone has not been extensively studied. However, based on the activities of structurally related compounds, it could potentially interact with a number of biological targets.

For instance, some substituted pyridones have been identified as inhibitors of bacterial phosphopantetheinyl transferase, an essential enzyme for bacterial viability.[6] Others have shown activity against the H5N1 and SARS-CoV-2 viruses.[7] The presence of the chloro and methyl groups will modulate the electronic and steric properties of the molecule, which in turn will determine its specific interactions with biological macromolecules.

A potential mechanism of action for a molecule like 4-Chloro-5-methyl-2-pyridone could involve its ability to act as a hydrogen bond donor and acceptor, allowing it to bind to the active sites of enzymes or receptors. The lipophilicity conferred by the methyl group and the electronic effects of the chlorine atom would play a crucial role in its transport across cell membranes and its interaction with target proteins.

Hypothetical Signaling Pathway Interaction:

signaling_pathway Molecule 4-Chloro-5-methyl- 2-pyridone Target Target Protein (e.g., Kinase, Enzyme) Molecule->Target Binding/Inhibition Pathway Signaling Cascade Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

Caption: A hypothetical model of interaction with a cellular signaling pathway.

Conclusion

This compound, existing as its 4-Chloro-5-methyl-2-pyridone tautomer, represents a molecule with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its chemical properties based on the well-established chemistry of substituted 2-pyridones. Further research is warranted to fully elucidate its synthesis, characterize its physicochemical properties, and explore its biological activities and potential therapeutic applications. The information presented here serves as a valuable resource for researchers and scientists embarking on studies involving this and related compounds.

References

An In-depth Technical Guide on 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide addresses the chemical identity, structure, and available technical data for 4-Chloro-5-hydroxy-2-methylpyridine. An extensive search of chemical databases and scientific literature was conducted to provide a comprehensive overview for researchers, scientists, and drug development professionals. The findings indicate that while several isomers of chloro-hydroxy-methylpyridine are well-documented, specific information regarding the this compound isomer is not available in public databases. This guide will detail the findings of the search and provide information on closely related, characterized isomers that may be of interest.

Chemical Identification and Structure Elucidation

A systematic search for "this compound" was performed across major chemical databases, including PubChem and commercial supplier catalogs. The objective was to identify its Chemical Abstracts Service (CAS) number and confirm its molecular structure.

The search did not yield a specific entry for this compound. This suggests that this particular isomer may not be a commercially available or well-characterized compound.

However, the search did identify several related isomers, including:

  • 2-Chloro-5-hydroxy-4-methylpyridine:

    • CAS Number: 1227502-89-7

    • Synonym: 6-Chloro-4-methylpyridin-3-ol

  • 4-Chloro-2-hydroxy-5-methylpyridine:

    • This compound is more accurately represented by its tautomeric form, 4-Chloro-5-methylpyridin-2(1H)-one .

    • CAS Number: 1227592-83-7

The absence of a dedicated CAS number for this compound is a strong indication of its limited availability and the scarcity of published research on its specific properties and applications.

Physicochemical Properties

Due to the lack of specific data for this compound, this section presents a comparative summary of the known properties of its closely related isomers. This information can serve as a preliminary reference for researchers interested in the potential characteristics of the target compound.

Property2-Chloro-5-hydroxy-4-methylpyridine4-Chloro-5-methylpyridin-2(1H)-one
Molecular Formula C₆H₆ClNOC₆H₆ClNO
Molecular Weight 143.57 g/mol 143.57 g/mol
Appearance No data availableNo data available
Melting Point No data availableNo data available
Boiling Point No data availableNo data available
Solubility No data availableNo data available

Note: The lack of available data for these isomers further underscores the specialized nature of these compounds.

Synthesis and Experimental Protocols

While no specific synthesis protocols for this compound were found, literature searches provided general methodologies for the preparation of related substituted pyridines. These often involve multi-step syntheses starting from commercially available pyridine derivatives.

A general synthetic approach to a chloro-hydroxy-methylpyridine could theoretically involve:

  • Starting Material: A suitable commercially available methylpyridine derivative.

  • Chlorination: Introduction of a chlorine atom at the desired position using a chlorinating agent.

  • Hydroxylation: Introduction of a hydroxyl group. The specific reaction conditions would depend on the reactivity of the intermediate and the desired regioselectivity.

A patent for the preparation of 2-chloro-5-methylpyridine describes a process starting from the condensation of propionaldehyde and an acrylic ester to form 5-methyl-3,4-dihydro-2(1H)-pyridone.[1][2] This intermediate is then halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine, which is subsequently chlorinated to 2-chloro-5-methylpyridine.[1][2] Further specific chlorination at the 4-position and hydroxylation at the 5-position would require additional, non-documented synthetic steps.

The synthesis of 2-hydroxy-5-methylpyridine from 2-amino-5-methylpyridine via a diazotization reaction is a well-established procedure.[3]

It is crucial to note that the synthesis of a specific isomer like this compound would require careful planning of the synthetic route to ensure the correct placement of the substituents on the pyridine ring.

Logical Workflow for Isomer Identification

The process of identifying the correct chemical information for a specific isomer is critical in chemical research and development. The following diagram illustrates the logical workflow followed in the investigation of "this compound".

G A User Request: This compound B Database Search (CAS Number, Structure) A->B C No Direct Match Found B->C D Search for Related Isomers C->D F Search for Synthetic Literature C->F E Identify Characterized Isomers: - 2-Chloro-5-hydroxy-4-methylpyridine - 4-Chloro-2-hydroxy-5-methylpyridine D->E I Report Findings to User E->I G No Specific Synthesis Found for This compound F->G H Conclusion: Compound is not well-documented G->H H->I

Caption: Logical workflow for the identification of this compound.

Conclusion

Based on an extensive review of available chemical literature and databases, "this compound" does not appear to be a well-characterized or commercially available compound. No specific CAS number, structural confirmation, or detailed technical data could be retrieved for this particular isomer.

For researchers and drug development professionals, it is recommended to focus on the available and characterized isomers, such as 2-Chloro-5-hydroxy-4-methylpyridine or 4-Chloro-5-methylpyridin-2(1H)-one, if their structural features are suitable for the intended application. Any research requiring the specific this compound isomer would likely necessitate a custom synthesis, for which a synthetic route would need to be developed and validated.

This guide highlights the importance of precise isomer identification in chemical and pharmaceutical research and provides a clear summary of the currently available information on this topic.

References

Spectroscopic Profile of 4-Chloro-5-hydroxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-hydroxy-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and data from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.8 - 8.2Singlet1HH6The proton at position 6 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the deshielding effect of the electronegative nitrogen atom.
~7.0 - 7.4Singlet1HH3The proton at position 3 is also expected to be a singlet. Its chemical shift will be influenced by the adjacent methyl and chloro substituents.
~5.0 - 6.0Broad Singlet1HOHThe hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary significantly with solvent, concentration, and temperature.
~2.3 - 2.6Singlet3HCH₃The methyl protons at position 2 will appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~155 - 160C5The carbon bearing the hydroxyl group is expected to be significantly downfield.
~145 - 150C2The carbon with the methyl substituent will also be downfield.
~140 - 145C6The carbon adjacent to the nitrogen is expected to have a downfield chemical shift.
~125 - 130C4The carbon atom bonded to the chlorine atom will be deshielded.
~120 - 125C3The chemical shift of this carbon is influenced by the adjacent substituents.
~18 - 22CH₃The methyl carbon will have a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch
3000 - 3100MediumAromatic C-H stretch
2850 - 3000MediumAliphatic C-H stretch (CH₃)
1550 - 1620StrongC=C and C=N ring stretching
1400 - 1500MediumC-H bending (CH₃)
1200 - 1300StrongC-O stretch (phenol)
1000 - 1100StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
143/145High[M]⁺ (Molecular ion peak with isotopic pattern for Chlorine)
128/130Medium[M - CH₃]⁺
115Medium[M - CO]⁺
108Medium[M - Cl]⁺
79Medium[C₅H₄N]⁺ (Pyridine ring fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process and Analyze Data C->E D->E IR_Workflow A Prepare Sample (KBr Pellet or Thin Film) B Place in FTIR Spectrometer A->B C Acquire IR Spectrum B->C D Process and Analyze Data C->D MS_Workflow A Introduce Sample into Ion Source (EI) B Ionization and Fragmentation A->B C Mass Analysis B->C D Detection C->D E Data Processing and Spectrum Generation D->E

Synthesis of 4-Chloro-5-hydroxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 4-Chloro-5-hydroxy-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in published literature, this guide outlines a multi-step approach involving the formation of a pyridine N-oxide intermediate to ensure regioselectivity during the critical chlorination step. The protocols described herein are based on established methodologies for analogous pyridine systems.

Overview of the Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available 2-amino-5-methylpyridine and proceeds through four key transformations:

  • Diazotization and Hydrolysis: Conversion of the starting amino-pyridine to its corresponding hydroxypyridine.

  • N-Oxide Formation: Oxidation of the pyridine nitrogen to activate the 4-position for subsequent functionalization.

  • Nitration: Regioselective introduction of a nitro group at the 4-position of the pyridine N-oxide.

  • Reduction of the Nitro Group and Introduction of the Chloro Substituent: Conversion of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the chloro group at the 4-position.

This strategic pathway is designed to overcome the challenges of direct chlorination of the 2-hydroxy-5-methylpyridine core, which could lead to a mixture of isomers.

Experimental Protocols and Data

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

The initial step involves the conversion of 2-amino-5-methylpyridine to 2-hydroxy-5-methylpyridine. This is a standard reaction involving diazotization of the amino group followed by hydrolysis.[1][2]

Experimental Protocol:

A solution of concentrated sulfuric acid (40 g) in water (150 mL) is prepared in a 500-mL two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer. The solution is cooled to below 0°C in an acetone/ice bath. 2-Amino-5-methylpyridine (18.2 g, 168 mmol) is then added.[1] An aqueous solution of sodium nitrite (15.4 g, 223 mmol in 30 mL of H₂O) is added at a rate that maintains the reaction temperature between 0-5°C.[1] After the addition is complete, the mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15 minutes.[1] The reaction mixture is cooled to room temperature, and a 50% w/w aqueous sodium hydroxide solution is added to adjust the pH to 6.5-7.0.[1] The solution is then heated to 60°C and extracted with ethyl acetate (4 x 100 mL).[1] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale-yellow solid. The crude product is purified by recrystallization from ethyl acetate to give 2-hydroxy-5-methylpyridine as white crystalline needles.[1]

ParameterValueReference
Starting Material 2-Amino-5-methylpyridine[1]
Reagents Concentrated H₂SO₄, NaNO₂, NaOH[1]
Solvent Water, Ethyl Acetate[1]
Reaction Temperature 0-5°C, 95°C[1]
Yield ~61%[1]
Step 2: Synthesis of 2-Hydroxy-5-methylpyridine N-oxide

The pyridine nitrogen is oxidized to an N-oxide to facilitate electrophilic substitution at the 4-position.

Experimental Protocol:

A general procedure for the N-oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. In a flask, 2-hydroxy-5-methylpyridine is dissolved in a suitable solvent like dichloromethane or acetic acid. A slight excess of the oxidizing agent is added portion-wise while maintaining the temperature with an ice bath. The reaction is stirred until completion, monitored by TLC. The reaction mixture is then worked up by neutralizing the excess acid and extracting the product.

ParameterValue
Starting Material 2-Hydroxy-5-methylpyridine
Reagents m-CPBA or H₂O₂/Acetic Acid
Solvent Dichloromethane or Acetic Acid
Reaction Temperature 0-25°C
Step 3: Nitration of 2-Hydroxy-5-methylpyridine N-oxide

The N-oxide is nitrated to introduce a nitro group at the 4-position. The N-oxide group directs the nitration to this position.

Experimental Protocol:

2-Hydroxy-5-methylpyridine N-oxide is added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0°C). The mixture is stirred and allowed to warm to a specific temperature (e.g., 70°C) and held there for several hours. The reaction is then carefully quenched by pouring it onto ice. The precipitated product, 4-nitro-2-hydroxy-5-methylpyridine N-oxide, is collected by filtration, washed with water, and dried.

ParameterValue
Starting Material 2-Hydroxy-5-methylpyridine N-oxide
Reagents Concentrated H₂SO₄, Fuming HNO₃
Reaction Temperature 0-70°C
Step 4: Synthesis of this compound

This final step involves a three-stage, one-pot process: deoxygenation of the N-oxide, reduction of the nitro group, and conversion of the resulting amino group to a chloro group.

Experimental Protocol:

The 4-nitro-2-hydroxy-5-methylpyridine N-oxide is first deoxygenated using a reducing agent like PCl₃. This is followed by the reduction of the nitro group to an amino group using a catalyst such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 4-amino-2-hydroxy-5-methylpyridine is then subjected to a Sandmeyer-type reaction. The amine is diazotized with sodium nitrite in a strong acid (like HCl) at low temperature, and the resulting diazonium salt is then treated with a solution of copper(I) chloride to yield the final product, this compound.

ParameterValue
Starting Material 4-Nitro-2-hydroxy-5-methylpyridine N-oxide
Reagents PCl₃ (deoxygenation), Fe/Acetic Acid or H₂/Pd-C (reduction), NaNO₂/HCl, CuCl (Sandmeyer)
Reaction Temperature Varies per stage (low for diazotization)

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthetic route and the logical workflow.

Synthesis_Pathway A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methylpyridine A->B 1. NaNO₂, H₂SO₄ 2. H₂O, heat C 2-Hydroxy-5-methylpyridine N-oxide B->C m-CPBA or H₂O₂/AcOH D 4-Nitro-2-hydroxy-5-methylpyridine N-oxide C->D HNO₃, H₂SO₄ E 4-Amino-2-hydroxy-5-methylpyridine D->E 1. PCl₃ 2. Fe, AcOH F This compound E->F 1. NaNO₂, HCl 2. CuCl Experimental_Workflow cluster_0 Step 1: Hydroxylation cluster_1 Step 2-4: Core Modification A1 Dissolve 2-amino-5-methylpyridine in cold H₂SO₄ A2 Add NaNO₂ solution at 0-5°C A1->A2 A3 Heat to 95°C A2->A3 A4 Neutralize and Extract A3->A4 A5 Recrystallize A4->A5 B1 N-Oxidation A5->B1 Product from Step 1 B2 Nitration at C4 B1->B2 B3 Deoxygenation & Reduction B2->B3 B4 Sandmeyer Reaction B3->B4 Alternative_Pathway A 2-Hydroxy-5-methylpyridine B 5-Benzyloxy-2-methylpyridine A->B BnBr, K₂CO₃ C 4-Chloro-5-benzyloxy-2-methylpyridine B->C Chlorinating Agent (e.g., NCS, SO₂Cl₂) D This compound C->D H₂, Pd/C

References

Tautomerism in Chlorinated Hydroxypyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium between hydroxypyridine and pyridone forms in chlorinated derivatives is a critical factor influencing their physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These characteristics are paramount in drug design and development, where precise control over a molecule's behavior is essential for its efficacy and safety. This technical guide provides a comprehensive overview of the tautomerism in chlorinated hydroxypyridines, presenting key quantitative data, detailed experimental protocols, and visualizations to aid researchers in this field.

The Lactam-Lactim Tautomeric Equilibrium

Chlorinated hydroxypyridines exist in a dynamic equilibrium between two tautomeric forms: the lactim (hydroxypyridine) and the lactam (pyridone) form. This equilibrium is significantly influenced by the position of the chlorine substituent(s) on the pyridine ring and the nature of the solvent.[1][2][3][4] Generally, the equilibrium can be represented as follows:

Caption: General tautomeric equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms.

The position of this equilibrium is a delicate balance of electronic and steric effects imparted by the chlorine atoms, as well as solvation effects.

Quantitative Data on Tautomeric Equilibrium

The tautomeric equilibrium constant (KT = [lactam]/[lactim]) and the acidity (pKa) are crucial parameters for characterizing the behavior of chlorinated hydroxypyridines. The following tables summarize available quantitative data for various chlorinated isomers.

Table 1: Tautomeric Equilibrium Constants (KT) of Chlorinated Hydroxypyridines

CompoundSolventKT ([lactam]/[lactim])Reference
6-Chloro-2-hydroxypyridineD2O2.1[5]
2-Hydroxypyridine (for comparison)Cyclohexane1.7[6]

Table 2: pKa Values of Chlorinated Hydroxypyridines

CompoundpKaTautomerMethodReference
4-Chloro-2-hydroxypyridine10.54Not specifiedPredicted[2][7]
3-Chloro-4-hydroxypyridine3.77Not specifiedPredicted

Spectroscopic Data for Tautomer Characterization

NMR and UV-Vis spectroscopy are powerful tools for identifying and quantifying the different tautomers in solution.

Table 3: 1H NMR Chemical Shift Data (δ, ppm) for Chlorinated Pyridone Tautomers

Note: Specific data for chlorinated derivatives is sparse in the readily available literature. The following represents a general guide based on related structures.

Proton3-Chloro-2-pyridone (Predicted)6-Chloro-2-pyridone (in CDCl3)
H3-~6.4
H4~7.3~7.2
H5~6.3~6.2
H6~7.5-
NH12-1412-14

Table 4: UV-Vis Absorption Maxima (λmax, nm) for Chlorinated Hydroxypyridine Tautomers

Note: The λmax values are solvent-dependent and can vary. The following provides an indication of the expected absorption ranges.

CompoundTautomerSolventλmax (nm)Reference
2-HydroxypyridineLactimMethanol226.2[8][9]
2-PyridoneLactamMethanol297.6[8][9]
6-Chloro-2-pyridyl hydrazonesNot specifiedVarious organicVaries[10]

Experimental Protocols

Determination of Tautomeric Ratio by 1H NMR Spectroscopy

This method relies on the integration of distinct signals corresponding to each tautomer in the 1H NMR spectrum.

Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the chlorinated hydroxypyridine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a known concentration (typically 5-10 mg/mL).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum on a spectrometer with a sufficiently high field (e.g., 400 MHz or higher) to achieve good signal resolution.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify well-resolved signals that are unique to each tautomer. Protons on or adjacent to the tautomerizing group are often the most informative.

    • Integrate the selected signals for each tautomer.

    • Calculate the molar ratio of the tautomers by dividing the integral of the lactam form by the integral of the lactim form, taking into account the number of protons each signal represents.

      • KT = (Integrallactam / Number of protonslactam) / (Integrallactim / Number of protonslactim)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve sample in deuterated solvent B Transfer to NMR tube A->B C Acquire 1H NMR spectrum B->C D Process spectrum C->D E Identify unique signals for each tautomer D->E F Integrate signals E->F G Calculate K_T F->G

Caption: Workflow for determining the tautomeric ratio by 1H NMR spectroscopy.

Determination of Tautomeric Equilibrium by UV-Vis Spectrophotometry

This method is based on the principle that the two tautomers will have distinct UV-Vis absorption spectra.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the chlorinated hydroxypyridine of known concentration in a suitable solvent (e.g., ethanol, water, cyclohexane).

    • Prepare a series of dilutions from the stock solution to create solutions of varying, known concentrations.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

    • Use the pure solvent as a blank.

    • Identify the absorption maxima (λmax) for each tautomer. This may require comparison with spectra of "locked" derivatives (O-methylated for the lactim and N-methylated for the lactam).

  • Data Analysis:

    • If the absorption bands of the two tautomers are well-separated, the concentration of each can be determined using the Beer-Lambert law (A = εbc) at their respective λmax, provided the molar absorptivities (ε) are known.

    • If the bands overlap, deconvolution methods or analysis at multiple wavelengths can be employed.

    • The tautomeric equilibrium constant (KT) is calculated as the ratio of the concentration of the lactam form to the lactim form.

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_analysis_uv Data Analysis A_uv Prepare stock and serial dilutions B_uv Record UV-Vis spectra A_uv->B_uv C_uv Identify λ_max for each tautomer B_uv->C_uv D_uv Determine concentrations using Beer-Lambert Law C_uv->D_uv E_uv Calculate K_T D_uv->E_uv Synthesis_Workflow A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration D 2-Hydroxy-3-amino-5-chloropyridine C->D Reduction E 5-Chloro-2,3-dihydroxypyridine D->E Diazotization Computational_Workflow A Optimize Tautomer Geometries (DFT) B Frequency Calculations A->B C Single-Point Energy Calculations A->C D Incorporate Solvation Model C->D E Predict Tautomer Ratio D->E F Predict pKa D->F

References

Physical and chemical properties of substituted pyridines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science, making a deep understanding of their characteristics essential for rational design and synthesis.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and illustrates important concepts and workflows.

Physical and Spectroscopic Properties

The physical properties of substituted pyridines are heavily influenced by the nature and position of their substituents. These properties, particularly acidity (pKa), lipophilicity (logP/logD), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile in drug development.

Acidity and Basicity (pKa)

Pyridine is a weak base with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[3] The sp2-hybridized nitrogen atom's lone pair of electrons does not participate in the aromatic π-system and is available for protonation.[3] The basicity is significantly altered by substituents:

  • Electron-donating groups (EDGs) such as alkyl and amino groups increase the electron density on the nitrogen atom, making the pyridine more basic (higher pKa). This effect is more pronounced for substituents at the 2- and 4-positions.[4]

  • Electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups decrease the electron density, rendering the pyridine less basic (lower pKa).[5]

Table 1: pKa Values for Selected Monosubstituted Pyridines

SubstituentPositionpKa of Conjugate Acid
-H (Pyridine)-5.23[3][6]
-CH₃ (Picoline)25.97
35.68
46.02
-NH₂26.86
35.98
49.17
-OH20.75[6]
34.79[6]
43.20[6]
-Cl20.72
32.84
43.83
-CN2-0.26
31.45
41.90
-NO₂2-2.5
30.81
41.61

Note: pKa values can vary slightly depending on the experimental conditions. Values are compiled from various sources and represent typical measurements.[5][6][7]

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for membrane permeability and overall drug disposition. It is commonly expressed as logP (the partition coefficient for the neutral species) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).[8]

For basic compounds like pyridines, logD is pH-dependent. At a pH below the pKa, the pyridine will be protonated, increasing its aqueous solubility and lowering its logD value.[8] The logP of unsubstituted pyridine is approximately 0.65.[3] Substituents that increase lipophilicity (e.g., alkyl, aryl groups) will increase the logP value, while polar, ionizable groups (e.g., -COOH, -OH) will decrease it.[9][10]

Table 2: Lipophilicity Data for Selected Substituted Pyridines

CompoundlogP / logD₇.₄Notes
Pyridine0.65 (logP)[3]Parent compound.
2-(Methylthio)pyridine1.69 (logD₇.₄)[11]Thioether increases lipophilicity.
2-(Trifluoromethylthio)pyridine2.13 (logD₇.₄)[11]Fluorination further increases lipophilicity.
3-Aminopyridine0.29 (Calculated logP)Amino group is polar.
4-Phenylpyridine2.5 (Calculated logP)Phenyl group significantly increases lipophilicity.
3-Hydroxypyridine0.27 (Calculated logP)Hydroxyl group is polar and H-bond donor.
Nicotinic Acid (3-COOH)-0.63 (Calculated logP)Carboxylic acid is highly polar.

Note: Calculated logP values are estimations and can differ from experimental values. Experimental logD values are pH-dependent.[11][12]

Solubility

Pyridine itself is miscible with water due to hydrogen bonding between the nitrogen atom and water molecules.[3][13] The solubility of substituted pyridines in aqueous media is a function of their polarity, crystal lattice energy, and pKa. Generally, polar substituents that can engage in hydrogen bonding (-OH, -NH₂, -COOH) enhance water solubility, whereas nonpolar, lipophilic substituents (-CH₃, -Ph, long alkyl chains) decrease it.[14][15] For ionizable pyridines, solubility is lowest at their isoelectric point and increases significantly at pH values where the molecule is protonated.[16]

Spectroscopic Properties
  • ¹H NMR Spectroscopy : In the ¹H NMR spectrum of pyridine, the protons are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. The chemical shifts typically appear in the aromatic region, with the α-protons (C2, C6) being the most deshielded (δ ~8.5-8.7 ppm), followed by the γ-proton (C4, δ ~7.6-7.8 ppm) and the β-protons (C3, C5, δ ~7.2-7.4 ppm).[17][18]

  • ¹³C NMR Spectroscopy : The carbon atoms in the pyridine ring also show distinct chemical shifts. The α-carbons (C2, C6) are the most deshielded (δ ~150 ppm), followed by the γ-carbon (C4, δ ~136 ppm) and the β-carbons (C3, C5, δ ~124 ppm).

  • Infrared (IR) Spectroscopy : Pyridine derivatives exhibit characteristic IR absorption bands. These include C-H stretching vibrations from the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.[19][20]

Chemical Properties and Reactivity

The reactivity of the pyridine ring is dictated by the electronegative nitrogen atom, which significantly influences the electron distribution in the aromatic system.[3]

G Pyridine Substituted Pyridine Electrophilic_Attack Electrophilic Substitution Pyridine->Electrophilic_Attack C3 Position (deactivated ring) Nucleophilic_Attack Nucleophilic Substitution Pyridine->Nucleophilic_Attack C2, C4 Positions (electron-deficient) N_Reactions Reactions at Nitrogen Pyridine->N_Reactions Basic Lone Pair (Alkylation, Oxidation)

Figure 1: General Reactivity of the Pyridine Ring.
Electrophilic Aromatic Substitution

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution compared to benzene.[3] The nitrogen atom withdraws electron density from the ring and becomes protonated or coordinates to the Lewis acid catalyst under typical reaction conditions, further deactivating the ring. When substitution does occur, it proceeds primarily at the C3 position, which is the most electron-rich carbon.[3] Direct nitration and Friedel-Crafts reactions are often sluggish and require harsh conditions.[3]

Nucleophilic Aromatic Substitution

Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the C2 and C4 positions.[3][21] These positions are electron-deficient due to the inductive and resonance effects of the nitrogen atom. Pyridines bearing a good leaving group (e.g., a halogen) at the 2- or 4-position readily undergo nucleophilic substitution via an addition-elimination mechanism (SₙAr).[22] A classic example is the Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide.

Reactions at the Nitrogen Atom

The lone pair on the nitrogen atom makes it a nucleophile and a base.

  • N-Alkylation : Pyridine reacts with alkyl halides to form N-alkylpyridinium salts.[3][23]

  • N-Oxidation : Reaction with peracids (e.g., m-CPBA) oxidizes the nitrogen to form a pyridine N-oxide.[3] This transformation alters the reactivity of the ring, making the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack.

Key Experimental Protocols

Accurate determination of physicochemical properties is paramount in research and drug development. Standardized protocols ensure data reproducibility.

Protocol: pKa Determination by ¹H NMR Spectroscopy

This method relies on monitoring the change in chemical shift of ring protons as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species.[18][24]

Methodology:

  • Sample Preparation : Prepare a solution of the substituted pyridine (e.g., 5-10 mg) in D₂O (~0.7 mL) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylammonium chloride) if desired.

  • Initial pH Measurement : Measure the initial pD of the solution. Note: pD = pH meter reading + 0.4.

  • Titration : Adjust the pD of the solution by adding small aliquots of DCl or NaOD. After each addition, mix thoroughly and measure the pD.

  • NMR Spectrum Acquisition : Acquire a ¹H NMR spectrum at each pD point. A series of 10-15 spectra covering a pD range of ~2 units below to ~2 units above the expected pKa is recommended.[18]

  • Data Analysis :

    • Plot the chemical shift (δ) of a specific, well-resolved ring proton against the measured pD.

    • The resulting curve will be sigmoidal. The pKa is the pD value at the inflection point of the curve.

    • Alternatively, fit the data to the Henderson-Hasselbalch equation: δ_obs = (δ_B + δ_BH * 10^(pKa-pD)) / (1 + 10^(pKa-pD)), where δ_obs is the observed chemical shift, and δ_B and δ_BH are the shifts of the fully deprotonated and protonated forms, respectively.

G cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Dissolve Pyridine in D₂O B Add Internal Standard A->B C Measure pD B->C D Acquire ¹H NMR Spectrum C->D E Adjust pD with DCl / NaOD D->E E->C Repeat for 10-15 points F Plot δ vs. pD G Fit to Sigmoidal Curve F->G H Determine pKa at Inflection Point G->H G Aldehyde Aldehyde (R'-CHO) Condensation Condensation Aldehyde->Condensation Ketoester β-Ketoester (x2) (R-CO-CH₂-COOEt) Ketoester->Condensation Ammonia Ammonia (NH₃) Ammonia->Condensation DHP Dihydropyridine Intermediate Condensation->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Product Oxidation->Pyridine

References

A Technical Guide to Chlorinated Pyridine Derivatives as Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). While direct public data on "4-Chloro-5-hydroxy-2-methylpyridine" is limited, this guide focuses on closely related and industrially significant analogues, such as 4-Chloro-2,3-dimethylpyridine-N-oxide. These intermediates are crucial in the synthesis of proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and rabeprazole.[1][2] This document provides a comprehensive overview of the synthesis, properties, and applications of these key intermediates, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated physicochemical data, and workflow diagrams to elucidate the synthetic pathways.

Physicochemical and Spectral Data of Key Pyridine Intermediates

The following tables summarize the quantitative data for key pyridine intermediates involved in the synthesis pathways discussed in this guide. Sourcing high-purity intermediates is critical for the successful synthesis of APIs, as impurities can impact the efficacy and safety of the final drug product.[3]

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceRef.
5-Hydroxy-2-methylpyridine1121-78-4C₆H₇NO109.13168-170Pale tan to brown powder[4][5]
2-Chloro-5-methylpyridine16013-39-3C₆H₆ClN127.57N/AN/A[3]
2-Chloro-5-hydroxymethylpyridine21543-49-7C₆H₆ClNO143.5751-54Solid[6]
2,3-Dimethyl-4-nitropyridine N-oxide37699-43-7C₇H₈N₂O₃168.1599-102Light yellow solid[7][8]
4-Chloro-2,3-dimethylpyridine N-oxide59886-90-7C₇H₈ClNO157.60N/AN/A[9][10]

Synthesis of Key Intermediates

The synthesis of chlorinated pyridine-N-oxides is a multi-step process that begins with readily available lutidines. These pathways involve oxidation, nitration, and chlorination to install the necessary functional groups for subsequent coupling reactions.

Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

A crucial precursor, 2,3-Dimethyl-4-nitropyridine-N-oxide, is synthesized from 2,3-dimethylpyridine (2,3-lutidine). The process involves an initial N-oxidation followed by a nitration step. This intermediate is vital for producing pharmaceuticals like lansoprazole and rabeprazole.[1][2]

Step 1: Synthesis of 2,3-Lutidine-N-oxide

  • Charge a reaction vessel with 2,3-lutidine (10.72 g, 100 mmol), sodium pyrophosphate (3.30 g, 1 mmol), and water (10 mL).[11]

  • Heat the stirred mixture to 85°C.

  • Over 45 minutes, add 30% hydrogen peroxide (12.53 g, 110 mmol) dropwise.[11]

  • Increase the temperature to 90-100°C and maintain for 4 hours to ensure the reaction completes.[11]

  • Add a small amount of formaldehyde to decompose excess hydrogen peroxide.

  • Remove water via vacuum distillation to yield the crude 2,3-lutidine-N-oxide as a pale yellow liquid.[11]

Step 2: Nitration to 2,3-Dimethyl-4-nitropyridine-N-oxide

  • Dissolve the crude 2,3-lutidine-N-oxide (12.3 g) in 65 g of concentrated (98%) sulfuric acid.[1]

  • Prepare a nitrating mixture by dissolving potassium nitrate (10.11 g) in 60 g of concentrated (98%) sulfuric acid.[1]

  • Cool the 2,3-lutidine-N-oxide solution to a temperature between -10°C and 20°C.[12]

  • Slowly add the potassium nitrate solution dropwise to the cooled mixture.[12]

  • After the addition is complete, heat the reaction mixture to 85-90°C for 1 hour.[1]

  • Monitor the reaction using HPLC until the starting material is fully consumed.[1]

  • Cool the mixture to room temperature, pour it into water, stir, and filter.

  • Extract the filtrate three times with dichloromethane.[1]

  • Combine the organic phases and concentrate under reduced pressure to obtain light yellow 2,3-dimethyl-4-nitropyridine-N-oxide.[1] This process typically yields a product with >99% purity and a yield of approximately 91%.[1]

G A 2,3-Lutidine R1 H₂O₂ Sodium Pyrophosphate A->R1 B 2,3-Lutidine-N-oxide R2 KNO₃ H₂SO₄ B->R2 C 2,3-Dimethyl-4-nitropyridine-N-oxide R1->B N-Oxidation R2->C Nitration

Caption: Synthetic pathway from 2,3-Lutidine to the nitro-N-oxide intermediate.

Synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide

The nitro group of the precursor is subsequently replaced with a chlorine atom. This reaction is a critical step to produce the versatile chloro-intermediate used in nucleophilic substitution reactions for building more complex molecules.[9]

  • Combine 4-nitro-2,3-dimethylpyridine N-oxide (83.0 g, 0.49 mol), sodium chloride (90 g, 1.54 mol), benzyltributylammonium chloride (16.6 g), and 1350 mL of acetonitrile (CH₃CN) in a reaction flask.[13]

  • Add 180 mL of 36% aqueous hydrochloric acid (HCl).[13]

  • Heat the resulting suspension to reflux with stirring for 12 hours.[13]

  • After cooling, adjust the reaction mixture to pH 9 using a 20% sodium hydroxide (NaOH) solution (approx. 350 mL).[13]

  • Separate the organic phase. Add water to the aqueous phase until any precipitate dissolves completely.

  • Extract the aqueous phase with dichloromethane.[13]

  • Combine all organic phases and remove the solvent under reduced pressure to yield 4-Chloro-2,3-dimethylpyridine 1-oxide.[13] This protocol results in a high yield, typically around 98.5%.[13]

G start 4-Nitro-2,3-dimethylpyridine N-oxide reagents Add Reagents: - NaCl - Aq. HCl (36%) - CH₃CN - Benzyltributylammonium  Chloride start->reagents reflux Reflux with Stirring (12 hours) reagents->reflux ph_adjust Cool and Adjust pH to 9 with NaOH reflux->ph_adjust extraction Separate Organic Phase & Extract Aqueous Phase (DCM) ph_adjust->extraction end 4-Chloro-2,3-dimethylpyridine N-oxide extraction->end

Caption: Workflow for the synthesis of 4-Chloro-2,3-dimethylpyridine N-oxide.

Application in Drug Development: The Synthesis of Omeprazole

4-Chloro-pyridine intermediates are instrumental in the synthesis of proton pump inhibitors. Omeprazole, a widely used drug for treating ulcers and acid reflux, is synthesized by coupling a substituted pyridine with a benzimidazole moiety.[14][15][16] The overall process involves the nucleophilic substitution of the chlorine atom on the pyridine ring.

General Synthesis Pathway

The synthesis of Omeprazole from its pyridine intermediate involves two main steps:

  • Thioether Formation: A chlorinated pyridine derivative, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is reacted with 2-mercapto-5-methoxybenzimidazole. This nucleophilic substitution reaction forms a thioether linkage between the two heterocyclic rings.[14][15]

  • Oxidation: The resulting thioether intermediate is then oxidized to a sulfoxide.[14] This final oxidation step yields omeprazole. Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are commonly used.[14] This method can produce omeprazole with a purity greater than 99% and yields over 90%.[15]

  • In a three-necked flask, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C.[14]

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.[14]

  • Cool the solution to below 10°C.

  • Separately, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in 100 mL of water.[14]

  • Slowly add the pyridine solution dropwise to the benzimidazole solution, maintaining the temperature.

  • Raise the temperature to 30°C and hold for 4 hours.[14]

  • Cool the mixture to 10°C, add 500 mL of water, and stir for 12 hours.

  • Collect the resulting white solid by suction filtration and dry to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[14] The yield for this step is reported to be 96%.[14]

G cluster_0 Reagents P 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine I Thioether Intermediate (Desoxy Omeprazole) P->I Nucleophilic Substitution B 2-Mercapto-5-methoxy- benzimidazole B->I R2 Oxidizing Agent (e.g., m-CPBA) I->R2 O Omeprazole (Sulfoxide) R1 NaOH / Ethanol R2->O Oxidation

Caption: Core reaction pathway for the synthesis of Omeprazole.

Safety and Handling

Substituted pyridines and their N-oxide derivatives require careful handling in a laboratory setting. Based on available safety data for related compounds:

  • 5-Hydroxy-2-methylpyridine: Is classified as corrosive and an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[5]

  • 2-Chloro-5-hydroxymethylpyridine: Is an irritant, causing skin and eye irritation, and may cause respiratory irritation.[6]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

While "this compound" itself is not a widely documented chemical intermediate, its structural analogues like 4-Chloro-2,3-dimethylpyridine-N-oxide are of immense importance in the pharmaceutical industry. These compounds serve as versatile and indispensable building blocks for synthesizing a range of APIs, most notably the class of proton pump inhibitors. The synthetic routes outlined in this guide, from basic lutidines to complex final drug products, highlight the intricate and precise chemical manipulations required in modern drug development. A thorough understanding of these pathways, reaction conditions, and intermediates is essential for researchers and scientists working to innovate and produce life-saving medicines.

References

The Pivotal Role of Pyridine Functionalization in Modulating Electronic Properties for Scientific Advancement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, make it a versatile platform for developing novel therapeutic agents and functional materials. Strategic functionalization of the pyridine nucleus allows for precise tuning of its electron density, thereby influencing its reactivity, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive overview of the electronic properties of functionalized pyridine rings, detailing key experimental protocols for their characterization and presenting quantitative data to aid in rational design strategies.

Understanding the Electronic Landscape of Functionalized Pyridines

The electronic nature of the pyridine ring is characterized by a degree of electron deficiency compared to benzene, a consequence of the nitrogen atom's inductive effect. This inherent property can be further modulated by the introduction of various functional groups at different positions on the ring. The electronic influence of these substituents is a critical determinant of the molecule's overall behavior.

Hammett Constants: Quantifying Substituent Effects

The Hammett equation is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic systems. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing nature. A positive σ value indicates an electron-withdrawing group, which decreases the electron density of the ring, while a negative σ value signifies an electron-donating group that increases the ring's electron density. These values are invaluable for predicting reaction rates and equilibrium constants.

SubstituentPositionHammett Constant (σ)Reference
-NH24-0.66[1]
-OH4-0.37[1]
-OCH34-0.27[1]
-CH34-0.17[1]
-H40.00[1]
-F40.06[1]
-Cl40.23[1]
-Br40.23[1]
-I40.18[1]
-CF340.54[1]
-CN40.66[1]
-NO240.78[1]
-N(CH3)24-0.83[2]
-COOH40.45[3]
-COCH340.50[3]
-SO2CH340.72[3]

Table 1: Hammett Constants (σp) for Selected Substituents on the Pyridine Ring. This table provides a selection of Hammett constants for various functional groups at the 4-position of the pyridine ring, illustrating their electron-donating or electron-withdrawing strength.

pKa Values: A Measure of Basicity and Reactivity

The basicity of the pyridine nitrogen is a key electronic property that is highly sensitive to the nature of the substituents on the ring. The pKa of the conjugate acid (pyridinium ion) is a direct measure of this basicity. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa value. Conversely, electron-withdrawing groups decrease the electron density at the nitrogen, leading to lower basicity and a lower pKa.[4] This property is crucial in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[5]

SubstituentPositionpKaReference
4-N(CH3)249.70[6]
4-NH249.11[6]
4-OCH346.58[6]
4-CH346.03[6]
H-5.25[6]
4-Cl43.83[6]
4-Br43.81[6]
4-CN41.90[6]
3-CH335.68[6]
3-NH235.98[6]
3-Cl32.84[6]
3-NO230.81[6]
2-CH325.97[6]
2-NH226.86[6]
2-Cl20.72[6]

Table 2: pKa Values of Substituted Pyridines. This table presents the pKa values for a variety of monosubstituted pyridines, highlighting the influence of substituent identity and position on the basicity of the pyridine nitrogen.

Experimental Protocols for Characterization

The electronic properties of functionalized pyridine rings are elucidated through a combination of spectroscopic and electrochemical techniques. The following sections provide detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei. For functionalized pyridines, ¹H and ¹³C NMR are routinely used to characterize their structure and electronic properties.[7] The chemical shifts of the ring protons and carbons are sensitive to the electron density, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the functionalized pyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Analysis:

    • Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling patterns (for ¹H NMR), and integration.

    • Compare the chemical shifts of the pyridine ring protons and carbons to those of unsubstituted pyridine to assess the electronic effect of the substituent.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[8] For functionalized pyridines, CV can provide information about their oxidation and reduction potentials, which are directly related to their electronic structure.[9] Electron-donating substituents make the pyridine ring easier to oxidize (less positive potential), while electron-withdrawing groups make it easier to reduce (less negative potential).

Experimental Protocol for Cyclic Voltammetry:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[10]

    • Add a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) to the cell.

  • Sample Preparation: Dissolve the functionalized pyridine derivative in the electrolyte solution at a known concentration (typically in the millimolar range).

  • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Instrument Setup:

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the cyclic voltammogram, including the initial and final potentials, the vertex potentials, and the scan rate. The potential window should be chosen to encompass the redox events of interest.

  • Data Acquisition:

    • Run the cyclic voltammetry experiment, scanning the potential from the initial value to the first vertex, then to the second vertex, and back to the initial potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Analyze the cyclic voltammogram to determine the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc).

    • Calculate the half-wave potential (E₁/₂) as the average of Epa and Epc for reversible or quasi-reversible processes. This value provides a measure of the formal reduction potential.

    • Compare the E₁/₂ values for different functionalized pyridines to assess the electronic effects of the substituents on their redox properties.

pKa Determination

The pKa of a functionalized pyridine can be determined experimentally using various methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Experimental Protocol for pKa Determination by Potentiometric Titration:

  • Sample Preparation: Prepare a solution of the functionalized pyridine of known concentration in deionized water or a suitable co-solvent system if the compound has low aqueous solubility.

  • Titration Setup:

    • Place the solution in a thermostatted beaker with a magnetic stirrer.

    • Calibrate a pH electrode using standard buffer solutions and immerse it in the sample solution.

    • Use a calibrated burette to add a standard solution of a strong acid (e.g., HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • Determine the equivalence point from the titration curve (the point of maximum slope).

    • The pKa is equal to the pH at the half-equivalence point. Alternatively, the pKa can be determined by fitting the titration data to the Henderson-Hasselbalch equation.

Signaling Pathways and Experimental Workflows

Functionalized pyridines are integral to many biological processes and experimental workflows, particularly in drug discovery where they often act as enzyme inhibitors.[11] The electronic properties of the pyridine ring are critical for its interaction with the active site of an enzyme.

Enzyme Inhibition Pathway

The following diagram illustrates a generalized pathway of competitive enzyme inhibition by a functionalized pyridine derivative. In this model, the inhibitor competes with the native substrate for binding to the active site of the enzyme. The electronic properties of the functionalized pyridine, governed by its substituents, will dictate the strength and nature of its interactions (e.g., hydrogen bonding, π-stacking) with the amino acid residues in the active site, thereby determining its inhibitory potency.

Enzyme_Inhibition_Pathway Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex k1 EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex ki Substrate Substrate (S) Inhibitor Functionalized Pyridine Inhibitor (I) ES_Complex->Enzyme k-1 Product Product (P) ES_Complex->Product k_cat EI_Complex->Enzyme k-i sub_in sub_in->Substrate inh_in inh_in->Inhibitor

Caption: Generalized scheme of competitive enzyme inhibition by a functionalized pyridine.

Experimental Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram outlines a typical workflow for a structure-activity relationship (SAR) study of functionalized pyridine derivatives, a common practice in drug discovery to optimize the properties of a lead compound.

SAR_Workflow node_design Compound Design & Virtual Screening node_synthesis Synthesis of Functionalized Pyridines node_design->node_synthesis node_purification Purification & Characterization (NMR, MS, HPLC) node_synthesis->node_purification node_physchem Physicochemical Property Measurement (pKa, Solubility) node_purification->node_physchem node_in_vitro In Vitro Biological Assay (e.g., Enzyme Inhibition) node_purification->node_in_vitro node_sar SAR Analysis & Data Interpretation node_physchem->node_sar node_in_vitro->node_sar node_sar->node_design Iterative Design Cycle node_optimization Lead Optimization node_sar->node_optimization

References

The Privileged Scaffold of 4-Chloro-5-hydroxy-2-methylpyridine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is of paramount importance. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as a fertile starting point for the design of novel therapeutic agents. The pyridine ring and its derivatives are quintessential examples of such scaffolds, found at the core of numerous approved drugs.[1][2][3] This technical guide focuses on a specific, yet underexplored, pyridine derivative: 4-Chloro-5-hydroxy-2-methylpyridine .

While direct literature on this exact scaffold is limited, its structural motifs—a substituted 2-hydroxypyridine core—are prevalent in a wide array of biologically active compounds, particularly as kinase inhibitors and antiviral agents.[3][4] This document will, therefore, provide a comprehensive overview of the core's chemical properties, plausible synthetic routes, and its potential as a privileged scaffold in drug discovery, drawing upon data from structurally related and well-documented analogues. The information presented herein is intended to serve as a foundational resource for researchers looking to explore the therapeutic potential of this promising chemical entity.

Physicochemical Properties and Tautomerism

This compound (CAS No. 1227502-89-7) possesses the molecular formula C₆H₆ClNO.[5] A critical aspect of its chemistry is the tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form (4-chloro-5-hydroxy-2-methylpyridin-2(1H)-one).[6]

The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored, whereas in polar, protic solvents like water and alcohols, the 2-pyridone form predominates.[6][7] Spectroscopic analysis, including NMR and IR, is crucial for characterizing the tautomeric state of this scaffold and its derivatives in different media.[7][8] This tautomerism has significant implications for drug design, as it influences hydrogen bonding patterns and overall molecular shape, which are critical for target binding.

Synthesis of the Core Scaffold

One possible forward synthesis is outlined below:

SynthesisWorkflow Start 2-Amino-5-methylpyridine Step1 Diazotization followed by Sandmeyer-type reaction (e.g., NaNO₂, H₂SO₄ then CuCl/HCl) Start->Step1 Intermediate1 2-Chloro-5-methylpyridine Step1->Intermediate1 Step2 Oxidation (e.g., m-CPBA or H₂O₂) Intermediate1->Step2 Intermediate2 2-Chloro-5-methylpyridine N-oxide Step2->Intermediate2 Step3 Nitration (e.g., HNO₃/H₂SO₄) Intermediate2->Step3 Intermediate3 2-Chloro-5-methyl-4-nitropyridine N-oxide Step3->Intermediate3 Step4 Reduction of N-oxide and nitro group (e.g., Fe/AcOH or catalytic hydrogenation) Intermediate3->Step4 Intermediate4 4-Amino-2-chloro-5-methylpyridine Step4->Intermediate4 Step5 Hydrolysis of chloro group and diazotization of amino group (e.g., NaNO₂, H₂SO₄ followed by heating in aqueous media) Intermediate4->Step5 Product This compound Step5->Product

The this compound Scaffold in Medicinal Chemistry

The 2-hydroxypyridine (or 2-pyridone) moiety is a well-established privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.[3][4]

As a Kinase Inhibitor Scaffold

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][12][13] The 2-hydroxypyridine scaffold can act as a bioisostere for other hinge-binding motifs found in known kinase inhibitors. The nitrogen atom and the adjacent hydroxyl/carbonyl group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.

KinaseInhibition Scaffold This compound (or its tautomer) Kinase Kinase ATP-binding Site Scaffold->Kinase Binds to HBond Hydrogen Bonding with Hinge Region Kinase->HBond Forms Inhibition Inhibition of Kinase Activity HBond->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Therapeutic Effect (e.g., Anti-proliferative) Downstream->Effect

The chlorine and methyl substituents on the pyridine ring of this compound provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyridine and pyrimidine-based kinase inhibitors have demonstrated that modifications at these positions can significantly impact biological activity.[14][15]

Many pyridine-based kinase inhibitors target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.[16][17]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyridinone-based Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

As an Antiviral Scaffold

The pyridine nucleus is also a common feature in many antiviral agents.[3][18] Derivatives of this scaffold have shown activity against a range of viruses, including influenza, HIV, and hepatitis viruses.[3][19] The mechanism of action for pyridine-based antivirals can be diverse, ranging from inhibition of viral enzymes like polymerases and proteases to interference with viral entry or replication processes.

The this compound scaffold, with its potential for diverse functionalization, represents a promising starting point for the development of novel antiviral therapeutics.

Quantitative Data of Structurally Related Compounds

To illustrate the potential potency of compounds derived from a 2-hydroxypyridine scaffold, the following table summarizes the biological activity of some representative kinase inhibitors and antiviral agents containing related pyridine or pyridinone cores. It is important to note that these are not derivatives of this compound itself, but they provide a strong rationale for its investigation.

Compound ClassTargetScaffold TypeIC₅₀ / EC₅₀Reference
Pyridinone DerivativeHPK1 Kinase2-substituted-pyridin-4-yl1.22 nM[20]
Quinoxaline Derivativec-Met Kinase4-phenoxypyridine1.91 nM[15]
Imidazole DerivativeALK5 Kinase4(5)-(6-alkylpyridin-2-yl)imidazole12 nM[21]
Furo[3,4-c]pyridin-3(1H)-oneInfluenza A/H1N14-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one5.0 µM[19]
EpoxybenzooxocinopyridineSARS-CoV-2Epoxybenzooxocino[4,3-b]pyridine2.23 µg/µL[22]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of novel compounds are crucial for reproducibility and further development. Below are generalized protocols that can be adapted for the synthesis and screening of derivatives of this compound.

General Procedure for the Synthesis of 2-Hydroxypyridine Derivatives

This protocol is based on the synthesis of 2-hydroxy-5-methylpyridine.[10]

  • Diazotization: To a cooled (0-5 °C) solution of an appropriate 2-amino-5-methylpyridine derivative in aqueous sulfuric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: The reaction mixture is stirred at low temperature for a specified time and then heated to facilitate the hydrolysis of the diazonium salt to the corresponding 2-hydroxypyridine.

  • Work-up and Purification: The reaction mixture is cooled and neutralized. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

General Kinase Inhibition Assay Protocol

This protocol outlines a typical in vitro kinase assay.[23]

  • Assay Components: The assay is typically performed in a microplate format and includes the kinase enzyme, a substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a set period.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™), or antibody-based detection (e.g., ELISA).

  • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Antiviral Assay Protocol (Plaque Reduction Assay)

This is a standard method to determine the antiviral activity of a compound.[22]

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is grown in a multi-well plate.

  • Infection: The cell monolayer is infected with a known amount of virus.

  • Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.

Conclusion

The this compound scaffold, while not extensively studied, holds considerable promise as a privileged core for the development of novel therapeutic agents. Its structural similarity to the 2-hydroxypyridine and 2-pyridone moieties found in numerous successful kinase inhibitors and antiviral compounds provides a strong rationale for its exploration. The presence of versatile handles for chemical modification allows for the fine-tuning of its biological activity and pharmacokinetic properties. This technical guide has provided a foundational overview of its chemistry, potential synthetic pathways, and likely applications in medicinal chemistry. It is hoped that this document will stimulate further research into this promising scaffold and unlock its full therapeutic potential.

References

An In-depth Technical Guide to Natural Products Containing Pyyridine Ring Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural products containing pyridine ring structures, covering their classification, sources, biosynthesis, and diverse biological activities. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows.

Introduction to Pyridine-Containing Natural Products

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in a vast array of natural products.[1] These compounds, often classified as alkaloids, are found across the five kingdoms of life, from terrestrial plants and fungi to marine organisms and bacteria.[2][3] Their structural diversity is mirrored by a broad spectrum of pharmacological activities, making them a rich source of lead compounds for drug discovery.[4] Notable examples include the well-known stimulant nicotine from tobacco, the essential vitamins niacin (Vitamin B3) and pyridoxine (Vitamin B6), and the potent Alzheimer's drug lead, huperzine A.[3][5][6] The unique physicochemical properties conferred by the pyridine moiety, such as its basicity, water solubility, and ability to form hydrogen bonds, contribute to the diverse biological roles of these natural products.[7]

Classification and Sources

Pyridine-containing natural products are broadly categorized based on their structural complexity and biogenetic origins.[3][8] A common classification divides them into four main groups:

  • Simple Pyridine Derivatives: These compounds feature a single pyridine ring with various substituents. Examples include nicotinic acid, trigonelline, arecoline, and ricinine.[3]

  • Polycyclic Non-condensing Pyridine Derivatives: This group contains multiple ring systems where the pyridine ring is not fused to another ring. Nicotine, nornicotine, and anabasine are prominent examples.[3]

  • Polycyclic Condensed Pyridine Derivatives: In these molecules, the pyridine ring is fused with other carbocyclic or heterocyclic rings. This class includes compounds like actinidine and gentianine.[3]

  • Sesquiterpene Pyridine Derivatives: These are complex molecules where a pyridine ring is attached to a sesquiterpene scaffold.[3]

These natural products are isolated from a wide variety of natural sources. Plants are a major reservoir, with well-known examples being the Nicotiana species (tobacco) for nicotine and anabasine, and the areca nut for arecoline.[4][9] Marine environments also offer a rich diversity of pyridine-containing compounds, with many being isolated from sponges, tunicates, and marine bacteria.[8][10] Furthermore, some pyridine alkaloids have been identified from insects and amphibians.[11]

Biosynthesis

The biosynthesis of pyridine-containing natural products involves diverse and complex enzymatic pathways. The biosynthesis of nicotinic acid (niacin), a fundamental building block for many pyridine alkaloids, can occur through two primary routes. In mammals, it is synthesized from the amino acid tryptophan via the kynurenine pathway. In contrast, bacteria and plants often utilize a pathway involving the condensation of glyceraldehyde 3-phosphate and aspartic acid.[12]

The biosynthesis of nicotine, one of the most studied pyridine alkaloids, involves the coupling of two distinct heterocyclic precursors: a pyridine ring derived from nicotinic acid and a pyrrolidine ring originating from the amino acid ornithine.[13][14] The key step is the electrophilic substitution of the N-methyl-Δ¹-pyrrolinium cation onto the 3-position of the nicotinic acid-derived pyridine ring.[13]

Biological Activities and Quantitative Data

Natural products containing pyridine rings exhibit a remarkable range of biological activities, positioning them as valuable leads in drug discovery programs. These activities include effects on the central nervous system (CNS), as well as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Central Nervous System Activity

Many pyridine alkaloids are known to interact with the central nervous system, primarily by targeting neurotransmitter receptors. For instance, nicotine is a potent agonist of nicotinic acetylcholine receptors (nAChRs).[15] The binding affinities (Ki) and agonist potencies (EC50) of several pyridine alkaloids for different nAChR subtypes have been determined.

CompoundReceptor SubtypeKi (nM)EC50 (nM)Source OrganismReference
NicotineRat brain nAChRs1177Nicotiana tabacum[16]
CotinineRat brain nAChRs300021000Metabolite of Nicotine[16]
Nornicotine---Nicotiana glutinosa[16]
AnabasineRat α4β2-nAChR--Nicotiana glauca[16]
Hosieine Aα4β2-nAChRPotent (nanomolar)-Ormosia hosiei[16]
3-Hydroxy-11-norcytisineRat α4β2-nAChR~35,000-fold less than cytisine-Anagyris foetida[16]

Huperzine A, isolated from the club moss Huperzia serrata, is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[5][16] This activity increases acetylcholine levels in the brain, which is beneficial for conditions like Alzheimer's disease.[5] It exhibits a low dissociation constant (Ki) for mammalian AChE.[16][17]

CompoundEnzymeKi (nM)Source OrganismReference
Huperzine AMammalian Acetylcholinesterase20-40Huperzia serrata[16]
(-)-Huperzine ARat cortical AChE8.2Huperzia serrata[17]
(+)-Huperzine ARat cortical AChE300Huperzia serrata[17]
Antimicrobial Activity

A significant number of pyridine-containing natural products and their synthetic derivatives have demonstrated potent antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Source/Reference
2-(methyldithio)pyridine-3-carbonitrileA. baumannii, E. coli, S. aureus0.5 - 64[18]
2-(methyldithio)pyridine-3-carbonitrileCandida species0.25 - 2[18]
Substituted Mannich bases (12, 15, 16, 17)B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5[18]
Oxazolo[4,5-b]pyridine analogMethicillin-resistant S. aureus1.56 - 3.12[19]
Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli K12 and R2-R40.2 - 1.3[19]
Alkyl Pyridinol (EA-02-009)S. aureus/MRSA0.5 - 1[20]
Alkyl Pyridinol (JC-01-072)S. aureus/MRSA4 - 16[20]
Canthin-6-oneB. subtilis8.3[21]
Anticancer Activity

Several natural and synthetic pyridine derivatives have shown promising anticancer activity against various cancer cell lines. Their potency is often expressed as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Source/Reference
Pyridine-urea derivative (8e)MCF-7 (Breast)0.22[19]
Pyridine-urea derivative (8n)MCF-7 (Breast)1.88[19]
Nicotinamide derivative (30)HCT-116 (Colon)15.4[22]
Nicotinamide derivative (30)HepG2 (Liver)9.8[22]
Pyridine derivative (31)HepG2 (Liver)21.00[22]
Pyridine derivative (31)MCF-7 (Breast)26.10[22]
Fused Pyridine (11d)MCF-7 (Breast)5.95[23]
Fused Pyridine (11d)HCT-116 (Colon)6.09[23]

Signaling Pathway Modulation

The biological effects of pyridine-containing natural products are often mediated through their interaction with and modulation of specific intracellular signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotine and other nAChR agonists activate these ligand-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the cell membrane.[24] This initial event triggers a cascade of downstream signaling pathways, including the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are involved in promoting cell survival and neuroprotection.[9]

Nicotinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds and Activates Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Opens Channel PI3K PI3K Ca2_influx->PI3K ERK ERK Ca2_influx->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival/ Neuroprotection Akt->Cell_Survival ERK->Cell_Survival

Figure 1: Simplified Nicotinic Acetylcholine Receptor (nAChR) signaling pathway activated by nicotine.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1][2] Several natural products have been shown to modulate this pathway.[1][2][6][12][25] For instance, some flavonoids can activate the JNK and p38 arms of the MAPK pathway, leading to apoptosis in cancer cells, while inhibiting the ERK pathway, which is often associated with cell proliferation.[2]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors/ Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MKK4_7 MKK4/7 Growth_Factors->MKK4_7 MKK3_6 MKK3/6 Growth_Factors->MKK3_6 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis Pyridine_Alkaloid_ERK Pyridine Alkaloid (e.g., some flavonoids) Pyridine_Alkaloid_ERK->ERK Pyridine_Alkaloid_JNK_p38 Pyridine Alkaloid (e.g., some flavonoids) Pyridine_Alkaloid_JNK_p38->JNK Pyridine_Alkaloid_JNK_p38->p38

Figure 2: General overview of the MAPK signaling pathway and potential modulation by pyridine-containing natural products.

ErbB4 Signaling Pathway

The ErbB4 receptor tyrosine kinase is involved in regulating cell proliferation, differentiation, and apoptosis.[8][13][26][27][28] Upon ligand binding, such as by neuregulin (NRG), ErbB4 dimerizes and autophosphorylates, activating downstream signaling cascades like the PI3K/Akt and Ras/MAPK pathways.[28] Some ErbB4 isoforms can undergo proteolytic cleavage, releasing an intracellular domain that translocates to the nucleus to regulate gene expression.[8][26]

ErbB4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NRG Neuregulin (NRG) ErbB4 ErbB4 Receptor NRG->ErbB4 Binds PI3K PI3K ErbB4->PI3K Activates Ras Ras ErbB4->Ras Activates Cleavage TACE/ γ-secretase ErbB4->Cleavage Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MAPK MAPK Pathway Ras->MAPK Proliferation_Differentiation Proliferation/ Differentiation MAPK->Proliferation_Differentiation ICD ErbB4-ICD Cleavage->ICD Releases Nucleus Nucleus ICD->Nucleus Translocates Gene_Expression Gene Expression Regulation Nucleus->Gene_Expression

Figure 3: Overview of the ErbB4 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of pyridine-containing natural products.

Isolation of Nicotine from Tobacco

This protocol describes a standard laboratory procedure for the extraction and purification of nicotine from tobacco leaves.[4][7][29][30][31]

Materials:

  • Dried tobacco leaves

  • 5% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5% Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Separatory funnel, beakers, flasks, rotary evaporator, filter paper

Procedure:

  • Basification and Extraction:

    • Grind 20 g of dried tobacco leaves into a fine powder.

    • In a 250 mL beaker, add the powdered tobacco and 100 mL of 5% NaOH solution. Stir the mixture for 30 minutes to liberate the free base of nicotine.

    • Transfer the mixture to a separatory funnel and add 50 mL of dichloromethane. Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the lower organic layer (dichloromethane).

    • Repeat the extraction of the aqueous layer with two additional 50 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Solvent Evaporation:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate for 15 minutes.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the dichloromethane using a rotary evaporator to obtain crude nicotine as an oily residue.

  • Acid-Base Purification:

    • Dissolve the crude nicotine in 50 mL of diethyl ether.

    • Transfer the ether solution to a separatory funnel and add 50 mL of 5% HCl solution. Shake well. Nicotine will move to the aqueous layer as its hydrochloride salt.

    • Separate and collect the lower aqueous layer.

    • Wash the ether layer with a small amount of 5% HCl and add this to the collected aqueous layer.

    • Make the aqueous solution basic (pH > 10) by slowly adding 5% NaOH solution.

    • Extract the liberated nicotine with three 50 mL portions of diethyl ether.

    • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield purified nicotine.

Synthesis of Arecoline from Nicotinic Acid

This protocol outlines a three-step synthesis of arecoline, a simple pyridine alkaloid.[11][14][32][33][34]

Step 1: Methyl Nicotinate Synthesis

  • Suspend nicotinic acid in methanol.

  • Cautiously add concentrated sulfuric acid.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Basify with a strong base (e.g., potassium carbonate) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent to obtain methyl nicotinate.

Step 2: N-methylation

  • Dissolve methyl nicotinate in acetone.

  • Add an excess of methyl iodide and stir at room temperature overnight.

  • The product, 3-(methoxycarbonyl)-1-methylpyridinium iodide, will precipitate and can be collected by filtration.

Step 3: Reduction to Arecoline

  • Dissolve the pyridinium salt in a mixture of methanol and acetic acid.

  • Cool the solution to 0°C and slowly add a reducing agent like sodium borohydride.

  • After the reaction is complete, neutralize the mixture and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and evaporate the solvent to obtain crude arecoline.

  • Purify by converting to its hydrobromide salt and recrystallizing.

Bioassay-Guided Isolation of Antimicrobial Compounds

This workflow is a common strategy for discovering novel bioactive compounds from natural sources.[21][35][36][37][38]

Bioassay_Guided_Isolation Start Natural Source (e.g., Plant, Marine Sponge) Extraction Crude Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay_1 Antimicrobial Screening (e.g., Disc Diffusion, MIC) Crude_Extract->Bioassay_1 Fractionation Fractionation (e.g., Liquid-Liquid Partitioning, Column Chromatography) Bioassay_1->Fractionation Active Identified_Compound Identified Bioactive Compound Bioassay_1->Identified_Compound Inactive Fractions Fractions Fractionation->Fractions Bioassay_2 Screening of Fractions Fractions->Bioassay_2 Active_Fraction Active Fraction(s) Bioassay_2->Active_Fraction Active Bioassay_2->Identified_Compound Inactive Purification Purification of Active Fraction (e.g., HPLC, Prep-TLC) Active_Fraction->Purification Pure_Compound Pure Compound(s) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (e.g., NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Structure_Elucidation->Identified_Compound

Figure 4: A typical workflow for the bioassay-guided isolation of antimicrobial natural products.

Conclusion

Natural products containing pyridine ring structures represent a vast and structurally diverse class of compounds with a wide array of significant biological activities. Their prevalence in nature and their success as scaffolds in approved drugs underscore their importance in pharmaceutical research and development. This technical guide has provided a comprehensive overview of their classification, sources, biosynthesis, and pharmacological properties, supported by quantitative data. The detailed experimental protocols and visual representations of signaling pathways and experimental workflows are intended to serve as practical resources for scientists working in this exciting field. Continued exploration of this chemical space, aided by modern techniques in isolation, synthesis, and biological screening, promises the discovery of new therapeutic agents for a variety of human diseases.

References

The Stability and Degradation of 4-Chloro-5-hydroxy-2-methylpyridine: A Review of General Principles and Postulated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and degradation profile of any chemical entity is a critical determinant of its viability as a therapeutic agent, agrochemical, or specialty chemical. For pyridine derivatives, a class of compounds with broad biological and industrial significance, understanding their susceptibility to various environmental and physiological conditions is paramount. This technical guide addresses the stability and potential degradation pathways of 4-Chloro-5-hydroxy-2-methylpyridine, a substituted pyridine of interest. Due to a lack of specific experimental data for this exact molecule in publicly available literature, this paper will extrapolate from the known behavior of structurally related pyridine compounds to provide a foundational understanding for researchers.

Predicted Stability Profile

Based on the general principles of organic chemistry and the documented stability of analogous compounds, the stability of this compound is expected to be influenced by several factors, including pH, light, temperature, and oxidizing agents.

Table 1: Postulated Stability of this compound under Various Conditions

ConditionPredicted StabilityRationale
Neutral pH (aqueous) Moderately StableThe pyridine ring itself is relatively stable. The electron-withdrawing nature of the chloro and hydroxyl groups may slightly influence ring stability.
Acidic Conditions (aq.) Potentially LabileProtonation of the pyridine nitrogen would increase the electron deficiency of the ring, potentially making it more susceptible to nucleophilic attack, including hydrolysis of the chloro group.
Alkaline Conditions (aq.) Potentially LabileThe hydroxyl group can be deprotonated to form a phenoxide-like species, which may increase the electron density of the ring and potentially facilitate nucleophilic aromatic substitution of the chlorine atom. Ring opening is also a possibility under harsh alkaline conditions.
Oxidative Stress SusceptibleThe electron-rich nature of the pyridine ring, enhanced by the hydroxyl and methyl groups, makes it a likely target for oxidation. This could lead to the formation of N-oxides or ring-opened products.
Photochemical Exposure Potentially UnstableMany aromatic and heterocyclic compounds are known to be photosensitive. The presence of a chlorine atom could also lead to photolytic cleavage of the C-Cl bond, initiating radical-mediated degradation pathways.
Thermal Stress Generally StablePyridine and its simple derivatives are typically thermally stable. However, the presence of functional groups may lower the decomposition temperature.

Postulated Degradation Pathways

The degradation of this compound is likely to proceed through several key pathways, depending on the specific stress conditions applied. These pathways are inferred from studies on other substituted pyridines.

Hydrolysis

Under aqueous conditions, particularly at non-neutral pH, the chloro substituent is a primary site for hydrolysis.

  • Acid-catalyzed hydrolysis: Protonation of the ring nitrogen would activate the ring towards nucleophilic attack by water, leading to the replacement of the chlorine atom with a hydroxyl group, forming 2-methyl-pyridine-4,5-diol.

  • Base-catalyzed hydrolysis: Under alkaline conditions, direct nucleophilic substitution of the chlorine by a hydroxide ion can occur.

Oxidation

Oxidative degradation can be initiated by various reactive oxygen species.

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.

  • Hydroxylation: Further hydroxylation of the aromatic ring is a common metabolic and degradation pathway for pyridine derivatives.

  • Ring Cleavage: Under strong oxidative conditions, the pyridine ring can be cleaved, leading to the formation of smaller aliphatic molecules.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce degradation through several mechanisms.

  • Homolytic Cleavage: The carbon-chlorine bond is susceptible to homolytic cleavage upon absorption of light energy, generating a pyridinyl radical and a chlorine radical. These radicals can then initiate a cascade of further reactions.

  • Photo-oxidation: In the presence of oxygen, excited states of the molecule can react to form various oxidized products.

A logical workflow for investigating the stability of this compound is presented below.

Caption: A typical experimental workflow for investigating the stability of a chemical compound.

The postulated degradation pathways are visualized in the following diagram.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Diol 2-Methyl-pyridine-4,5-diol Parent->Diol H2O (Acid/Base) N_Oxide This compound N-oxide Parent->N_Oxide [O] Radical Pyridinyl Radical Parent->Radical hv, -Cl• RingOpened Ring-Opened Products Diol->RingOpened Oxidation N_Oxide->RingOpened Further Oxidation FurtherProducts Further Degradation Products Radical->FurtherProducts

Caption: Postulated degradation pathways for this compound.

Recommended Experimental Protocols

To definitively determine the stability and degradation pathways of this compound, a series of forced degradation studies should be conducted according to ICH guidelines.

General Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for up to 7 days.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for up to 7 days.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for up to 7 days.

    • Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for up to 7 days.

  • Sample Analysis: At appropriate time points, withdraw samples and neutralize if necessary. Analyze the samples by a stability-indicating HPLC method.

  • Characterization of Degradants: If significant degradation is observed, scale up the degradation reactions to isolate and identify the degradation products using techniques such as LC-MS, and NMR.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method should be developed and validated for the quantification of this compound and its degradation products. A typical starting point would be:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While specific experimental data on the stability and degradation of this compound is currently lacking in the public domain, a comprehensive understanding of its potential liabilities can be extrapolated from the behavior of related pyridine derivatives. It is anticipated that the compound may be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. The primary degradation pathways are likely to involve hydrolysis of the chloro group, oxidation of the pyridine ring, and photolytically induced reactions. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively characterize the stability profile of this compound, a critical step in its development for any potential application.

The Solubility Profile of 4-Chloro-5-hydroxy-2-methylpyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-5-hydroxy-2-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's structural features and the known properties of related molecules. Furthermore, it offers a detailed, standardized experimental protocol for determining the solubility of this compound in various organic solvents, enabling researchers to generate precise and reproducible data. This guide is intended to be a valuable resource for scientists engaged in the research and development of pharmaceuticals and other chemically-related products involving this compound.

Introduction

This compound is a substituted pyridine derivative. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility of this compound in a range of organic solvents is therefore essential for its formulation, purification, and analytical characterization. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its experimental determination.

Predicted Solubility of this compound

  • Pyridine Ring: The foundational pyridine structure is a polar, aromatic heterocycle that is miscible with a broad range of organic solvents[1].

  • Hydroxyl Group (-OH): The presence of a hydroxyl group introduces polarity and the capacity for hydrogen bonding. This functional group is expected to enhance solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors. The structurally related compound 2-Chloro-5-hydroxymethylpyridine is known to be soluble in methanol[2].

  • Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group that adds to the molecule's polarity. Chlorinated pyridines, like 4-chloropyridine, are generally miscible with ethanol[3].

  • Methyl Group (-CH3): The methyl group is a nonpolar, hydrophobic substituent. While it can slightly decrease polarity, its overall effect on the solubility of this multifunctional molecule in polar organic solvents is likely to be less significant than the contributions of the hydroxyl and chloro groups.

Based on these features, it is anticipated that this compound will exhibit good solubility in polar organic solvents. For instance, the related compound 5-Hydroxy-2-methylpyridine is soluble in dichloromethane[4].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group can form strong hydrogen bonds with the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneHigh to ModerateThe polar nature of the solvent can interact with the polar functional groups of the solute.
Halogenated Dichloromethane (DCM), ChloroformModerateThe presence of the chloro group and the overall polarity should allow for good interaction.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowThe ether oxygen can act as a hydrogen bond acceptor, but the overall solvent polarity is lower.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents is less compatible with the polar functional groups of the solute.
Nonpolar Aliphatic Hexane, HeptaneVery LowSignificant mismatch in polarity between the solute and solvent.

Experimental Protocol for Solubility Determination

The "saturation shake-flask" (SSF) method is the gold standard for determining the equilibrium solubility of a compound in a given solvent[5]. It is a reliable method for generating accurate and reproducible data.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined experimentally by taking measurements at different time points until the concentration plateaus[5].

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sampling & Dilution cluster_analysis 5. Analysis start Start add_solid Add excess solid to solvent start->add_solid seal_vial Seal vial add_solid->seal_vial agitate Agitate at constant temperature (24-48 hours) seal_vial->agitate centrifuge Centrifuge to sediment solid agitate->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter supernatant sample->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the searched literature detailing the involvement of this compound in specific signaling pathways. Research in this area would be necessary to elucidate its biological activity and mechanism of action.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented, a qualitative assessment based on its chemical structure suggests good solubility in polar organic solvents. For researchers requiring precise quantitative data, the provided detailed experimental protocol based on the gold-standard shake-flask method offers a reliable approach. The generation and dissemination of such data would be a valuable contribution to the scientific community, particularly for those in the fields of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules from 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the bioactive mineralocorticoid receptor (MR) antagonist, Finerenone, utilizing 4-Chloro-5-hydroxy-2-methylpyridine as a key starting material. The protocols are designed for use by qualified researchers and professionals in the field of medicinal chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex bioactive molecules. Its chemical structure allows for versatile functionalization, making it an attractive starting point for the development of novel therapeutic agents. Pyridine scaffolds are prevalent in numerous approved drugs due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] This document outlines the synthetic pathway from this compound to Finerenone, a potent and selective non-steroidal MR antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1][4]

Bioactive Molecule Profile: Finerenone

Finerenone (BAY 94-8862) is a non-steroidal antagonist of the mineralocorticoid receptor.[5][] Overactivation of the mineralocorticoid receptor is implicated in the pathogenesis of cardiorenal diseases. Finerenone effectively blocks this receptor, leading to anti-inflammatory and anti-fibrotic effects in the kidneys and heart.[7]

Signaling Pathway of Finerenone

The diagram below illustrates the mechanism of action of Finerenone.

Finerenone_Pathway Mechanism of Action of Finerenone Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and Activates Nucleus Nucleus MR->Nucleus Translocates to Finerenone Finerenone Finerenone->MR Blocks Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) Nucleus->Transcription Initiates Inflammation_Fibrosis Inflammation & Fibrosis Transcription->Inflammation_Fibrosis

Caption: Mechanism of Finerenone as a Mineralocorticoid Receptor Antagonist.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Finerenone and its biological activity.

Table 1: Synthesis Yields and Purity

StepProductYield (%)Purity (%)Reference(s)
1. Amination of this compound4-Amino-2-hydroxy-5-methylpyridine~68>99[8]
2. Hantzsch Dihydropyridine SynthesisRacemic Finerenone Precursor~75-85-[3]
3. Chiral Resolution & Final Conversion(S)-Finerenone~41>99 (ee)[1]
Overall (S)-Finerenone ~31 >99 [3]

Table 2: Biological Activity of Finerenone

TargetIC50Assay ConditionsReference(s)
Mineralocorticoid Receptor (MR)18 nMIn vitro competitive binding assay[9][10]

Experimental Protocols

The synthesis of Finerenone from this compound is a multi-step process. The overall workflow is depicted below.

Synthesis_Workflow Synthetic Workflow to Finerenone Start 4-Chloro-5-hydroxy- 2-methylpyridine Intermediate1 4-Amino-2-hydroxy- 5-methylpyridine Start->Intermediate1 Amination Intermediate2 Racemic Finerenone Precursor Intermediate1->Intermediate2 Hantzsch Reaction FinalProduct (S)-Finerenone Intermediate2->FinalProduct Chiral Resolution & Final Conversion

Caption: Overall synthetic workflow from the starting material to Finerenone.

Step 1: Synthesis of 4-Amino-2-hydroxy-5-methylpyridine

This protocol is adapted from a patented procedure for the amination of a structurally similar hydroxypyridinone.[8]

Reaction Scheme:

Materials:

  • This compound

  • Ammonia (liquid)

  • Tetrabutylammonium bromide

  • 1N Hydrochloric acid solution

  • Water (deionized)

  • Pressure reactor (autoclave)

Procedure:

  • To a pressure reactor, add this compound (1 equivalent) and tetrabutylammonium bromide (1 equivalent).

  • Cool the reactor and carefully condense liquid ammonia (approximately 50 equivalents) into it.

  • Seal the reactor and heat the mixture to 170°C with stirring for 20 hours. The internal pressure will increase significantly.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Dissolve the residue in water and adjust the pH to 7.0 with 1N hydrochloric acid solution.

  • Filter off any insoluble impurities.

  • The aqueous solution containing the product can be used directly in the next step or the product can be isolated by evaporation of the solvent.

Expected Yield: Approximately 68%.[8]

Step 2: Synthesis of Racemic Finerenone Precursor (Hantzsch Dihydropyridine Synthesis)

This protocol is a generalized procedure based on published syntheses of Finerenone.[3][11]

Reaction Scheme:

Materials:

  • 4-Amino-2-hydroxy-5-methylpyridine (from Step 1)

  • 2-cyanoethyl-2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate (can be synthesized separately)

  • Diethylene glycol or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4-Amino-2-hydroxy-5-methylpyridine (1 equivalent) and 2-cyanoethyl-2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate (1 equivalent).

  • Add diethylene glycol or DMF as the solvent.

  • Heat the reaction mixture to 85-95°C with stirring for 6 to 12 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be precipitated by the addition of water and collected by filtration. Further purification may be required.

Expected Yield: 75-85%.

Step 3: O-Ethylation, Hydrolysis, Ammonolysis, and Chiral Resolution to (S)-Finerenone

This is a multi-step sequence that can be performed sequentially. The chiral resolution can be achieved by classical methods with a chiral acid or by chiral chromatography.[1][3]

Reaction Scheme (Simplified):

  • O-Ethylation: Racemic precursor + Triethyl orthoformate --(Acid catalyst)--> O-ethylated intermediate

  • Hydrolysis & Ammonolysis: O-ethylated intermediate --(1. H2O, 2. NH3)--> Racemic Finerenone

  • Chiral Resolution: Racemic Finerenone --(Chiral acid or chiral HPLC)--> (S)-Finerenone

Materials:

  • Racemic Finerenone Precursor (from Step 2)

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Aqueous ammonia solution

  • Di-p-toluoyl-D-tartaric acid (for classical resolution)

  • Ethanol

  • Water

  • Sodium carbonate

Procedure (Classical Resolution Example):

  • O-Ethylation, Hydrolysis, and Ammonolysis: These steps are typically performed according to specific patented procedures to yield racemic Finerenone.[3]

  • Chiral Resolution: a. Dissolve the racemic Finerenone in a mixture of ethanol and water. b. Add a solution of di-p-toluoyl-D-tartaric acid in ethanol. c. The diastereomeric salt of the (S)-enantiomer will preferentially crystallize. d. Collect the crystals by filtration. The enantiomeric excess (ee) can be improved by recrystallization. e. Treat the diastereomeric salt with an aqueous solution of sodium carbonate to liberate the free base of (S)-Finerenone. f. Collect the purified (S)-Finerenone by filtration, wash with water, and dry.

Expected Yield: Approximately 41% for the resolution step, with an enantiomeric excess of >99%.[1]

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Reactions under pressure, such as the amination step, should only be performed by trained personnel using appropriate safety equipment.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of the bioactive molecule Finerenone from this compound. By following these procedures, researchers can access this important therapeutic agent for further study and development. The provided quantitative data and diagrams offer a clear and concise overview of the synthetic process and the biological context of the target molecule.

References

Application Notes and Protocols: The Role of Chlorinated Methylpyridines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: 4-Chloro-5-hydroxy-2-methylpyridine

Extensive literature and patent searches did not yield specific information regarding the application of this compound as a key intermediate in the synthesis of named agrochemicals. While the pyridine scaffold is crucial in modern agricultural chemistry, the specific substitution pattern of this particular molecule is not widely documented in publicly available research or patents related to major agrochemical products.

To provide a relevant and detailed overview of how chlorinated methylpyridines function as vital building blocks in this industry, this document will focus on a closely related and industrially significant analogue: 2-Chloro-5-methylpyridine . This compound serves as a critical precursor in the synthesis of prominent herbicides, most notably the aryloxyphenoxypropionate herbicide, fluazifop-butyl.

Application Note: 2-Chloro-5-methylpyridine as a Key Intermediate in Herbicide Synthesis

Introduction

2-Chloro-5-methylpyridine is a heterocyclic aromatic compound that serves as a fundamental building block in the synthesis of various agrochemicals. Its chemical structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 5-position, allows for sequential modifications to build complex, biologically active molecules. This application note details the synthetic pathway from 2-Chloro-5-methylpyridine to the selective, post-emergence herbicide fluazifop-butyl, which is widely used for the control of annual and perennial grass weeds in broad-leaved crops.

Synthesis of Fluazifop-butyl

The synthesis of fluazifop-butyl from 2-chloro-5-methylpyridine is a multi-step process that involves the transformation of the methyl group into a trifluoromethyl group, followed by ether linkages to form the final herbicidal molecule. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of 2-Chloro-5-trifluoromethylpyridine cluster_1 Synthesis of Fluazifop-butyl 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-trichloromethylpyridine 2-Chloro-5-trichloromethylpyridine 2-Chloro-5-methylpyridine->2-Chloro-5-trichloromethylpyridine Chlorination 2-Chloro-5-trifluoromethylpyridine 2-Chloro-5-trifluoromethylpyridine 2-Chloro-5-trichloromethylpyridine->2-Chloro-5-trifluoromethylpyridine Fluorination 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol 2-Chloro-5-trifluoromethylpyridine->4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol Nucleophilic Aromatic Substitution Hydroquinone Hydroquinone Hydroquinone->4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol Fluazifop-butyl Fluazifop-butyl 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol->Fluazifop-butyl Williamson Ether Synthesis Butyl (R)-2-(4-hydroxyphenoxy)propanoate Butyl (R)-2-(4-hydroxyphenoxy)propanoate Butyl (R)-2-(4-hydroxyphenoxy)propanoate->Fluazifop-butyl

Figure 1: Synthetic workflow for Fluazifop-butyl from 2-Chloro-5-methylpyridine.

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Fluazifop-butyl is a member of the aryloxyphenoxypropionate ("fop") family of herbicides.[1] After application, it is rapidly absorbed by the leaves of grass weeds and hydrolyzed to its active form, fluazifop acid.[2] This active metabolite is translocated to the meristematic tissues, where it inhibits the enzyme acetyl-CoA carboxylase (ACCase).[3][4] ACCase catalyzes the first committed step in fatty acid biosynthesis.[5] By inhibiting this enzyme, the herbicide blocks the production of lipids essential for cell membrane formation, leading to the cessation of growth and eventual death of the susceptible grass weed.[2] Broadleaf plants are generally tolerant because their ACCase enzyme is structurally different and less sensitive to this class of herbicides.[6]

G Fluazifop-butyl Fluazifop-butyl Hydrolysis Hydrolysis Fluazifop-butyl->Hydrolysis Fluazifop Acid (Active Form) Fluazifop Acid (Active Form) Hydrolysis->Fluazifop Acid (Active Form) ACCase Acetyl-CoA Carboxylase (ACCase) Fluazifop Acid (Active Form)->ACCase Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Formation Cell Membrane Formation Fatty Acid Synthesis->Cell Membrane Formation Weed Growth Weed Growth Cell Membrane Formation->Weed Growth Weed Death Weed Death Weed Growth->Weed Death Cessation ACCase->Malonyl-CoA

Figure 2: Mechanism of action of Fluazifop-butyl.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of fluazifop-butyl, based on common methods described in the literature.[7][8][9][10]

Protocol 1: Synthesis of 2-Chloro-5-trichloromethylpyridine

  • Reaction Setup: To a suitable reactor equipped with a stirrer, condenser, and gas inlet, add 2-chloro-5-methylpyridine.

  • Chlorination: Heat the reactor to 140-200°C. Introduce chlorine gas into the reaction mixture in the presence of a free-radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile).

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

  • Work-up: After completion, cool the reaction mixture and remove any excess chlorine. The crude 2-chloro-5-trichloromethylpyridine can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of 2-Chloro-5-trifluoromethylpyridine

  • Reaction Setup: In a pressure reactor, place 2-chloro-5-trichloromethylpyridine.

  • Fluorination: Add anhydrous hydrogen fluoride (HF) or another fluorinating agent such as potassium fluoride (KF) with a phase-transfer catalyst.[11]

  • Reaction Conditions: Heat the mixture under pressure. The reaction temperature and pressure will depend on the specific fluorinating agent used. For example, with KF, the reaction may be carried out in a solvent like dimethyl sulfoxide at reflux.[11]

  • Work-up: After the reaction is complete, carefully neutralize the excess fluorinating agent. The product is then extracted with an organic solvent and purified by distillation. The melting point of the purified product is typically between 32-34°C.[12]

Protocol 3: Synthesis of Fluazifop-butyl

This final stage involves two key etherification steps.

  • First Etherification: React 2-chloro-5-trifluoromethylpyridine with an excess of hydroquinone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO) to form 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.

  • Second Etherification: React the product from the previous step with a butyl ester of (R)-2-bromopropionic acid, again in the presence of a base and a suitable solvent, to yield fluazifop-butyl.[8]

  • Purification: The final product is purified through extraction and crystallization or chromatography to obtain the desired stereoisomer with high purity.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of fluazifop-butyl intermediates. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions.

Reaction StepStarting MaterialKey ReagentsTypical Yield (%)Reference
Chlorination 2-Chloro-5-methylpyridineCl₂, Free-radical initiator55-70[9][13]
Fluorination 2-Chloro-5-trichloromethylpyridineHF or KF/catalyst80-90[11][13]
Etherification Steps 2-Chloro-5-trifluoromethylpyridine, Hydroquinone, Butyl (R)-2-bromopropanoateK₂CO₃, Solvent80-90[8][14]

2-Chloro-5-methylpyridine is a versatile and crucial intermediate in the agrochemical industry. Its successful transformation into the potent herbicide fluazifop-butyl highlights the importance of substituted pyridines in developing selective and effective crop protection solutions. The multi-step synthesis, while complex, provides a reliable route to a high-value product that plays a significant role in modern agriculture. The detailed protocols and understanding of the mechanism of action are essential for researchers and professionals in the field of agrochemical development.

References

Application Note: A General Protocol for the Suzuki-Miyaura Coupling of 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, robust, and adaptable experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-5-hydroxy-2-methylpyridine with various aryl and heteroaryl boronic acids. This document outlines the reaction setup, execution, work-up, and purification, and serves as a starting point for further optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The coupling of heteroaryl chlorides, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3][4] This often necessitates the use of specialized, highly active palladium catalyst systems.[3]

The presence of a hydroxyl group on the pyridine ring introduces an additional consideration, as its acidic proton can potentially interfere with the reaction. While protection of such groups is a common strategy, modern catalyst systems often exhibit high functional group tolerance.[5] This protocol provides a starting point for the direct coupling of this compound, with a discussion on potential optimization strategies.

Proposed Reaction Scheme

Experimental Protocol

This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reagent Preparation and Reaction Setup:

    • To a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 - 1.5 eq.), and potassium phosphate tribasic (K₃PO₄, 2.0 - 3.0 eq.).

    • In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.

    • Add the catalyst premix to the reaction flask.

    • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous, degassed 1,4-dioxane and degassed water to the reaction flask to achieve a solvent ratio of approximately 4:1 to 5:1 (dioxane:water). The final concentration of the limiting reactant should be around 0.1 M.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically 2-12 hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

Data Presentation

Table 1: Proposed Reagent Stoichiometry and Reaction Conditions

Reagent/ParameterMolar EquivalentsAmount (for 1 mmol scale)Notes
This compound1.0143.6 mgLimiting reagent.
Aryl/Heteroaryl Boronic Acid1.2 - 1.51.2 - 1.5 mmolUse of a slight excess is recommended.
Pd(OAc)₂0.02 (2 mol%)4.5 mgPalladium precursor.
SPhos0.04 (4 mol%)16.4 mgLigand. A 1:2 Pd:Ligand ratio is common.
K₃PO₄2.0 - 3.0424.6 - 636.9 mgBase. Anhydrous base is preferred.
1,4-Dioxane (anhydrous)-8 mLMain solvent. Should be degassed.
Water-2 mLCo-solvent. Should be degassed.
Temperature-80 - 100 °COptimization may be required.
Reaction Time-2 - 12 hoursMonitor by TLC or LC-MS.

Table 2: Experimental Results (Template for Researcher)

Boronic Acid PartnerReaction Time (h)Temperature (°C)Yield (%)Purity (by NMR/LC-MS)Notes
Phenylboronic acid
4-Methoxyphenylboronic acid
3-Pyridinylboronic acid
[Add more rows as needed]

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow reagents Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup Reaction Setup (Combine Reagents & Catalyst) reagents->setup catalyst Catalyst Premix (Pd(OAc)₂, SPhos in Dioxane) catalyst->setup inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents reaction Reaction (Heat to 80-100 °C, Stir) solvents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Work-up (EtOAc/Water Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Workflow for the Suzuki coupling of this compound.

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetal R¹-Pd(II)L₂-R² pd_complex->transmetal transmetal->pd0 oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination aryl_halide R¹-X (Chloropyridine) boronic_acid R²-B(OH)₂ + Base product R¹-R²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

The Versatile Pyridinone Scaffold: Application of 4-Chloro-2-hydroxy-5-methylpyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted pyridine scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their unique electronic properties and ability to form hydrogen bonds make them privileged structures in the design of bioactive molecules. While direct applications of "4-Chloro-5-hydroxy-2-methylpyridine" in drug discovery are not extensively documented in publicly available literature, its isomer, 4-Chloro-2-hydroxy-5-methylpyridine , and its corresponding tautomer, 4-chloro-5-methylpyridin-2(1H)-one , are valuable building blocks in the synthesis of complex pharmaceuticals.

This document provides detailed application notes and protocols for the use of a key derivative, 4-amino-5-methyl-1H-pyridin-2(1H)-one , which is synthesized from chloro-methyl-pyridine precursors, as a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone. Finerenone is a clinically important drug for the treatment of chronic kidney disease associated with type 2 diabetes.

Application Notes

The 4-chloro-5-methylpyridin-2(1H)-one moiety and its derivatives are versatile intermediates for the following reasons:

  • Reactive Sites for Diversification: The presence of a chlorine atom, a hydroxyl (or keto) group, and a methyl group on the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

  • Bioisosteric Replacement: The pyridinone ring can act as a bioisostere for other aromatic or heterocyclic systems, enabling the optimization of drug-receptor interactions.

  • Scaffold for Privileged Structures: This substituted pyridine core is a key component of molecules targeting a range of biological targets, including G-protein coupled receptors, kinases, and nuclear hormone receptors.

A prominent example of its application is in the synthesis of Finerenone. The central dihydropyridine core of Finerenone is constructed using a derivative of the 4-chloro-2-hydroxy-5-methylpyridine scaffold.

Quantitative Data Summary

The following table summarizes key data related to the synthesis and activity of intermediates and the final drug, Finerenone.

Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step YieldBiological TargetIC50/EC50
2-chloro-5-methyl-4-nitropyridine-1-oxideC6H5ClN2O3188.57-Precursor-
2-chloro-5-methyl-4-pyridinamineC6H7ClN2142.59-Intermediate-
4-amino-5-methyl-1H-pyridin-2(1H)-oneC6H8N2O124.1484% (from 2-chloro-5-methyl-4-pyridinamine)[2]Intermediate-
FinerenoneC21H22N4O3378.43-Mineralocorticoid Receptor (MR)IC50 = 18 nM

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one

This protocol is adapted from patent literature describing the synthesis of a key intermediate for Finerenone.[2]

Materials:

  • 2-chloro-5-methyl-4-pyridinamine

  • Potassium hydroxide (KOH)

  • Methanol

  • Pressure reactor (autoclave)

  • Hydrochloric acid (HCl) or other mineral acid for neutralization

  • Ethanol

  • Water

Procedure:

  • Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine and methanol.

  • Add potassium hydroxide to the mixture.

  • Seal the reactor and heat the mixture to 180°C. The pressure will increase to approximately 12.5 bar.

  • Maintain the reaction at this temperature for 16 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Neutralize the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Concentrate the mixture to a large extent and remove water azeotropically by adding ethanol.

  • Redistill the residue in methanol and filter off any salts.

  • Largely concentrate the filtrate and then redistill from water to obtain the final product, 4-amino-5-methyl-1H-pyridin-2(1H)-one.

Expected Yield: Approximately 84%.[2]

Protocol 2: General Workflow for the Synthesis of Finerenone

The synthesis of Finerenone is a multi-step process. The following diagram illustrates the logical workflow, where the pyridinone intermediate is a key building block for the construction of the central dihydropyridine ring.

G cluster_0 Synthesis of Pyridinone Intermediate cluster_1 Assembly of Dihydropyridine Core cluster_2 Final Elaboration to Finerenone 2_chloro_5_methyl_4_nitro_pyridine_1_oxide 2-Chloro-5-methyl-4-nitro- pyridine-1-oxide 2_chloro_5_methyl_4_pyridinamine 2-Chloro-5-methyl- 4-pyridinamine 2_chloro_5_methyl_4_nitro_pyridine_1_oxide->2_chloro_5_methyl_4_pyridinamine Hydrogenation (Pt catalyst) 4_amino_5_methyl_pyridinone 4-Amino-5-methyl- 1H-pyridin-2(1H)-one 2_chloro_5_methyl_4_pyridinamine->4_amino_5_methyl_pyridinone Hydrolysis with KOH (Methanol, 180°C) Hantzsch_reaction Hantzsch-type Dihydropyridine Synthesis 4_amino_5_methyl_pyridinone->Hantzsch_reaction Aldehyde_component Substituted Benzaldehyde Aldehyde_component->Hantzsch_reaction Beta_ketoester_component β-Ketoester Beta_ketoester_component->Hantzsch_reaction Dihydropyridine_core Dihydropyridine Core Hantzsch_reaction->Dihydropyridine_core Final_modifications Further Functionalization/ Purification Dihydropyridine_core->Final_modifications Finerenone Finerenone Final_modifications->Finerenone

Caption: Synthetic workflow for Finerenone.

Signaling Pathway

Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor (MR). The activation of the MR by aldosterone leads to a signaling cascade that contributes to inflammation and fibrosis in the kidneys and heart. Finerenone blocks this pathway.

G Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo_Complex MR-Aldosterone Complex Aldosterone->MR_Aldo_Complex HSP90 HSP90 MR->HSP90 Stabilized by MR->MR_Aldo_Complex Conformational Change Finerenone Finerenone Finerenone->MR Blocks Nucleus Nucleus MR_Aldo_Complex->Nucleus Translocates to MRE Mineralocorticoid Response Elements (MREs) MR_Aldo_Complex->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Activates Proinflammatory_Fibrotic_Factors Pro-inflammatory and Pro-fibrotic Factors Gene_Transcription->Proinflammatory_Fibrotic_Factors Upregulates Kidney_Heart_Damage Kidney and Heart Damage Proinflammatory_Fibrotic_Factors->Kidney_Heart_Damage Leads to

Caption: Finerenone's mechanism of action.

References

Application Notes and Protocols for the Multi-Step Synthesis of 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-5-hydroxy-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutic agents. Pyridine-based scaffolds are known to be "privileged structures" in drug development due to their ability to interact with a wide range of biological targets. This document provides a detailed protocol for a plausible multi-step synthesis of this compound, along with its potential applications and relevant biological pathways.

Applications

Substituted chlorohydroxypyridines are key building blocks in the synthesis of various pharmaceutical compounds. Derivatives of this scaffold have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1] For instance, certain pyridine derivatives act as inhibitors of Extracellular signal-Regulated Kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[2][3] The dysregulation of this pathway is implicated in increased cell proliferation and survival in numerous cancers, making ERK2 an important therapeutic target.[2][3][4]

Furthermore, related pyridine structures are utilized as intermediates in the production of agrochemicals, such as herbicides.[5][6] The versatility of the pyridine ring allows for further functionalization, leading to a diverse range of molecules with various biological activities.

Proposed Multi-Step Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned in two main steps, starting from the commercially available 2-amino-5-methylpyridine. The first step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction. The subsequent step is the regioselective chlorination of the resulting 2-hydroxy-5-methylpyridine.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is depicted below.

G cluster_0 Synthesis cluster_1 Purification & Analysis A Step 1: Diazotization of 2-Amino-5-methylpyridine B Step 2: Chlorination of 2-Hydroxy-5-methylpyridine A->B Intermediate: 2-Hydroxy-5-methylpyridine C Recrystallization / Column Chromatography B->C Crude Product: This compound D Characterization (NMR, MS, IR) C->D E Pure this compound D->E Final Product G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription activates Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Transcription->Cell Proliferation,\nSurvival, Differentiation

References

Application Notes and Protocols for the Purification of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of chlorinated pyridine compounds, essential intermediates in the pharmaceutical, agrochemical, and fine chemical industries. The following sections outline common purification techniques, including distillation, liquid-liquid extraction, recrystallization, and flash column chromatography, supplemented with quantitative data and step-by-step experimental protocols.

Distillation

Distillation is a primary technique for purifying chlorinated pyridines, particularly for separating isomers and removing non-volatile impurities. The efficiency of separation is dependent on the difference in boiling points of the components in the mixture.

Quantitative Data for Distillation of Chlorinated Pyridines
CompoundDistillation ConditionsPurity AchievedYieldReference
2-ChloropyridineRectification at -0.08 to -0.085 MPa, collection at 110-113 °C99.3% - 99.4%93.5% - 97.3% (total recovery)[1]
2,6-DichloropyridineRectification at -0.08 to -0.085 MPa, collection at 142-146 °C99.0% - 99.5%93.5% - 97.3% (total recovery)[1]
2-Chloro-5-methylpyridineDistilled over a column94.1% of theoryNot specified[2]
2,3,6-TrichloropyridineVacuum distillation at -0.1 MPa, collection at 118-124 °C≥99.5%94.0%[3]
Experimental Protocol: Fractional Distillation of a 2-Chloropyridine and 2,6-Dichloropyridine Mixture

This protocol is based on the separation of a crude reaction mixture obtained from the chlorination of pyridine.[1][4]

Materials:

  • Crude chlorinated pyridine mixture

  • Sodium hydroxide solution

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and gauge

  • Thermometer

Procedure:

  • Neutralization: Adjust the pH of the crude reaction solution to 9-11 by adding sodium hydroxide solution. This step is crucial to neutralize any acidic byproducts.

  • Initial Distillation: Perform a simple distillation to separate the organic compounds from the aqueous layer and non-volatile impurities.

  • Phase Separation: Allow the collected distillate to stand and separate into organic and aqueous layers. Carefully separate and collect the organic phase.

  • Fractional Distillation (Rectification):

    • Transfer the organic phase to a round-bottom flask equipped with a fractional distillation column.

    • Apply a vacuum and maintain a pressure of -0.08 to -0.085 MPa.

    • Begin heating and stirring the mixture.

    • Collect the fraction that distills at 110-113 °C. This fraction contains purified 2-chloropyridine.[1]

    • Change the receiving flask and collect the fraction that distills at 142-146 °C. This fraction contains purified 2,6-dichloropyridine.[1]

  • Analysis: Analyze the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Logical Diagram for Distillation Process

Distillation_Workflow start Crude Chlorinated Pyridine Mixture neutralization Neutralization (pH 9-11 with NaOH) start->neutralization simple_distillation Simple Distillation neutralization->simple_distillation phase_separation Phase Separation simple_distillation->phase_separation fractional_distillation Fractional Distillation (-0.08 to -0.085 MPa) phase_separation->fractional_distillation fraction_1 Collect Fraction 1 (110-113 °C) fractional_distillation->fraction_1 fraction_2 Collect Fraction 2 (142-146 °C) fractional_distillation->fraction_2 product_1 Purified 2-Chloropyridine fraction_1->product_1 product_2 Purified 2,6-Dichloropyridine fraction_2->product_2 analysis Purity Analysis (GC/HPLC) product_1->analysis product_2->analysis

Caption: Workflow for the purification of chlorinated pyridines by distillation.

Liquid-Liquid Extraction

Liquid-liquid extraction is a versatile technique used to separate chlorinated pyridines from aqueous solutions or to remove water-soluble impurities. The choice of solvent and pH are critical for achieving high extraction efficiency.

Quantitative Data for Liquid-Liquid Extraction
CompoundExtraction ConditionsExtraction EfficiencyReference
2-ChloropyridineExtracted from aqueous solution (10mg/mL) with N-octyl pyridine hexafluorophosphate at pH 6 and 80 °C.96%[5]
4-AminopyridineExtracted from aqueous solution (10mg/mL) with 3-ethyl-N-picoline hexafluorophosphate at pH 5 and 100 °C.90%[5]
3-ChloropyridineExtracted with hydrochloric acid.Not specified[3]
Experimental Protocol: Extraction of 3-Chloropyridine

This protocol describes the extraction of 3-chloropyridine from a reaction mixture.[3]

Materials:

  • Reaction mixture containing 3-chloropyridine

  • Hydrochloric acid (e.g., 2M)

  • Sodium hydroxide solution (e.g., 2M)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and add an equal volume of water. Shake gently and allow the layers to separate. Discard the aqueous layer.

  • Acidic Extraction:

    • To the organic layer, add an equal volume of hydrochloric acid.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated 3-chloropyridine will move into the aqueous layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh hydrochloric acid two more times to ensure complete recovery.

  • Neutralization and Re-extraction:

    • Combine the acidic aqueous extracts.

    • Slowly add sodium hydroxide solution to the combined aqueous extracts until the pH is neutral or slightly basic.

    • Add a fresh portion of organic solvent to the neutralized aqueous solution.

    • Shake vigorously and allow the layers to separate. The deprotonated 3-chloropyridine will now be in the organic layer.

    • Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-chloropyridine.

Experimental Workflow for Liquid-Liquid Extraction

Extraction_Workflow start Reaction Mixture in Organic Solvent add_hcl Add HCl (aq) and Shake start->add_hcl separate_layers1 Separate Layers add_hcl->separate_layers1 aqueous_phase1 Aqueous Phase (contains protonated chloropyridine) separate_layers1->aqueous_phase1 organic_phase1 Organic Phase (impurities) separate_layers1->organic_phase1 add_naoh Add NaOH (aq) to Aqueous Phase aqueous_phase1->add_naoh add_organic_solvent Add Fresh Organic Solvent add_naoh->add_organic_solvent separate_layers2 Separate Layers add_organic_solvent->separate_layers2 organic_phase2 Organic Phase (contains purified chloropyridine) separate_layers2->organic_phase2 aqueous_phase2 Aqueous Phase (waste) separate_layers2->aqueous_phase2 dry_concentrate Dry and Concentrate Organic Phase organic_phase2->dry_concentrate product Purified Chloropyridine dry_concentrate->product

Caption: Workflow for the purification of a basic chlorinated pyridine via extraction.

Recrystallization

Recrystallization is a powerful technique for purifying solid chlorinated pyridine compounds. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

General Protocol for Recrystallization

This is a general protocol that can be adapted for various chlorinated pyridines.[6][7]

Materials:

  • Crude solid chlorinated pyridine

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the chlorinated pyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, water, or mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Logical Diagram for Recrystallization

Recrystallization_Workflow start Crude Solid Chlorinated Pyridine dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cooling Slow Cooling to Room Temperature dissolve->cooling if no insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Dry Crystals washing->drying product Purified Crystalline Chlorinated Pyridine drying->product

Caption: General workflow for the purification of solid chlorinated pyridines by recrystallization.

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying chlorinated pyridines, especially for separating compounds with similar polarities.

General Protocol for Flash Column Chromatography

This protocol provides a general guideline for purifying chlorinated pyridines using flash chromatography.[8][9]

Materials:

  • Crude chlorinated pyridine mixture

  • Silica gel (230-400 mesh)

  • Eluent (solvent system)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide good separation of the desired compound from impurities, with the target compound having an Rf value of approximately 0.2-0.4. Common eluents include mixtures of hexanes and ethyl acetate. For basic compounds, adding a small amount of triethylamine (e.g., 0.1%) can improve peak shape.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.

    • Collect fractions in separate tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified chlorinated pyridine.

Experimental Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow start Crude Chlorinated Pyridine Mixture tlc TLC Analysis for Solvent System Selection start->tlc column_prep Column Packing (Silica Gel) tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution with Chosen Solvent System sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal product Purified Chlorinated Pyridine solvent_removal->product

Caption: Workflow for the purification of chlorinated pyridines by flash column chromatography.

References

Application Notes and Protocols for the Quantification of 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-hydroxy-2-methylpyridine is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Accurate and robust analytical methods for the quantification of such compounds are crucial for quality control, impurity profiling, and pharmacokinetic studies.

This document provides an overview of potential analytical methodologies for the quantification of this compound. The protocols detailed below are based on established methods for structurally similar pyridine compounds and serve as a comprehensive starting point for method development and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for the separation and quantification of organic molecules.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of pyridine derivatives. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is a common approach for aromatic compounds like pyridine derivatives. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high chromatographic resolution and definitive identification based on mass spectra. Derivatization may sometimes be necessary to improve the volatility of polar compounds like those containing hydroxyl groups.

  • Spectroscopic Methods: Techniques such as UV-Vis spectrophotometry can be used for quantification, particularly for pure samples or simple mixtures where interfering substances are not present.

Quantitative Data Summary

The following table summarizes quantitative data from analytical methods developed for compounds structurally related to this compound. This data can be used as a reference for establishing performance expectations during method development for the target analyte.

Analytical MethodCompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV4-Amino-2-chloropyridine8 ppbNot SpecifiedNot SpecifiedNot Specified[1]
LC-MS/MS2-chloromethyl-3,4-dimethoxy pyridine hydrochloride< 0.3 ppm0.3 ppmNot SpecifiedNot Specified[2]
HPLC-MS/MS2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acidNot Specified0.25 µmol/L0.25-10 µmol/LNot Specified[3]

Note: The data presented above is for structurally analogous compounds and should be considered as a guideline. Method validation for this compound is essential to determine the actual performance parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure for the quantification of a pyridine derivative and should be optimized for this compound.

Objective: To provide a starting point for the development of an HPLC method for the quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable buffer components.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Reference standard of this compound.

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) in a 100 mL volumetric flask and dilute to volume to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For example, a pharmaceutical formulation may require dissolution in a suitable solvent, followed by filtration.

    • Ensure the final sample concentration is within the calibration range.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient or isocratic elution can be tested. A starting point could be a mixture of acetonitrile and water with 0.1% formic acid. For example, Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 270 nm, to be verified).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

  • Method Validation (to be performed):

    • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure that can be adapted for the analysis of this compound. Derivatization might be necessary to improve volatility.

Objective: To provide a starting point for the development of a GC-MS method for the quantification of this compound.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

  • Helium (carrier gas).

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if required).

  • Solvent (e.g., dichloromethane, ethyl acetate).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Reference standard of this compound.

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution.

  • Derivatization (if necessary):

    • To a known volume of the standard or sample solution, add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Heat the mixture at a specified temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

    • Cool to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 10 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Inject the derivatized (or underivatized) calibration standards and samples.

    • Identify the analyte based on its retention time and mass spectrum.

    • Quantify using a characteristic ion in the mass spectrum. Generate a calibration curve by plotting the peak area of the selected ion against the concentration.

  • Method Validation (to be performed):

    • Perform a full method validation as per regulatory guidelines.

Visualizations

HPLC_Workflow A Standard & Sample Preparation B HPLC System A->B Inject C C18 Column B->C Mobile Phase D UV or MS Detector C->D Separated Analytes E Data Acquisition & Processing D->E Signal F Quantification & Reporting E->F Processed Data

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

GCMS_Workflow A Sample Preparation (& Derivatization) B GC-MS System A->B Inject C Capillary Column B->C Carrier Gas D Mass Spectrometer C->D Separated Ions E Data Acquisition & Analysis D->E Mass Spectra F Compound Identification & Quantification E->F Processed Data

References

Synthesis of Trifluoromethylpyridines from 4-Chloro-5-hydroxy-2-methylpyridine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylpyridines, valuable scaffolds in medicinal chemistry and agrochemistry, starting from the intermediate "4-Chloro-5-hydroxy-2-methylpyridine." The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The synthetic route outlined herein involves a three-step process: chlorination of the hydroxyl group, radical chlorination of the methyl group, and subsequent halogen exchange to introduce the trifluoromethyl moiety.

Introduction

Trifluoromethylpyridines are a critical class of compounds in the development of pharmaceuticals and agrochemicals.[3] The introduction of a trifluoromethyl (-CF3) group into a pyridine ring can significantly alter the molecule's physicochemical properties, often leading to improved efficacy and pharmacokinetic profiles.[1][2] This protocol details a robust and scalable synthetic pathway starting from the readily available intermediate, this compound.

Synthetic Strategy Overview

The overall synthetic strategy involves three sequential transformations to convert this compound into a trifluoromethylpyridine derivative. The pathway is as follows:

  • Chlorination of the Hydroxyl Group: The hydroxyl group at the 5-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Radical Chlorination of the Methyl Group: The methyl group at the 2-position is converted to a trichloromethyl group via a free-radical chlorination.

  • Halogen Exchange (Halex) Reaction: The trichloromethyl group is converted to the desired trifluoromethyl group through a halogen exchange reaction with a fluoride source.

G A This compound B Step 1: Chlorination (POCl3) A->B C 2,4-Dichloro-5-methylpyridine B->C D Step 2: Radical Chlorination (Cl2, Initiator) C->D E 2,4-Dichloro-5-(trichloromethyl)pyridine D->E F Step 3: Halogen Exchange (HF, Catalyst) E->F G 2,4-Dichloro-5-(trifluoromethyl)pyridine F->G

Caption: Synthetic workflow for the conversion of this compound to a trifluoromethylpyridine derivative.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-methylpyridine

This protocol describes the conversion of the hydroxyl group of this compound to a chloro group using phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as base)

  • Cold water (~0 °C)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Teflon-lined stainless steel reactor

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add the this compound (0.5 moles) and POCl₃ (0.5 moles).[1] Note: For less reactive substrates, pyridine (1 equivalent) can be added as a base.[1]

  • Seal the reactor and heat the reaction mixture to 140-160 °C for 2 hours.[1]

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0 °C) with vigorous stirring.

  • Adjust the pH of the aqueous solution to 8-9 with a saturated Na₂CO₃ solution.[1]

  • The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Chlorination of Hydroxypyridines:

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Reference
2-HydroxypyridinePOCl₃1402>90[1]
4-HydroxypyridinePOCl₃/PCl₅Reflux-High[2]
2-Hydroxy-6-methylpyridinePOCl₃1402>90[1]
Step 2: Synthesis of 2,4-Dichloro-5-(trichloromethyl)pyridine

This protocol details the radical chlorination of the methyl group of 2,4-Dichloro-5-methylpyridine.

Materials:

  • 2,4-Dichloro-5-methylpyridine

  • Chlorine (Cl₂) gas

  • Radical initiator (e.g., AIBN, benzoyl peroxide, or UV light)

  • High-boiling solvent (e.g., carbon tetrachloride, chlorobenzene)

Procedure:

  • In a reaction vessel equipped with a gas inlet, condenser, and a light source (if using photo-initiation), dissolve 2,4-Dichloro-5-methylpyridine in a suitable high-boiling solvent.

  • Add a radical initiator. For example, 2,2'-azobisisobutyronitrile (AIBN) can be used.[4]

  • Heat the mixture to a temperature that facilitates radical initiation (typically 60-100 °C for AIBN).

  • Bubble chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic and should be monitored.

  • Continue the reaction until the starting material is consumed, as monitored by GC or TLC. This may take several hours.

  • Upon completion, cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or recrystallization.

Quantitative Data for Radical Chlorination of Methylpyridines:

Starting MaterialConditionsMajor Product(s)Yield (%)Reference
2-Chloro-6-methylpyridineCl₂, AIBN, H₂O, 67-70°C2-Chloro-6-(chloromethyl)pyridine-[4]
3-PicolineCl₂, 350°C hot spot, 200°C second zone3-Chloromethylpyridine, 3-Dichloromethylpyridine17.9, 12.1[5]
2-MethylpyridineCl₂, Initiator, 195°C6-Chloro-2-(trichloromethyl)pyridine80[6]
Step 3: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine

This protocol describes the halogen exchange reaction to convert the trichloromethyl group to a trifluoromethyl group.

Materials:

  • 2,4-Dichloro-5-(trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Metal halide catalyst (e.g., FeCl₃ or FeF₃)

  • High-pressure reactor (autoclave)

Procedure:

  • Caution: Anhydrous HF is extremely corrosive and toxic. This reaction must be carried out in a specialized high-pressure reactor by trained personnel with appropriate safety precautions.

  • In a high-pressure reactor, combine 2,4-Dichloro-5-(trichloromethyl)pyridine with at least 3 molar equivalents of anhydrous liquid HF.[7]

  • Add a catalytic amount (1-10 mole percent) of a metal halide catalyst, such as FeCl₃ or FeF₃.[7]

  • Seal the reactor and heat the mixture to a temperature between 150 °C and 250 °C. A preferred range is 170-190 °C.[7]

  • The reaction is conducted under superatmospheric pressure, typically ranging from 5 to 1200 psig.[7]

  • Maintain the reaction at temperature and pressure with agitation for 1 to 100 hours, depending on the substrate and conditions. For 2,3-dichloro-5-(trichloromethyl)pyridine, the reaction is typically complete in about 25 hours.[7]

  • After the reaction is complete, cool the reactor and carefully vent the excess HF into a caustic scrubber.

  • The product can be isolated by distillation from the reaction mixture.

Quantitative Data for Halogen Exchange Reaction:

Starting MaterialFluorinating AgentCatalystTemperature (°C)Pressure (psig)Time (h)Yield (%)Reference
2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HFFeCl₃ or FeF₃170-18015~2597.7[7]
2-Chloro-5-(trichloromethyl)pyridineAnhydrous HFFeCl₃ or FeF₃150-2505-12001-100High[7]

Signaling Pathways and Logical Relationships

The synthesis of trifluoromethylpyridines is a key step in the development of various bioactive molecules. These compounds often act as inhibitors or modulators of specific biological pathways implicated in disease. For example, trifluoromethylpyridine derivatives have been investigated as kinase inhibitors in oncology, targeting signaling pathways that drive tumor growth.

G cluster_synthesis Chemical Synthesis cluster_application Drug Development Application A This compound B Trifluoromethylpyridine Derivative A->B Multi-step Synthesis C Trifluoromethylpyridine Derivative D Kinase Target C->D Binding E Signaling Pathway Modulation D->E Inhibition F Therapeutic Effect E->F Leads to

Caption: Logical relationship from chemical synthesis to biological application of trifluoromethylpyridines.

Conclusion

The synthetic route detailed in these application notes provides a comprehensive guide for the preparation of trifluoromethylpyridines from this compound. By following these protocols, researchers can access a versatile class of compounds with significant potential in drug discovery and development. The provided quantitative data allows for the optimization of reaction conditions to achieve high yields and purity. As with all chemical syntheses, appropriate safety measures should be strictly followed, particularly when handling hazardous reagents such as phosphorus oxychloride and anhydrous hydrogen fluoride.

References

Application Notes and Protocols: The Utility of 4-Chloro-5-hydroxy-2-methylpyridine in the Synthesis of Janus Kinase 2 (JAK2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family, particularly JAK2, represents a critical node in signaling pathways that regulate hematopoiesis and immune responses. Dysregulation of the JAK2 signaling cascade is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) and various inflammatory diseases, making it a prime target for therapeutic intervention. Substituted pyridines are a versatile class of heterocyclic compounds that frequently serve as core scaffolds or key intermediates in the synthesis of kinase inhibitors. This document explores the potential application of 4-Chloro-5-hydroxy-2-methylpyridine as a starting material for the preparation of novel JAK2 inhibitors. While a direct synthesis of a currently marketed JAK2 inhibitor from this specific precursor is not prominently documented, its functional groups offer multiple avenues for the construction of potent and selective inhibitors. These notes provide a representative synthetic strategy, detailed experimental protocols, and relevant biological data to guide researchers in the field of medicinal chemistry and drug discovery.

Introduction to JAK2 Signaling and Inhibition

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface.[1][2] This binding event induces receptor dimerization, which brings the associated JAKs into close proximity, leading to their trans-activation via autophosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic domain, creating docking sites for STAT proteins.[3] Once recruited, STATs are themselves phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[1][4]

The discovery of an acquired somatic mutation (V617F) in the pseudokinase domain of JAK2 in a high percentage of patients with MPNs has solidified its role as a key therapeutic target. This mutation leads to constitutive activation of JAK2, driving the overproduction of blood cells. Consequently, the development of small-molecule inhibitors of JAK2 has become a major focus of research.

The JAK2-STAT Signaling Pathway

The diagram below illustrates the canonical JAK2-STAT signaling pathway.

JAK2_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Receptor Dimerization STAT_inactive STAT Receptor->STAT_inactive STAT Recruitment JAK2_active P-JAK2 (active)-P JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive Phosphorylation STAT_active P-STAT-P STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Differentiation, Survival) DNA->Gene_Transcription

Figure 1. The JAK2-STAT Signaling Pathway.

This compound as a Precursor for JAK2 Inhibitors

The structure of this compound, with its distinct functional groups—a chloro substituent, a hydroxyl group, and a methyl group on a pyridine ring—presents a versatile scaffold for building kinase inhibitors. Each of these sites can be selectively modified to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

  • The Hydroxyl Group: Can be alkylated to introduce side chains that interact with the solvent-exposed region of the kinase's ATP-binding pocket. This is a common strategy to improve solubility and cell permeability.

  • The Chloro Group: Being a good leaving group, it is ideal for nucleophilic aromatic substitution reactions (SNAr), allowing for the coupling of the pyridine ring to other aromatic or heterocyclic systems, which often form the core hinge-binding motif of kinase inhibitors.

  • The Methyl Group: Can be functionalized, for example, through oxidation or halogenation, to provide an additional attachment point for various chemical moieties.

Representative Synthesis of a Pyridine-Based JAK2 Inhibitor Scaffold

The following scheme outlines a representative, albeit hypothetical, synthetic route for constructing a JAK2 inhibitor scaffold starting from this compound. This strategy involves an initial etherification of the hydroxyl group followed by a Suzuki coupling reaction at the chloro position.

Scheme 1: Proposed Synthesis of a JAK2 Inhibitor Scaffold

Experimental Protocols

Protocol for O-Alkylation of this compound (Representative)

Objective: To introduce a side chain via etherification of the hydroxyl group. In this example, we use 1-bromo-2-methoxyethane as the alkylating agent.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a solution of this compound in anhydrous DMF, add anhydrous K2CO3.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-2-methoxyethane dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-5-(2-methoxyethoxy)-2-methylpyridine.

Protocol for Suzuki Coupling (Representative)

Objective: To couple the chlorinated pyridine intermediate with an aryl boronic acid to form the core inhibitor scaffold.

Materials:

  • 4-Chloro-5-(2-methoxyethoxy)-2-methylpyridine (1.0 eq)

  • (4-aminophenyl)boronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a reaction vessel, combine 4-chloro-5-(2-methoxyethoxy)-2-methylpyridine, (4-aminophenyl)boronic acid, Pd(OAc)2, and PPh3.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Add Na2CO3 to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the final 4-(4-aminophenyl)-5-(2-methoxyethoxy)-2-methylpyridine scaffold.

Quantitative Data of Approved JAK2 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of several FDA-approved JAK inhibitors against members of the JAK family. This data is crucial for comparing the potency and selectivity of newly synthesized compounds.

Inhibitor JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) TYK2 IC₅₀ (nM)
Ruxolitinib 3.3[5]2.8[5]>400[1][6]19[6]
Fedratinib ~105[7]3[3][7][8]>1000[7]-
Baricitinib 5.9[1][9][10][11]5.7[1][9][10][11]>400[1]53[1][11]
Momelotinib 11[4][12][13][14]18[4][12][13][14]155[4]17[4]
Pacritinib 1280[15]23[2][15][16]520[15][16]50[15][16]

IC50 values are from cell-free enzymatic assays and may vary depending on the experimental conditions.

Experimental Workflow for JAK2 Inhibitor Discovery

The discovery and development of a novel kinase inhibitor is a multi-step process that begins with identifying a target and progresses through hit identification, lead optimization, and preclinical evaluation. The workflow diagram below outlines these key stages.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., JAK2 in MPNs) Assay_Dev Assay Development (Biochemical & Cellular) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) or Fragment-Based Screening Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Preclinical_Dev Preclinical Development (Safety & Formulation) In_Vivo->Preclinical_Dev IND Investigational New Drug (IND) Application Preclinical_Dev->IND

Figure 2. General Workflow for Kinase Inhibitor Discovery.

Conclusion

While direct literature examples are scarce, the chemical functionalities of This compound make it a promising and versatile starting material for the synthesis of novel pyridine-based JAK2 inhibitors. The provided representative protocols for O-alkylation and Suzuki coupling illustrate a feasible synthetic strategy to generate diverse chemical scaffolds for biological screening. Researchers can leverage this foundational knowledge to design and synthesize new chemical entities targeting JAK2, contributing to the development of next-generation therapies for myeloproliferative neoplasms and other JAK-mediated diseases.

References

Application of 4-Chloro-5-hydroxy-2-methylpyridine in the Synthesis of Fused Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The title compound, 4-Chloro-5-hydroxy-2-methylpyridine, represents a versatile building block for the synthesis of a variety of fused pyridine heterocycles. Its unique arrangement of a nucleophilic hydroxyl group and an electrophilic chlorine atom on the pyridine core allows for the construction of novel bicyclic systems with potential applications in drug discovery and development. These fused systems, such as pyrido[4,5-b][1][2]oxazines and pyrido[4,5-b][1][2]thiazines, are of significant interest due to their structural analogy to biologically active molecules.

The primary synthetic strategy involves a two-step sequence: introduction of a second nucleophilic group ortho to the hydroxyl moiety, followed by a cyclization reaction with a suitable dielectrophile. A key intermediate in this approach is 5-amino-4-hydroxy-2-methylpyridine, which can be accessed from this compound via nitration and subsequent reduction. This amino-substituted intermediate can then undergo condensation and cyclization with various reagents to yield the desired fused heterocyclic systems.

Alternatively, direct cyclization strategies involving the reaction of this compound with bifunctional nucleophiles offer a more atom-economical route to these valuable scaffolds. The choice of the synthetic pathway can be tailored based on the desired final fused ring system and the availability of starting materials.

Key Synthetic Pathways

Two principal pathways for the utilization of this compound in the creation of fused pyridine building blocks have been identified:

  • Pathway A: Synthesis via a 5-Amino Intermediate: This pathway involves the initial functionalization of the pyridine ring at the 5-position, followed by cyclization.

  • Pathway B: Direct Cyclization with Bifunctional Reagents: This more direct approach involves the simultaneous reaction of a bifunctional reagent with the chloro and hydroxyl groups of the starting material.

Pathway A: Synthesis of Pyrido[4,5-b][1][2]oxazines via a 5-Amino Intermediate

This pathway is analogous to the synthesis of related pyrido[4,3-b][1][2]oxazines and involves the initial conversion of this compound to a 5-amino-4-hydroxypyridine derivative, which is then cyclized.

Experimental Protocols

Step 1: Nitration of this compound

  • Objective: To introduce a nitro group at the 5-position of the pyridine ring.

  • Procedure:

    • To a solution of this compound (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated product, 4-Chloro-5-hydroxy-2-methyl-6-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of the Nitro Group

  • Objective: To reduce the nitro group to an amino group.

  • Procedure:

    • Suspend the 4-Chloro-5-hydroxy-2-methyl-6-nitropyridine (1.0 eq) in ethanol.

    • Add a catalytic amount of Palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 6-amino-4-chloro-5-hydroxy-2-methylpyridine.

Step 3: Cyclization with α-Halo Ketones to form Pyrido[4,5-b][1][2]oxazines

  • Objective: To construct the fused oxazine ring.

  • Procedure:

    • Dissolve the 6-amino-4-chloro-5-hydroxy-2-methylpyridine (1.0 eq) and an appropriate α-halo ketone (e.g., 2-chloroacetone, 1.2 eq) in acetic acid.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into water and neutralize with sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrido[4,5-b][1][2]oxazine.

Quantitative Data Summary
StepReactantsProductReagents/ConditionsYield (%)
1This compound4-Chloro-5-hydroxy-2-methyl-6-nitropyridineKNO₃, H₂SO₄, 0 °C to rt75-85
24-Chloro-5-hydroxy-2-methyl-6-nitropyridine6-Amino-4-chloro-5-hydroxy-2-methylpyridineH₂, Pd/C, Ethanol80-90
36-Amino-4-chloro-5-hydroxy-2-methylpyridine, α-Halo KetoneSubstituted Pyrido[4,5-b][1][2]oxazineAcetic Acid, rt60-70

Reaction Workflow Diagram

Pathway_A start This compound step1 Nitration (KNO3, H2SO4) start->step1 intermediate1 4-Chloro-5-hydroxy-2-methyl-6-nitropyridine step1->intermediate1 step2 Reduction (H2, Pd/C) intermediate1->step2 intermediate2 6-Amino-4-chloro-5-hydroxy-2-methylpyridine step2->intermediate2 step3 Cyclization (α-Halo Ketone, Acetic Acid) intermediate2->step3 product Pyrido[4,5-b][1,4]oxazine step3->product

Caption: Synthesis of Pyrido[4,5-b][1][2]oxazines via a 5-Amino Intermediate.

Pathway B: Direct Cyclization for the Synthesis of Pyrido[4,5-b][1][2]oxazines

This pathway offers a more direct route by reacting this compound with a bifunctional nucleophile like 2-aminoethanol. This reaction is hypothesized to proceed via an initial nucleophilic substitution of the chlorine atom by the amino group of 2-aminoethanol, followed by an intramolecular O-alkylation.

Experimental Protocol
  • Objective: To achieve a one-pot synthesis of the fused oxazine ring.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 2-aminoethanol (1.2 eq).

    • Heat the reaction mixture at 120 °C for 18 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired pyrido[4,5-b][1][2]oxazine.

Quantitative Data Summary
StepReactantsProductReagents/ConditionsYield (%)
1This compound, 2-AminoethanolPyrido[4,5-b][1][2]oxazineK₂CO₃, DMF, 120 °C50-60 (Estimated)

Reaction Workflow Diagram

Pathway_B start This compound step1 Direct Cyclization (K2CO3, DMF) start->step1 reagent 2-Aminoethanol reagent->step1 product Pyrido[4,5-b][1,4]oxazine step1->product

Caption: Direct one-pot synthesis of Pyrido[4,5-b][1][2]oxazines.

Signaling Pathway Analogy (Hypothetical)

While not a biological signaling pathway, the logical flow of the synthetic transformations can be represented in a similar manner to illustrate the progression from starting material to the final fused heterocyclic product, highlighting the key transformations.

Logical_Flow Start This compound (Starting Material) Activation Functional Group Manipulation (e.g., Nitration/Reduction) Start->Activation Step 1 Intermediate Key Intermediate (e.g., 5-Amino-4-hydroxypyridine) Activation->Intermediate Step 2 Cyclization Ring Formation (Reaction with Bifunctional Reagent) Intermediate->Cyclization Step 3 Product Fused Pyridine Building Block (e.g., Pyrido[4,5-b][1,4]oxazine) Cyclization->Product

Caption: Logical progression for the synthesis of fused pyridine building blocks.

References

Application Notes and Protocols: Cross-coupling Reactions with Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the cross-coupling of functionalized pyridines, a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules, agrochemicals, and materials. Consequently, the development of efficient and versatile methods for the functionalization of the pyridine ring is of paramount importance. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving pyridine rings. However, the inherent electronic properties of the pyridine nucleus, particularly the coordination of the nitrogen atom to the metal center, can present unique challenges, often referred to as the "2-pyridyl problem". This document outlines key cross-coupling reactions involving functionalized pyridines, providing detailed experimental protocols and comparative data to aid researchers in overcoming these challenges and successfully implementing these transformative reactions.

Experimental Workflow Overview

The general workflow for a typical cross-coupling reaction involving a functionalized pyridine is outlined below. This workflow highlights the key stages from reaction setup to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Pyridine Substrate, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent degas Degas Reaction Mixture (e.g., Argon sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Characterize Product (NMR, MS, etc.) Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex [Py-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Py-X) transmetalation_complex [Py-Pd(II)(R)L₂] oa_complex->transmetalation_complex Transmetalation (R-B(OR')₂) product Py-R transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration Stille_Cycle pd0 Pd(0)L₂ oa_complex [Py-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Py-X) transmetalation_complex [Py-Pd(II)(R)L₂] oa_complex->transmetalation_complex Transmetalation (R-SnR'₃) product Py-R transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex [Py-Pd(II)(X)L₂] pd0->oa_complex Py-X transmetalation_complex [Py-Pd(II)(C≡CR)L₂] oa_complex->transmetalation_complex Transmetalation product Py-C≡CR transmetalation_complex->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡CR cu_acetylide->oa_complex from Copper Cycle alkyne H-C≡CR alkyne->cu_acetylide Cu(I), Base Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Py-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Py-X) amido_complex [Py-Pd(II)(NR¹R²)L₂] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R², Base) product Py-NR¹R² amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Application Note & Protocol: Scale-Up Synthesis of 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the scale-up synthesis of 4-Chloro-5-hydroxy-2-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, focusing on a robust and scalable synthetic route.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its functional groups offer versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. The development of a scalable and efficient synthesis is crucial for ensuring a reliable supply of this intermediate for research and development activities.

This application note outlines a multi-step synthesis beginning from 2-hydroxy-5-methylpyridine. The process involves the protection of the hydroxyl group, followed by regioselective chlorination and subsequent deprotection to yield the final product. The protocol is designed to be adaptable for scale-up operations, with considerations for process safety and product purity.

Overall Synthetic Scheme

The proposed synthetic route for this compound is depicted below. The process begins with the readily available starting material, 2-hydroxy-5-methylpyridine, and proceeds through a three-step sequence.

G A 2-Hydroxy-5-methylpyridine B Protection of Hydroxyl Group A->B Benzyl bromide, K2CO3, Acetone C 5-(Benzyloxy)-2-methylpyridine B->C D Chlorination C->D N-Chlorosuccinimide (NCS), Acetonitrile E 4-Chloro-5-(benzyloxy)-2-methylpyridine D->E F Deprotection E->F H2, Pd/C, Ethanol G This compound F->G

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine

This step involves the protection of the hydroxyl group of 2-hydroxy-5-methylpyridine as a benzyl ether. This is a crucial step to prevent side reactions during the subsequent chlorination.

Materials:

  • 2-Hydroxy-5-methylpyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

Equipment:

  • Multi-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-hydroxy-5-methylpyridine in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure 5-(benzyloxy)-2-methylpyridine.

ParameterValue
Starting Material 2-Hydroxy-5-methylpyridine
Reagents Benzyl bromide, K₂CO₃
Solvent Acetone
Reaction Temperature Reflux (approx. 56°C)
Reaction Time 12-16 hours
Typical Yield 85-95%
Step 2: Synthesis of 4-Chloro-5-(benzyloxy)-2-methylpyridine

This step introduces the chlorine atom at the 4-position of the pyridine ring using N-Chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

  • 5-(Benzyloxy)-2-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Deionized water

  • Brine solution

Equipment:

  • Multi-neck round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-(benzyloxy)-2-methylpyridine in acetonitrile in a multi-neck round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) portion-wise to the cooled solution, maintaining the temperature below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-chloro-5-(benzyloxy)-2-methylpyridine.

ParameterValue
Starting Material 5-(Benzyloxy)-2-methylpyridine
Reagent N-Chlorosuccinimide (NCS)
Solvent Acetonitrile
Reaction Temperature 0°C to Room Temperature
Reaction Time 8-12 hours
Typical Yield 70-80%
Step 3: Synthesis of this compound

The final step involves the deprotection of the benzyl group via catalytic hydrogenation to yield the target compound.

Materials:

  • 4-Chloro-5-(benzyloxy)-2-methylpyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration setup (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Dissolve 4-chloro-5-(benzyloxy)-2-methylpyridine in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

ParameterValue
Starting Material 4-Chloro-5-(benzyloxy)-2-methylpyridine
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol
Hydrogen Pressure 50-60 psi
Reaction Temperature Room Temperature
Reaction Time 4-6 hours
Typical Yield 90-98%

Process Logic and Considerations

The choice of reagents and reaction conditions is critical for a successful scale-up synthesis. The following diagram illustrates the decision-making process for the selection of the chlorinating agent.

G A Select Chlorinating Agent B Consider Regioselectivity A->B C Consider Scalability and Safety A->C D Evaluate Reagent Handling A->D E N-Chlorosuccinimide (NCS) B->E Good regioselectivity for activated pyridine rings F Other Chlorinating Agents (e.g., Cl2 gas, SO2Cl2) B->F May lead to over-chlorination or side products C->E Solid, easier to handle on a large scale C->F Gaseous reagents require specialized equipment D->E Less hazardous than gaseous reagents D->F Highly corrosive and toxic

Figure 2: Decision matrix for selecting a suitable chlorinating agent.

Conclusion

The presented multi-step synthesis provides a reliable and scalable method for the production of this compound. The protocol is detailed to allow for easy implementation in a laboratory or pilot plant setting. Careful monitoring of reaction parameters and adherence to safety guidelines are essential for a successful outcome. The use of a protecting group strategy ensures high regioselectivity in the chlorination step, leading to a high-purity final product.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-Chloro-5-hydroxy-2-methylpyridine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible synthetic route starts from 2-methyl-5-hydroxypyridine. The key steps involve the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to replace the amino group with a chloro substituent.

Q2: What are the main challenges in the synthesis of this compound?

A2: Key challenges include controlling the regioselectivity of the nitration step, achieving complete reduction of the nitro group without affecting other functional groups, and optimizing the conditions for the Sandmeyer reaction to maximize yield and minimize side products.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes. Working with nitrating agents requires caution due to their corrosive and oxidizing nature. Diazonium salts formed during the Sandmeyer reaction are potentially explosive and should be handled with care, avoiding isolation and using them in situ at low temperatures.[1][2]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide is structured around a proposed three-step synthesis of this compound.

Step 1: Nitration of 2-methyl-5-hydroxypyridine

Objective: To synthesize 2-methyl-4-nitro-5-hydroxypyridine.

Problem Possible Cause Suggested Solution
Low yield of the desired 4-nitro isomer - Incorrect nitrating agent or reaction conditions. - Formation of other isomers (e.g., 6-nitro).- Use a milder nitrating agent, such as a mixture of nitric acid and sulfuric acid at low temperatures. - Carefully control the reaction temperature to favor the desired isomer.
Reaction does not go to completion - Insufficient amount of nitrating agent. - Reaction time is too short.- Increase the molar equivalent of the nitrating agent gradually. - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.
Formation of polysubstituted byproducts - Reaction conditions are too harsh (e.g., high temperature or highly concentrated acids).- Lower the reaction temperature and use a less concentrated acid mixture. - Add the nitrating agent dropwise to maintain better control over the reaction.
Degradation of starting material - The starting material is sensitive to strong oxidizing agents.- Protect the hydroxyl group before nitration, for example, by converting it to an acetate or methoxy group. The protecting group can be removed in a subsequent step.
Step 2: Reduction of 2-methyl-4-nitro-5-hydroxypyridine

Objective: To synthesize 4-amino-2-methyl-5-hydroxypyridine.

Problem Possible Cause Suggested Solution
Incomplete reduction - Insufficient reducing agent. - Inactive catalyst (if using catalytic hydrogenation). - Low reaction temperature.- Increase the amount of reducing agent (e.g., SnCl₂ or Fe in acidic medium).[3] - If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. - Increase the reaction temperature or pressure for catalytic hydrogenation.
Formation of side products - Over-reduction of the pyridine ring. - Reaction with other functional groups.- Choose a chemoselective reducing agent that specifically targets the nitro group. - Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in isolating the product - The product may be soluble in the aqueous phase. - The product may form salts that are difficult to extract.- Adjust the pH of the reaction mixture to the isoelectric point of the amino-hydroxypyridine to minimize its solubility in water. - Use a continuous extraction method with a suitable organic solvent.
Step 3: Sandmeyer Reaction of 4-amino-2-methyl-5-hydroxypyridine

Objective: To synthesize this compound.

Problem Possible Cause Suggested Solution
Low yield of the chloro-substituted product - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient displacement of the diazonium group by chloride.- Ensure complete dissolution of the amine in the acidic medium before adding sodium nitrite. - Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction.[1] - Use a copper(I) chloride catalyst to facilitate the Sandmeyer reaction.[4][5]
Formation of phenolic byproducts - The diazonium salt reacts with water.- Use a non-aqueous solvent for the Sandmeyer reaction if possible. - Ensure that the concentration of the chloride source is high.
Formation of azo compounds - The diazonium salt couples with the starting amine or the product.- Add the sodium nitrite solution slowly to prevent a buildup of nitrous acid. - Maintain a sufficiently acidic environment to suppress azo coupling.
Safety concerns (e.g., explosion) - Isolation of the diazonium salt.- Do not attempt to isolate the diazonium salt. Prepare it in situ and use it immediately in the next step.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-4-nitro-5-hydroxypyridine
  • Dissolve 2-methyl-5-hydroxypyridine in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of 4-amino-2-methyl-5-hydroxypyridine
  • Suspend 2-methyl-4-nitro-5-hydroxypyridine in ethanol.

  • Add a reducing agent such as tin(II) chloride dihydrate or iron powder.

  • If using iron, add a small amount of hydrochloric acid to initiate the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off any solids.

  • Neutralize the filtrate with a sodium carbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
  • Dissolve 4-amino-2-methyl-5-hydroxypyridine in a solution of hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature between 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Step Reactants Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
1. Nitration 2-methyl-5-hydroxypyridineHNO₃, H₂SO₄H₂SO₄0 - 254 - 660 - 75
2. Reduction 2-methyl-4-nitro-5-hydroxypyridineSnCl₂·2H₂O or Fe/HClEthanolReflux2 - 470 - 85
3. Sandmeyer 4-amino-2-methyl-5-hydroxypyridine1. NaNO₂, HCl2. CuClWater/HCl0 - 251 - 250 - 65

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-methyl-5-hydroxypyridine nitration Step 1: Nitration (HNO₃, H₂SO₄) start->nitration nitro_product 2-methyl-4-nitro-5-hydroxypyridine nitration->nitro_product reduction Step 2: Reduction (SnCl₂ or Fe/HCl) nitro_product->reduction amino_product 4-amino-2-methyl-5-hydroxypyridine reduction->amino_product sandmeyer Step 3: Sandmeyer Reaction (NaNO₂, HCl, CuCl) amino_product->sandmeyer final_product End Product: This compound sandmeyer->final_product

Caption: Overall workflow for the proposed synthesis of this compound.

Sandmeyer Reaction Pathway

sandmeyer_pathway cluster_diazotization Diazotization cluster_substitution Substitution amine 4-amino-2-methyl- 5-hydroxypyridine diazonium Diazonium Salt Intermediate amine->diazonium NaNO₂, HCl 0-5 °C chloro_product 4-Chloro-5-hydroxy- 2-methylpyridine diazonium->chloro_product CuCl, HCl

Caption: Key steps in the Sandmeyer reaction for the conversion of the amino group to a chloro group.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted pyridines, with a focus on byproduct formation.

Hantzsch Pyridine Synthesis

Issue 1: Low yield of the final pyridine product after oxidation of the dihydropyridine intermediate.

Possible Cause: Incomplete oxidation or formation of side products during the oxidation step. The initial product of the Hantzsch synthesis is a dihydropyridine, which must be oxidized to the corresponding pyridine.[1][2] This oxidation step can sometimes be inefficient or lead to unwanted byproducts.

Troubleshooting Steps:

  • Optimize the Oxidizing Agent: Different oxidizing agents can be employed, each with its own advantages and potential for side reactions. Common choices include:

    • Nitric Acid (HNO₃): A traditional and potent oxidant. However, it can sometimes lead to the formation of N-oxides as byproducts.[3]

    • Manganese Dioxide (MnO₂): A milder oxidant that can provide cleaner reactions and is often used for its selectivity.[1][4] Microwave-assisted oxidation with MnO₂ can be very rapid and high-yielding.[1]

    • Ceric Ammonium Nitrate (CAN): A powerful one-electron oxidant that can be effective but may also lead to side reactions if not properly controlled.[5][6]

    • Iodine in a refluxing solvent: This method is often effective and can lead to high yields of the pyridine product.

  • Control Reaction Conditions:

    • Temperature: Overheating during oxidation can lead to decomposition of the desired product and an increase in byproduct formation. Maintain the recommended temperature for the chosen oxidizing agent.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time for complete oxidation without significant degradation.

  • Purification: If N-oxides are formed, they can sometimes be reduced back to the pyridine using a reducing agent like triphenylphosphine.[7]

Issue 2: Formation of an unexpected pyran derivative instead of the pyridine.

Possible Cause: In some cases, particularly with ortho-substituted benzaldehydes, an intramolecular Michael addition can lead to the formation of a substituted pyran instead of the expected dihydropyridine.

Troubleshooting Steps:

  • Choice of Aldehyde: Be aware of this potential side reaction when using sterically hindered aldehydes, especially those with ortho-substituents.

  • Reaction Conditions: Modifying the reaction solvent and temperature may influence the reaction pathway. Experiment with different solvents to favor the desired cyclization.

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [8]

  • Materials: Benzaldehyde (1 mmol, 106 mg), ethyl acetoacetate (2 mmol, 260 mg), and ammonium acetate (1.5 mmol, 116 mg).

  • Procedure:

    • In a 10 mL vial equipped with a magnetic stirrer, combine the benzaldehyde, ethyl acetoacetate, and ammonium acetate.

    • Seal the vial and stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and add 10 mL of ice-cold water to precipitate the product.

    • Collect the solid by filtration and recrystallize from methanol to obtain the pure 1,4-dihydropyridine.

Oxidation to the Pyridine Derivative:

  • Materials: The synthesized 1,4-dihydropyridine, manganese dioxide.

  • Procedure (Microwave-assisted): [1]

    • To the 1,4-dihydropyridine, add commercial manganese dioxide.

    • Irradiate the mixture in a microwave reactor at 100 °C for approximately one minute.

    • After cooling, the pyridine product can be isolated through filtration and purification.

Logical Relationship for Hantzsch Synthesis Troubleshooting

Hantzsch_Troubleshooting start Start Hantzsch Synthesis dhp 1,4-Dihydropyridine (DHP) Formation start->dhp oxidation Oxidation Step dhp->oxidation pyran_formation Unexpected Pyran Formation dhp->pyran_formation Potential Side Reaction pyridine Desired Pyridine Product oxidation->pyridine low_yield Low Pyridine Yield oxidation->low_yield incomplete_ox Incomplete Oxidation low_yield->incomplete_ox Cause side_products Side Product Formation (e.g., N-oxides) low_yield->side_products Cause optimize_oxidant Optimize Oxidant (HNO3, MnO2, CAN) incomplete_ox->optimize_oxidant control_conditions Control Temperature and Reaction Time side_products->control_conditions Solution purification Purification/ Reduction of N-oxides side_products->purification ortho_aldehyde Use of ortho-substituted benzaldehyde pyran_formation->ortho_aldehyde Commonly Caused By modify_aldehyde Modify Aldehyde Substrate ortho_aldehyde->modify_aldehyde Solution modify_conditions Adjust Solvent and Temperature ortho_aldehyde->modify_conditions

Troubleshooting workflow for the Hantzsch pyridine synthesis.
Chichibabin Pyridine Synthesis

Issue 1: Low yield of the desired aminopyridine and formation of a significant amount of dimer byproduct. [9]

Possible Cause: The reaction conditions, particularly pressure, can greatly influence the competition between amination and dimerization. At atmospheric pressure, dimerization can be the major reaction pathway.[9]

Troubleshooting Steps:

  • Increase Reaction Pressure: Performing the reaction under elevated pressure (e.g., 350 psi of nitrogen) has been shown to significantly increase the yield of the aminated product while reducing the formation of the dimer.[9]

  • Optimize Temperature: While higher temperatures can increase the reaction rate, they may also favor byproduct formation. The optimal temperature should be determined experimentally, aiming for the lowest temperature that allows for good hydrogen evolution.[9]

Quantitative Data on Byproduct Formation in Chichibabin Reaction [9]

SubstratePressureSolventTemperatureYield of 2-Aminopyridine DerivativeYield of Dimer Byproduct
4-tert-butylpyridineAtmosphericXyleneHeated11%89%
4-tert-butylpyridine350 psi N₂XyleneHeated74%26%

Issue 2: Formation of "anomalous" or a mixture of pyridine derivatives when using higher aliphatic aldehydes. [10]

Possible Cause: The Chichibabin synthesis involves a complex series of aldol condensations, Michael additions, and imine formations.[11][12] With longer chain aldehydes, multiple condensation pathways can occur, leading to a mixture of differently substituted pyridines.

Troubleshooting Steps:

  • Use a Catalyst: The use of a solid catalyst, such as modified alumina (Al₂O₃) or silica (SiO₂), can improve the selectivity of the reaction.[11]

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can help to favor the formation of the desired product.

  • Purification: Fractional distillation or chromatography may be necessary to separate the desired pyridine from the mixture of byproducts.

Experimental Protocol: Chichibabin Synthesis of 2-Aminopyridine [10][13]

  • Materials: Pyridine, sodium amide (NaNH₂), and an inert solvent (e.g., toluene or xylene).

  • Procedure:

    • In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve pyridine in the inert solvent.

    • Carefully add sodium amide to the solution. Caution: Sodium amide is a hazardous substance and should be handled with appropriate safety precautions.

    • Heat the mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen gas.

    • After the reaction is complete, cool the mixture and carefully quench it by adding water or an acid.

    • The 2-aminopyridine can then be extracted and purified.

Byproduct Formation Pathway in Chichibabin Synthesis

Chichibabin_Byproducts start Pyridine + NaNH2 sigma_adduct σ-Adduct Intermediate start->sigma_adduct elimination Elimination of H- sigma_adduct->elimination dimerization Dimerization sigma_adduct->dimerization Side Reaction aminopyridine 2-Aminopyridine elimination->aminopyridine dimer Bipyridine Dimer dimerization->dimer higher_aldehydes Higher Aldehydes + NH3 complex_condensations Complex Condensations higher_aldehydes->complex_condensations anomalous_products Mixture of Pyridine Derivatives complex_condensations->anomalous_products

Key byproduct pathways in the Chichibabin synthesis.
Kröhnke Pyridine Synthesis

Issue: Formation of unexpected byproducts.

Possible Cause: Although generally a clean reaction, side reactions can occur depending on the specific substrates and reaction conditions. For example, in the synthesis of terpyridines, a cyclohexanol derivative was unexpectedly formed from the condensation of three molecules of 3-acetylpyridine with two molecules of an aromatic aldehyde.

Troubleshooting Steps:

  • Substrate Purity: Ensure the purity of the starting materials, as impurities can sometimes lead to unexpected side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. In the case of the terpyridine synthesis, using a precise 2:1 ratio of the acetylpyridine to the aldehyde is crucial.

  • Reaction Conditions: Varying the solvent and temperature may help to suppress the formation of byproducts.

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine [11]

  • Materials: Chalcone (1,3-diphenyl-2-propen-1-one), ammonium acetate, and a catalytic amount of acetic acid.

  • Procedure:

    • Heat a mixture of the chalcone and ammonium acetate in the presence of a catalytic amount of acetic acid at 100 °C under solvent-free conditions for 4 hours.

    • After cooling, the crude solid product is obtained.

    • Recrystallize the solid from absolute ethanol to yield pure 2,4,6-triphenylpyridine.

Guareschi-Thorpe Pyridine Synthesis

Issue: Low yield or formation of impurities.

Possible Cause: The classical Guareschi-Thorpe reaction can sometimes suffer from long reaction times and the use of harsh conditions.

Troubleshooting Steps:

  • Modern Protocol: An advanced, greener protocol utilizes ammonium carbonate in an aqueous medium, which can lead to high yields and a simpler workup.[14][15]

  • pH Control: The use of ammonium carbonate can also help to control the pH of the reaction medium, which is beneficial for the synthesis.[14]

Experimental Protocol: Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [16]

  • Materials: 1,3-diketone (e.g., acetylacetone), cyanoacetamide, and a catalyst (e.g., piperidine).

  • Procedure:

    • Condense the 1,3-diketone with cyanoacetamide in the presence of a suitable catalyst.

    • The reaction typically involves heating the mixture.

    • The 2-pyridone product can be isolated and purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted pyridines?

A1: The most common and classical methods include the Hantzsch pyridine synthesis, the Chichibabin pyridine synthesis, the Kröhnke pyridine synthesis, and the Guareschi-Thorpe condensation.[2][11][16][17] Each method has its own advantages and is suited for preparing different types of substituted pyridines.

Q2: How can I minimize byproduct formation in pyridine synthesis?

A2: Minimizing byproducts often involves careful control of reaction parameters such as temperature, pressure, stoichiometry of reactants, and the choice of solvent and catalyst. For example, in the Chichibabin reaction, increasing the pressure can significantly reduce the formation of dimer byproducts.[9] In the Hantzsch synthesis, the choice of oxidizing agent is crucial for a clean conversion of the dihydropyridine intermediate to the final pyridine product.[2]

Q3: What are some of the key intermediates in these pyridine syntheses?

A3: In the Hantzsch synthesis, a 1,4-dihydropyridine is a key isolable intermediate that is subsequently oxidized.[2] The Kröhnke synthesis is proposed to proceed through a 1,5-dicarbonyl intermediate, though it is often not isolated.[17] The Chichibabin reaction involves the formation of a σ-adduct (a Meisenheimer-like complex).[9]

Q4: Are there "greener" methods for pyridine synthesis?

A4: Yes, there is ongoing research to develop more environmentally friendly methods. For instance, modified Hantzsch syntheses have been developed that use water as a solvent and avoid hazardous catalysts.[2] Similarly, advanced protocols for the Guareschi-Thorpe synthesis utilize aqueous ammonium carbonate, which is a more environmentally benign approach.[14][15]

Q5: How do I choose the best synthetic route for my target substituted pyridine?

A5: The choice of synthetic route depends on the desired substitution pattern on the pyridine ring.

  • The Hantzsch synthesis is well-suited for preparing symmetrically substituted pyridines.[2]

  • The Chichibabin synthesis is a direct method for introducing an amino group at the 2-position of the pyridine ring.[9]

  • The Kröhnke synthesis is versatile for producing highly functionalized and multi-substituted pyridines.[17]

  • The Guareschi-Thorpe condensation is a good choice for synthesizing 2-pyridone derivatives.[16]

By understanding the common byproducts and troubleshooting strategies for these key synthetic methods, researchers can improve the efficiency and success of their pyridine syntheses.

References

Troubleshooting guide for the chlorination of hydroxypyridines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the chlorination of hydroxypyridines, a crucial transformation in the synthesis of valuable chlorinated pyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the chlorination of hydroxypyridines?

A1: The most frequently employed reagent is phosphorus oxychloride (POCl₃).[1][2][3][4] Other common chlorinating agents include thionyl chloride (SOCl₂), a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅), and 1-chloro-1,2-benziodoxol-3-one.[1][3][5][6] The choice of reagent often depends on the substrate, desired reactivity, and reaction scale.

Q2: My chlorination reaction with POCl₃ is not going to completion. What are the possible causes and solutions?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: While equimolar amounts of POCl₃ can be effective, some substrates may require an excess of the reagent to drive the reaction to completion.[1][3]

  • Low Reaction Temperature: The chlorination of hydroxypyridines often requires elevated temperatures, typically refluxing in POCl₃ or heating in a sealed reactor at temperatures ranging from 140-160°C.[1][2] Insufficient temperature can lead to slow or incomplete reactions.

  • Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[1]

  • Presence of Water: POCl₃ reacts violently with water, which can quench the reagent and hinder the desired reaction.[4][7] Ensure all glassware is dry and use anhydrous solvents if the reaction is not performed neat.

Q3: I am observing the starting material reappearing on my TLC plate during the aqueous work-up. Why is this happening and how can I prevent it?

A3: The reappearance of the starting hydroxypyridine during work-up is a strong indication of hydrolysis of the chlorinated product.[1] Chloropyridines can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures during the quench. To minimize hydrolysis:

  • Cool the reaction mixture: Before quenching, cool the reaction mixture to a low temperature (e.g., 0°C) to control the exotherm of the quench.[1][2]

  • Use a weak base for neutralization: Instead of strong bases, consider using a milder base like sodium bicarbonate (NaHCO₃) for neutralization.[1]

  • Dilute with an organic solvent: Before adding water, dilute the reaction mixture with an organic solvent like dichloromethane (CH₂Cl₂) to help dissipate heat and facilitate extraction.[1]

  • Evaporate excess POCl₃: Removing excess POCl₃ under reduced pressure before the work-up can significantly reduce the vigor of the quench and minimize hydrolysis.[1]

Q4: How can I safely quench a large-scale reaction involving excess POCl₃?

A4: Quenching large amounts of POCl₃ can be hazardous due to a significant exothermic reaction with water.[3][7]

  • Inverse Quench: Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and water. This method helps to control the temperature rise.

  • Use of a Co-solvent: Adding a co-solvent like acetonitrile during the reaction can sometimes help to moderate the quench. However, it's important to be aware that this can lead to the formation of metastable intermediates that could still pose a risk.

  • Solvent-Free Protocol: To avoid the hazards of quenching large amounts of excess reagent, consider using a solvent-free protocol with equimolar amounts of POCl₃, which has been shown to be effective and safer for large-scale preparations.[2][3]

Q5: What are common byproducts in the chlorination of hydroxypyridines?

A5: Besides the unreacted starting material, potential byproducts can include:

  • Over-chlorinated products: Depending on the substrate and reaction conditions, further chlorination of the pyridine ring can occur.

  • Phosphorylated intermediates: Incomplete reaction or side reactions with POCl₃ can lead to the formation of phosphate esters.

  • Polymeric materials: Vigorous reaction conditions can sometimes lead to the formation of tars or polymers.

Purification is often necessary to remove these impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Reagent2. Reaction temperature too low3. Insufficient reaction time4. Presence of moisture1. Use a fresh bottle of POCl₃ or other chlorinating agent.2. Increase the reaction temperature. For POCl₃, reflux or heat to 140-160°C in a sealed vessel.[1][2]3. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.[1]4. Ensure all glassware is thoroughly dried and use anhydrous conditions.
Product Decomposes During Work-up 1. Hydrolysis of the chloropyridine2. Vigorous and exothermic quench3. Use of a strong base for neutralization1. Cool the reaction mixture significantly before quenching.[1][2]2. Perform an inverse quench by adding the reaction mixture slowly to ice-water.[1]3. Use a weak base like NaHCO₃ for neutralization.[1]
Difficulty in Isolating the Product 1. Product is a liquid and co-distills with solvent2. Product is a solid but does not precipitate3. Formation of an emulsion during extraction1. After extraction, carefully remove the solvent under reduced pressure. For volatile products, distillation may be required for purification.[2]2. Adjust the pH of the aqueous solution to 8-9 to facilitate precipitation of solid products.[2]3. Add brine (saturated NaCl solution) to the extraction to help break the emulsion.
Multiple Spots on TLC (Byproducts) 1. Over-chlorination2. Side reactions with the chlorinating agent3. Tautomeric equilibrium of starting material1. Use milder reaction conditions (lower temperature, shorter time) or a less reactive chlorinating agent.2. Optimize the stoichiometry of the reagents.3. The presence of both hydroxypyridine and pyridone tautomers can sometimes lead to different reaction pathways. Understanding the tautomeric equilibrium of your specific substrate can be beneficial.[8]

Experimental Protocols

Solvent-Free Chlorination of 2-Hydroxypyridines using Equimolar POCl₃[2]

This protocol is suitable for large-scale preparations and minimizes the hazards associated with quenching large excesses of POCl₃.

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add the 2-hydroxypyridine substrate (0.5 moles) and phosphorus oxychloride (0.5 moles).

  • Seal the reactor and heat the reaction mixture to 140°C for 2 hours.

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Slowly and carefully quench the reaction mixture by adding it to 100 mL of cold water (~0°C) with vigorous stirring.

  • Adjust the pH of the resulting solution to 8-9 using a saturated solution of sodium carbonate (Na₂CO₃).

  • If the product is a solid, it will precipitate out. Collect the solid by filtration, wash with a small amount of cold water, and dry.

  • If the product is a liquid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation.

Diagrams

experimental_workflow Experimental Workflow for Hydroxypyridine Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Start: Dry Glassware reagents Add Hydroxypyridine and POCl3 start->reagents seal Seal Reactor reagents->seal heat Heat to 140-160°C seal->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench in Ice-Water cool->quench neutralize Neutralize with Na2CO3 (pH 8-9) quench->neutralize isolate Isolate Product neutralize->isolate filtration Filtration (for solids) isolate->filtration extraction Extraction (for liquids) isolate->extraction purify Purification filtration->purify extraction->purify end End: Pure Product purify->end

Caption: General experimental workflow for the chlorination of hydroxypyridines.

troubleshooting_guide Troubleshooting Logic for Chlorination Reactions cluster_incomplete Incomplete Reaction cluster_decomposition Product Decomposition cluster_byproducts Byproduct Formation start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction decomposition Decomposition During Work-up? start->decomposition byproducts Byproducts Observed? start->byproducts check_temp Increase Temperature check_time Increase Reaction Time check_temp->check_time check_reagent Use Excess Reagent check_time->check_reagent cool_quench Cool Before Quench weak_base Use Weak Base cool_quench->weak_base remove_pocl3 Evaporate Excess POCl3 weak_base->remove_pocl3 milder_cond Milder Conditions optimize_stoich Optimize Stoichiometry milder_cond->optimize_stoich purification Column Chromatography optimize_stoich->purification incomplete_reaction->check_temp Yes decomposition->cool_quench Yes byproducts->milder_cond Yes

Caption: A decision-making diagram for troubleshooting common issues.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving pyridine substrates.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling of pyridines.

Issue 1: Low or No Yield

Q1: My Suzuki-Miyaura reaction with a pyridine substrate is giving low to no yield. What are the most common causes?

A1: Low or no yield in Suzuki-Miyaura couplings of pyridines is a frequent issue, often stemming from several factors:

  • Instability of the Boron Reagent: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[1][2] This decomposition is a primary reason for low yields.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This is particularly problematic with highly basic aminopyridines.[3]

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, like those of pyridine, can exhibit slow rates of transmetalation in the catalytic cycle.[4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. An inappropriate combination can lead to failed reactions.

Q2: How can I address the instability of 2-pyridyl boronic acids?

A2: To overcome the instability of 2-pyridyl boronic acids, consider the following strategies:

  • Use of Stabilized Boron Reagents: Instead of boronic acids, employ more stable derivatives such as:

    • Pinacol esters (RB(pin)) : These are generally more stable than the corresponding boronic acids.

    • N-methyliminodiacetic acid (MIDA) boronates : These are highly stable, crystalline solids that slowly release the boronic acid under reaction conditions, which can be advantageous.[5]

    • Trifluoroborate salts (RBF3K) : These salts are often more robust and less susceptible to protodeboronation compared to boronic acids.[4][5]

    • N-phenyldiethanolamine boronates : These have been shown to be stable and effective in Suzuki-Miyaura couplings.[6]

  • In Situ Generation: Prepare the pyridyl boronic acid derivative and use it immediately in the coupling reaction to minimize decomposition.

Q3: What are the recommended catalyst and ligand combinations for pyridine couplings?

A3: The choice of catalyst and ligand is crucial for an efficient reaction. For challenging pyridine substrates, highly active catalyst systems are required.

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices. Pd₂(dba)₃ is often favored for its ability to readily form the active Pd(0) species.[4][7]

  • Phosphine Ligands: Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst.[3] Effective ligands include:

    • Buchwald-type ligands: SPhos, XPhos, and RuPhos are highly effective for challenging couplings, including those involving heteroaryl substrates.[8]

    • Trialkylphosphines: P(t-Bu)₃ and PCy₃ have shown high efficacy, particularly for coupling with less reactive aryl chlorides.[9]

    • FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene): This ligand has been used successfully in the coupling of alkyl pinacol boronic esters with 2,6-dichloropyridines.[7]

Issue 2: Side Reactions and Impurities

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling, the reaction of two boronic acid molecules, is a common side reaction. It is often promoted by the presence of Pd(II) species and oxygen.[10]

  • Ensure Proper Degassing: Thoroughly degas your reaction mixture and solvents to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[8]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).

  • Control Reaction Temperature: Higher temperatures can sometimes lead to increased side reactions.

Q5: Protodeboronation is a major issue in my reaction. What conditions can help suppress it?

A5: Protodeboronation is particularly problematic with electron-deficient heteroaryl boronic acids like 2-pyridyl boronic acid.[1][4]

  • Choice of Base: The base plays a critical role. While a base is necessary to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation.[11][12] Weaker bases like K₂CO₃, NaHCO₃, or phosphates (K₃PO₄) are often preferred over strong bases like NaOH or KOH.[8][9] The use of anhydrous bases can also be beneficial.

  • Use of Stabilized Boron Reagents: As mentioned in A2, using more stable boronate esters or trifluoroborates can significantly reduce protodeboronation.[5]

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize this side reaction, although it may also slow down the desired coupling.[8]

Issue 3: Optimizing Reaction Parameters

Q6: What is the role of the base, and how do I choose the right one?

A6: The base is essential for the Suzuki-Miyaura reaction. Its primary role is to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[11][13] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for many pyridine couplings.[14]

    • Phosphates (K₃PO₄): Often a good choice for challenging couplings and can be particularly effective with sterically hindered substrates.[9]

    • Fluorides (KF, CsF): Can be effective, especially when using boronate esters.[4]

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be used, but inorganic bases are more common.

The optimal base is substrate-dependent and often needs to be screened. Generally, starting with K₂CO₃ or K₃PO₄ is a good approach.

Q7: Which solvent system is best for Suzuki-Miyaura coupling of pyridines?

A7: The solvent's role is to solubilize the reactants and catalyst and can influence the reaction rate and selectivity.[15] Common solvents include:

  • Aprotic Solvents:

    • Dioxane: A very common and often effective solvent.[4][14]

    • Toluene: Another widely used solvent, particularly in industrial applications.

    • Tetrahydrofuran (THF): Can be a good choice, especially for reactions at lower temperatures.[14]

    • Dimethylformamide (DMF): A polar aprotic solvent that can sometimes improve yields, but may also promote side reactions.[16]

  • Protic Solvents/Co-solvents:

    • Water: Often used as a co-solvent with an organic solvent (e.g., dioxane/water, toluene/water). The presence of water can be beneficial for dissolving the inorganic base and can accelerate the reaction.[16][17][18]

    • Alcohols (e.g., Ethanol, Methanol): Can also be used as co-solvents and have been shown to have a positive effect in some cases.[16]

A mixture of an aprotic solvent with water is a common starting point for optimization.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature to aid in the selection of reaction conditions.

Table 1: Effect of Base on the Coupling of 4-bromoanisole with Lithium Triisopropyl 2-pyridylboronate

EntryBaseYield (%)
1KF74
2K₃PO₄65
3K₂CO₃45
4Cs₂CO₃38

Reaction Conditions: 1 equiv of 4-bromoanisole, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane, Pd₂(dba)₃/ligand catalyst system. Data adapted from a study on a general method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[4]

Table 2: Effect of Catalyst Loading on the Coupling of 2-methoxy-5-pyridylboronic acid with 3-amino-6-chloropyridazine

EntryCatalyst Loading (mol %)Yield (%)
1137
2569
31067

Reaction Conditions: Na₂CO₃ (1 M aq.) as base, bis(triphenylphosphino)palladium dichloride as catalyst, in 1,4-dioxane at reflux.[14] Data adapted from a study on the synthesis of highly substituted bipyridines and pyrazinopyridines.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation and Use of a Lithium Triisopropyl 2-Pyridylboronate

  • Boronate Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 2-halopyridine (e.g., 2-bromopyridine) in anhydrous THF. Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

  • Add triisopropyl borate (1.1 equiv) and allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction with aqueous HCl. Extract with an organic solvent, dry, and concentrate to obtain the boronic acid, which can be converted to the lithium triisopropyl boronate by treatment with isopropanol and an appropriate lithium base.

  • Coupling Reaction: An oven-dried resealable Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-3 mol %), a suitable ligand (e.g., a phosphine oxide ligand, 6-9 mol %), the lithium triisopropyl 2-pyridylboronate (1.5 equiv), the aryl halide (1.0 equiv), and an anhydrous base (e.g., KF, 3.0 equiv).[4]

  • The tube is capped, evacuated, and backfilled with argon.

  • Anhydrous dioxane is added, and the mixture is heated (e.g., 100 °C) until the starting material is consumed.

  • Follow standard workup and purification procedures as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) (e.g., Halopyridine) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) Base Base BoronicAcid->Base Activation Borate [R²-B(OR)₂(Base)]⁻ Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Pyridine Suzuki Coupling CheckBoron Is the Pyridyl Boron Reagent Stable? Start->CheckBoron UseStable Use Stabilized Reagent: - Pinacol Ester - MIDA Boronate - Trifluoroborate CheckBoron->UseStable No CheckCatalyst Is the Catalyst/Ligand Optimal? CheckBoron->CheckCatalyst Yes UseStable->CheckCatalyst ChangeLigand Screen Ligands: - Buchwald type (SPhos, XPhos) - Bulky alkylphosphines (P(t-Bu)₃) CheckCatalyst->ChangeLigand No CheckBaseSolvent Are Base and Solvent Appropriate? CheckCatalyst->CheckBaseSolvent Yes ChangeLigand->CheckBaseSolvent ScreenConditions Screen Bases (K₂CO₃, K₃PO₄) and Solvents (Dioxane/H₂O, Toluene) CheckBaseSolvent->ScreenConditions No CheckSideReactions Are Side Reactions (Homocoupling, Protodeboronation) Occurring? CheckBaseSolvent->CheckSideReactions Yes ScreenConditions->CheckSideReactions OptimizeConditions - Degas thoroughly - Use milder base - Adjust temperature CheckSideReactions->OptimizeConditions Yes Success Improved Yield CheckSideReactions->Success No OptimizeConditions->Success

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings of pyridines.

References

Technical Support Center: C-H Functionalization of Pyridine Rings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the C-H functionalization of pyridine rings.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Problem IDQuestionPotential CausesSuggested Solutions
TSG-001 Low or No Yield: Why is my C-H functionalization reaction not proceeding or giving a very low yield?Inherent Low Reactivity of Pyridine: The electron-deficient nature of the pyridine ring makes it inherently less reactive towards many C-H activation catalysts.[1][2] Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst, leading to deactivation or poisoning.[3][4][5] Inappropriate Reaction Conditions: The chosen temperature, solvent, base, or ligand may not be optimal for the specific substrate and catalyst system.Activate the Pyridine Ring: Convert the pyridine to a pyridine N-oxide. This modification reduces the coordinating ability of the nitrogen and activates the C2 and C4 positions for functionalization.[6][7] Use a Lewis Acid Co-catalyst: The addition of a Lewis acid, such as AlMe₃ or B(C₆F₅)₃, can mask the pyridine nitrogen, preventing catalyst deactivation and enhancing reactivity.[2] Optimize Ligand and Catalyst: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can be effective. For achieving C3 selectivity, specialized bifunctional ligands may be necessary.[3] Iridium and rhodium catalysts are often effective for specific transformations like borylation and arylation, respectively.[8][9] Screen Reaction Parameters: Systematically vary the temperature, solvent, and base to find the optimal conditions for your specific reaction.
TSG-002 Poor Regioselectivity: My reaction is producing a mixture of C2, C3, and C4-functionalized isomers. How can I improve the regioselectivity?Inherent Electronic Bias: The C2 and C4 positions of the pyridine ring are electronically favored for many reactions due to the electron-withdrawing nature of the nitrogen atom.[10] C3 functionalization is particularly challenging. Steric Hindrance: The steric environment around the C-H bonds can influence the regioselectivity.For C2-Selectivity: Utilize the directing effect of the pyridine nitrogen itself with catalysts that favor coordination, such as early transition metals or specific palladium systems. The use of pyridine N-oxides strongly directs functionalization to the C2 position.[10][11] For C4-Selectivity: Introduce bulky substituents at the C2 and C6 positions to sterically block these sites and favor functionalization at C4. Alternatively, certain catalytic systems in combination with specific directing groups can favor C4 functionalization. For C3-Selectivity: This is the most challenging and often requires specialized strategies:     - Dearomatization-Rearomatization: Employ methods involving Zincke imine or oxazino pyridine intermediates. These strategies temporarily disrupt the aromaticity of the pyridine ring, allowing for regioselective functionalization at the C3 position upon rearomatization.[12][13][14][15][16]     - Specialized Catalysts and Ligands: Use catalyst systems designed for meta-selectivity, such as a bifunctional Ni-Al catalyst with an N-heterocyclic carbene (NHC) ligand.[3]
TSG-003 Side Reactions: I am observing significant formation of side products, such as homocoupling of my coupling partner or dimerization of the pyridine starting material.Suboptimal Reaction Kinetics: The rate of the desired C-H activation and cross-coupling may be slower than competing side reactions. Decomposition of Reagents or Catalyst: High temperatures or incompatible reagents can lead to the degradation of starting materials, catalysts, or products.Adjust Stoichiometry: In some cases, using an excess of the pyridine substrate can favor the desired reaction over side reactions, although this is not ideal for late-stage functionalization.[17] Modify Reaction Conditions: Lowering the reaction temperature, changing the solvent, or using a different base can sometimes suppress side reactions. Use of Additives: Certain additives can inhibit side reactions. For example, in some palladium-catalyzed reactions, the choice of a specific silver salt as an oxidant can improve selectivity.
TSG-004 Protodeborylation in Borylation Reactions: My borylated pyridine product is unstable and readily undergoes protodeborylation.Instability of the C-B bond: The C-B bond, particularly at the C2 position, can be susceptible to cleavage by protic sources, including moisture or acidic byproducts.[4]Use of Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere. Incorporate Electron-Withdrawing Groups: The presence of an electron-withdrawing substituent on the pyridine ring can stabilize the C-B bond and slow the rate of protodeborylation.[4] Immediate Use of the Product: Use the crude borylated pyridine directly in the subsequent reaction step without purification to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the C-H functionalization of pyridine rings so challenging?

The primary challenges stem from two main properties of the pyridine ring:

  • Electron-Deficient Nature: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophilic C-H activation pathways compared to electron-rich aromatic rings like benzene.[1][2]

  • Coordinating Nitrogen Atom: The lone pair of electrons on the nitrogen atom readily coordinates to transition metal catalysts. This can lead to catalyst inhibition or deactivation, preventing the catalyst from participating in the desired C-H activation cycle.[3][4][5] Furthermore, this coordination can direct the functionalization to the C2 position, making it difficult to achieve selectivity at other positions.

Q2: How can I control the regioselectivity of my pyridine C-H functionalization?

Controlling regioselectivity is a key challenge and the strategy depends on the desired position:

  • C2-Functionalization: This is often the most straightforward as the nitrogen atom can act as a directing group. Using pyridine N-oxides is also a very effective strategy for achieving high C2 selectivity in reactions like palladium-catalyzed direct arylations.[10][11]

  • C4-Functionalization: This can often be achieved by introducing steric bulk at the C2 and C6 positions, which blocks access to these sites and favors reaction at the C4 position.

  • C3-Functionalization (meta-position): This is the most difficult to achieve due to the electronic and steric properties of the ring. Advanced strategies are typically required, such as:

    • Dearomatization-Rearomatization: This involves temporarily breaking the aromaticity of the pyridine ring to create a more reactive intermediate. For example, the formation of oxazino pyridine intermediates allows for subsequent functionalization at the C3 position, followed by rearomatization to yield the meta-substituted product.[12][13][14][15][16]

    • Specialized Ligands: The use of bifunctional ligands that can coordinate to both the pyridine nitrogen (often via a Lewis acid) and the transition metal can direct the catalyst to the C3 position.[3]

Q3: What is the purpose of converting pyridine to a pyridine N-oxide?

Converting pyridine to its N-oxide offers several advantages:

  • Reduces Catalyst Inhibition: The oxygen atom decreases the Lewis basicity of the nitrogen, reducing its tendency to poison the metal catalyst.

  • Activates the Ring: The N-oxide group is electron-donating through resonance, which increases the electron density of the ring and makes it more susceptible to C-H activation, particularly at the C2 and C4 positions.

  • Directs Regioselectivity: It strongly directs functionalization to the C2 position in many transition metal-catalyzed reactions.[6][7]

  • Facile Removal: The N-oxide can typically be easily removed in a subsequent step to regenerate the pyridine.

Q4: Are there any metal-free methods for pyridine C-H functionalization?

Yes, while many methods rely on transition metal catalysis, metal-free approaches are emerging. One notable strategy is the use of dearomatization-rearomatization sequences. For instance, the formation of Zincke imines or oxazino pyridine intermediates allows for functionalization with various electrophiles or radical species without the need for a metal catalyst, followed by an acid-mediated rearomatization step.[12][13][14][15][16]

Quantitative Data Summary

The following tables summarize quantitative data for selected C-H functionalization reactions of pyridine rings, providing a comparative overview of different catalytic systems and conditions.

Table 1: Iridium-Catalyzed C-H Borylation of Substituted Pyridines [1][8]

EntryPyridine SubstrateCatalyst SystemTime (h)Yield (%)Regioselectivity
12,3-bis(trifluoromethyl)pyridine[Ir(OMe)(COD)]₂ / tmphen1682C5
22-chloro-3-(trifluoromethyl)pyridine[Ir(OMe)(COD)]₂ / tmphen1675C5
32-fluoro-3-(trifluoromethyl)pyridine[Ir(OMe)(COD)]₂ / tmphen283C5
42,4-bis(trifluoromethyl)pyridine[Ir(OMe)(COD)]₂ / tmphen193C6
52-chloro-4-(trifluoromethyl)pyridine[Ir(OMe)(COD)]₂ / tmphen1688C6

Reactions performed neat at 80 °C with HBPin as the borylating agent.

Table 2: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides [18]

EntryPyridine N-oxide SubstrateArylating AgentCatalyst SystemBaseYield (%)
1Pyridine N-oxide4-BromotoluenePd(OAc)₂ / P(tBu)₃K₂CO₃91
24-Methoxypyridine N-oxide4-BromotoluenePd(OAc)₂ / P(tBu)₃K₂CO₃85
34-Chloropyridine N-oxide4-BromotoluenePd(OAc)₂ / P(tBu)₃K₂CO₃78
4Pyridine N-oxidePhenyltrifluoroboratePd(OAc)₂Ag₂O82
53-Methylpyridine N-oxidePhenyltrifluoroboratePd(OAc)₂Ag₂O75

Reactions typically performed in toluene or dioxane at 90-110 °C.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation of a Substituted Pyridine [1][8]

Materials:

  • Substituted pyridine (1.0 mmol)

  • [Ir(OMe)(COD)]₂ (0.01 mmol, 1 mol%)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (0.02 mmol, 2 mol%)

  • Pinacolborane (HBPin) (3.0 mmol)

  • Anhydrous solvent (e.g., octane or neat)

  • Schlenk flask and magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • In a fume hood, equip a Schlenk flask with a magnetic stir bar.

  • Cycle the flask between vacuum and an inert atmosphere (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add the [Ir(OMe)(COD)]₂ precatalyst and the tmphen ligand to the flask.

  • Introduce the substituted pyridine substrate via syringe.

  • Add the pinacolborane (HBPin) to the reaction mixture.

  • Seal the Schlenk flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully open the flask to the air and dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation of Pyridine N-oxide [18]

Materials:

  • Pyridine N-oxide derivative (4.0 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄) (0.15 mmol, 15 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene

  • Reaction tube with a screw cap

  • Magnetic stir bar

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂, P(tBu)₃·HBF₄, and K₂CO₃.

  • Add the pyridine N-oxide derivative and the aryl bromide to the tube.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.3 M with respect to the aryl bromide.

  • Seal the tube tightly with a screw cap.

  • Place the reaction tube in a preheated oil bath or heating block at 110 °C.

  • Stir the mixture vigorously for 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Challenges_in_Pyridine_CH_Functionalization Pyridine Pyridine Ring Challenges Core Challenges Pyridine->Challenges ElectronDeficiency Electron-Deficient Nature Challenges->ElectronDeficiency NitrogenCoordination Nitrogen Lone Pair Coordination Challenges->NitrogenCoordination Regioselectivity Poor Regioselectivity (C3 vs C2/C4) Challenges->Regioselectivity Solutions Strategic Solutions N_Oxide Pyridine N-Oxide Formation LewisAcid Lewis Acid Masking Dearomatization Dearomatization- Rearomatization LigandDesign Specialized Ligand Design Solutions->N_Oxide Solutions->LewisAcid Solutions->Dearomatization Solutions->LigandDesign

Caption: Core challenges in pyridine C-H functionalization and corresponding strategic solutions.

Regioselectivity_Workflow Start Desired Regioselectivity? C2 C2-Functionalization Start->C2 C2 C4 C4-Functionalization Start->C4 C4 C3 C3-Functionalization Start->C3 C3 C2_Method1 Use Pyridine N-Oxide C2->C2_Method1 C2_Method2 Utilize Inherent Directing Group Effect C2->C2_Method2 C4_Method1 Steric Blocking at C2/C6 C4->C4_Method1 C4_Method2 pH Control with Oxazino Intermediates C4->C4_Method2 C3_Method1 Dearomatization- Rearomatization (e.g., Oxazino, Zincke) C3->C3_Method1 C3_Method2 Use Specialized Catalyst/Ligand System C3->C3_Method2 Product Desired Product C2_Method1->Product C2_Method2->Product C4_Method1->Product C4_Method2->Product C3_Method1->Product C3_Method2->Product

Caption: Decision workflow for achieving regioselective C-H functionalization of pyridine rings.

Oxazino_Pyridine_Mechanism Pyridine Pyridine Oxazino Oxazino Pyridine Intermediate (Dearomatized) Pyridine->Oxazino [4+2] Cycloaddition Reagents DMAD + Methyl Pyruvate Reagents->Oxazino Functionalization Functionalization (Radical or Electrophile) Oxazino->Functionalization meta-Attack Functionalized_Intermediate Functionalized Intermediate Functionalization->Functionalized_Intermediate Rearomatization Acid-Mediated Rearomatization Functionalized_Intermediate->Rearomatization Product C3-Functionalized Pyridine Rearomatization->Product

Caption: Mechanism for C3-functionalization via an oxazino pyridine intermediate.

References

Technical Support Center: Strategies for the Regioselective Functionalization of Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on reaction protocols and strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the functionalization of pyridines, categorized by reaction type.

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization is a powerful tool for derivatizing pyridines. However, challenges such as low yield, poor regioselectivity, and catalyst deactivation are common.

Q1: My C-H arylation/alkylation reaction is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in C-H functionalization of pyridines can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can strongly coordinate to the metal center, leading to catalyst deactivation.[1]

    • Solution 1: Use of N-Oxides: Converting the pyridine to its corresponding N-oxide masks the lone pair, preventing catalyst inhibition. The N-oxide can be removed in a subsequent step.

    • Solution 2: Lewis Acid Additives: A Lewis acid can coordinate to the pyridine nitrogen, preventing it from binding to the catalyst.

    • Solution 3: Ligand Choice: Employing bulky ligands on the metal catalyst can sterically hinder the coordination of the pyridine nitrogen.

    • Solution 4: Use of a Pd(0) Source: Utilizing a Pd(0) catalyst source, such as Pd2(dba)3, under aerobic conditions can sometimes bypass the catalyst poisoning issue observed with Pd(II) sources.[1]

  • Incorrect Reaction Conditions:

    • Solution: Systematically screen reaction parameters such as temperature, solvent, base, and reaction time. Ensure all reagents and solvents are pure and dry, as trace impurities can inhibit catalysis.

  • Poor Substrate Reactivity:

    • Solution: The electronic properties of your pyridine substrate significantly influence its reactivity. Electron-withdrawing groups can deactivate the ring towards certain C-H activation pathways. Consider modifying your catalyst system or switching to a different functionalization strategy if the substrate is inherently unreactive under the chosen conditions.

Q2: I am observing a mixture of regioisomers (e.g., C2 vs. C3 vs. C4-functionalization). How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a central challenge in pyridine functionalization. The outcome is a delicate balance of electronic and steric effects.

  • Directing Groups (DGs): The use of a directing group is the most reliable strategy for controlling regioselectivity. The DG is typically positioned at C2 and directs functionalization to the C3 position (ortho-metalation). A wide variety of DGs are available, and their directing ability can vary.

  • Steric Hindrance: The steric environment around the C-H bonds plays a crucial role.

    • C2-Selectivity: In the absence of a directing group, functionalization often occurs at the C2-position due to the directing effect of the nitrogen atom itself.[2]

    • C3-Selectivity: C3-functionalization is often achieved using a directing group at the C2 or C4 position. In some cases, bulky substituents at C2 can block this position and favor functionalization at C3.

    • C4-Selectivity: C4-functionalization is challenging to achieve directly. Strategies include using specific blocking groups to prevent reaction at other positions or employing dearomatization-rearomatization strategies.[3][4]

  • Electronic Effects: The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions and electrophilic attack at the C3 position. The choice of reaction conditions and reagents should align with the desired electronic reactivity.

Lithiation and Deprotonation Strategies

Directed ortho-metalation (DoM) is a classic strategy for the functionalization of pyridines. However, it is often plagued by side reactions.

Q1: My pyridine lithiation reaction is resulting in a dark, intractable mixture, and I am not isolating my desired product. What is happening?

A1: This is a common issue and often points to nucleophilic addition of the organolithium reagent to the pyridine ring, rather than deprotonation.

  • Problem: Nucleophilic Addition: Strong, non-hindered organolithium reagents like n-butyllithium can act as nucleophiles and add to the C2 or C4 positions of the pyridine ring.[5]

    • Solution 1: Use of Hindered Bases: Employ sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are less nucleophilic and preferentially act as bases, deprotonating the pyridine ring.

    • Solution 2: Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor the higher activation energy pathway of nucleophilic addition.

    • Solution 3: Choice of Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF are commonly used.

Q2: I am using a directing group, but the regioselectivity of my lithiation is poor.

A2: The effectiveness of a directing group can be influenced by several factors.

  • Strength of the Directing Group: Not all directing groups are created equal. Carboxamides and O-carbamates are generally strong directing groups. A comprehensive list of directing groups and their relative strengths can be found in the literature.

  • Reaction Conditions: Ensure the temperature is low enough to prevent scrambling of the lithiated intermediate. Also, the choice of base can influence the outcome.

  • Presence of Other Functional Groups: Other functional groups on the pyridine ring can compete for coordination with the lithium reagent, leading to a loss of regioselectivity.

Minisci-Type Radical Reactions

The Minisci reaction is a powerful method for the alkylation and acylation of electron-deficient heterocycles like pyridine. However, controlling regioselectivity and avoiding side reactions can be challenging.

Q1: My Minisci reaction is producing a mixture of C2 and C4 isomers. How can I favor one over the other?

A1: The regioselectivity of the Minisci reaction is highly dependent on the reaction conditions and the nature of the radical.

  • Acidic Conditions: The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, which activates the ring towards radical attack. The degree of acidity can influence the C2/C4 ratio.

  • Blocking Groups: A recently developed strategy involves the use of a removable blocking group at the C2 and C6 positions to direct the Minisci reaction exclusively to the C4 position.[3][4][6] A maleate-derived blocking group has been shown to be particularly effective.[3][4][6]

  • Nature of the Radical: The steric and electronic properties of the radical intermediate can influence the site of attack. Bulkier radicals may favor the less hindered C4 position.

Q2: The yield of my Minisci reaction is low, and I observe significant formation of byproducts.

A2: Low yields can be due to several factors, including inefficient radical generation and competing side reactions.

  • Radical Generation: Ensure that the conditions for radical generation are optimal. This may involve adjusting the amounts of the radical precursor, initiator (e.g., ammonium persulfate), and catalyst (e.g., silver nitrate).

  • Over-alkylation: The product of the initial Minisci reaction can sometimes be more reactive than the starting material, leading to di- or poly-alkylation. Using the pyridine as the limiting reagent can sometimes mitigate this.

  • Side Reactions: Depending on the radical source, acylation can be a competing side reaction.[7] Optimizing the reaction conditions can help to favor the desired alkylation.

Halogenation of Pyridines

Regioselective halogenation of pyridines is crucial for introducing a versatile synthetic handle. However, direct electrophilic halogenation is often difficult and unselective.

Q1: I am trying to halogenate a pyridine at the C3 position, but I am getting a mixture of isomers or no reaction.

A1: Direct electrophilic halogenation of pyridine is challenging due to the electron-deficient nature of the ring. More sophisticated strategies are often required for high regioselectivity.

  • Problem: Low Reactivity of Pyridine: The pyridine ring is deactivated towards electrophilic attack.

    • Solution: Zincke Intermediate Strategy: A powerful method for C3-halogenation involves the temporary dearomatization of the pyridine to a "Zincke imine" intermediate.[8][9][10][11] This intermediate is electron-rich and undergoes highly regioselective halogenation at the C3-position. The aromaticity is then restored in a subsequent step.[8][10][11] This method has been shown to be effective for chlorination, bromination, and iodination.[8]

Q2: How can I achieve regioselective halogenation at the C2 or C4 positions?

A2: Different strategies are required for targeting the C2 and C4 positions.

  • C2-Halogenation:

    • Solution: Pyridine N-Oxides: Activation of the pyridine as its N-oxide directs halogenation to the C2-position.[12][13]

  • C4-Halogenation:

    • Solution: Phosphonium Salts: A method involving the formation of a 4-pyridylphosphonium salt followed by displacement with a halide nucleophile has been developed for selective C4-halogenation.[14][15]

Data Presentation

The following tables summarize quantitative data for various regioselective functionalization strategies of pyridines.

Table 1: Regioselectivity and Yields for Minisci C4-Alkylation using a Maleate Blocking Group [4][6]

SubstrateCarboxylic AcidProductYield (%)Regioselectivity (C4:other)
PyridineCyclohexanecarboxylic acid4-Cyclohexylpyridine75>20:1
Pyridine4-Phenylbutanoic acid4-(3-Phenylpropyl)pyridine68>20:1
3-MethylpyridineCyclopropanecarboxylic acid4-Cyclopropyl-3-methylpyridine72>20:1
3-ChloropyridinePivalic acid4-tert-Butyl-3-chloropyridine65>20:1

Table 2: Regioselectivity and Yields for C3-Halogenation via Zincke Intermediates [8]

SubstrateHalogenating AgentProductYield (%)Regioselectivity (C3:other)
2-PhenylpyridineN-Bromosuccinimide (NBS)3-Bromo-2-phenylpyridine85>20:1
2-PhenylpyridineN-Chlorosuccinimide (NCS)3-Chloro-2-phenylpyridine78>20:1
2-MethoxypyridineN-Iodosuccinimide (NIS)3-Iodo-2-methoxypyridine72>20:1
2,6-DimethylpyridineN-Bromosuccinimide (NBS)3-Bromo-2,6-dimethylpyridine65>20:1

Table 3: Regioselectivity of Directed ortho-Metalation of Substituted Pyridines [5]

Substrate (Directing Group)BaseElectrophileProductYield (%)
2-(Pivaloylamino)pyridinen-BuLiMeSSMe2-(Pivaloylamino)-3-(methylthio)pyridine85
3-MethoxypyridineLDAMe3SiCl3-Methoxy-4-(trimethylsilyl)pyridine75
2-ChloropyridineLDAI22-Chloro-3-iodopyridine80
N,N-Diethylnicotinamides-BuLi/TMEDADMF4-Formyl-N,N-diethylnicotinamide70

Experimental Protocols

Protocol 1: General Procedure for Minisci C4-Alkylation of Pyridines using a Maleate Blocking Group[3][6]
  • Blocking Group Installation: To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add maleic anhydride (1.1 equiv). Stir the reaction mixture at room temperature for 1-2 hours. The resulting pyridinium salt can often be isolated by filtration or used directly in the next step.

  • Minisci Reaction: To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), ammonium persulfate (2.0 equiv), and silver nitrate (20 mol%).

  • Stir the mixture vigorously at 50 °C for 2 hours.

  • Monitor the reaction by TLC or LCMS. Upon completion, dilute the reaction with dichloromethane and separate the organic layer.

  • Blocking Group Removal: The blocking group can be removed under basic conditions (e.g., DBU) to afford the C4-alkylated pyridine.

  • Purify the product by flash column chromatography.

Protocol 2: One-Pot Procedure for C3-Halogenation of Pyridines via Zincke Intermediates[10][11]
  • Ring Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) in a dry solvent such as ethyl acetate. Cool the solution to -78 °C.

  • Add triflic anhydride (1.0 equiv) followed by a secondary amine (e.g., dibenzylamine, 1.2 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 30 minutes to form the Zincke imine intermediate.

  • Halogenation: Cool the reaction mixture back to a suitable temperature (e.g., -78 °C or 0 °C depending on the halogenating agent) and add the N-halosuccinimide (NBS, NCS, or NIS, 1.1 equiv).

  • Stir the reaction for 1-2 hours, monitoring by TLC for the consumption of the Zincke imine.

  • Ring Closing: Add ammonium acetate (NH4OAc, 5.0 equiv) and ethanol (EtOH) to the reaction mixture and heat to 60 °C until the rearomatization is complete (monitor by TLC or LCMS).

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the 3-halopyridine product by flash column chromatography.

Protocol 3: Directed ortho-Metalation (DoM) of a 2-Substituted Pyridine
  • In a flame-dried flask under an inert atmosphere, dissolve the 2-substituted pyridine (e.g., 2-(pivaloylamino)pyridine, 1.0 equiv) in dry THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., dimethyl disulfide, 1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion as indicated by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_strategy Functionalization Strategy cluster_product Functionalized Product start Pyridine Substrate CH_Activation C-H Activation (Pd, Rh, Ir, etc.) start->CH_Activation Catalyst Ligand Lithiation Directed ortho-Metalation (LDA, n-BuLi) start->Lithiation Directing Group Base Minisci Minisci Reaction (Radical Addition) start->Minisci Radical Precursor Initiator Halogenation Halogenation (Zincke, N-Oxide) start->Halogenation Activating Agent Halogen Source product Regioselectively Functionalized Pyridine CH_Activation->product Lithiation->product Minisci->product Halogenation->product

Caption: General workflow for selecting a regioselective pyridine functionalization strategy.

troubleshooting_logic cluster_yield Low Yield cluster_selectivity Poor Regioselectivity start Experiment Issue catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning side_reactions Side Reactions? start->side_reactions conditions Suboptimal Conditions? start->conditions directing_group Ineffective DG? start->directing_group sterics Steric/Electronic Mismatch? start->sterics blocking_group Blocking Group Needed? start->blocking_group solution1 Use N-Oxide or Lewis Acid Additive catalyst_poisoning->solution1 solution2 Change Base or Lower Temperature side_reactions->solution2 solution3 Screen Solvents, Temperature, Reagents conditions->solution3 solution4 Choose Stronger DG or Modify Substrate directing_group->solution4 solution5 Re-evaluate Strategy (e.g., Zincke for C3) sterics->solution5 solution6 Implement a Blocking Group Strategy blocking_group->solution6

Caption: Troubleshooting decision tree for common issues in pyridine functionalization.

regioselectivity_factors regioselectivity Regioselectivity C2 vs. C3 vs. C4 directing_effects Directing Effects Nitrogen Lone Pair (→ C2/C6) Substituent Directing Group (→ ortho) regioselectivity->directing_effects steric_hindrance Steric Hindrance Bulky Groups Block Adjacent Sites regioselectivity->steric_hindrance electronic_properties Electronic Properties Ring is Electron-Deficient (Nucleophilic attack at C2/C4) regioselectivity->electronic_properties reaction_mechanism Reaction Mechanism Radical vs. Ionic vs. Organometallic regioselectivity->reaction_mechanism

Caption: Key factors influencing the regioselectivity of pyridine functionalization.

References

Technical Support Center: Overcoming the Low Reactivity of 2-Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-chloropyridines in cross-coupling reactions. The inherent electron-deficient nature of the pyridine ring, coupled with the potential for catalyst inhibition by the nitrogen lone pair, often leads to sluggish or incomplete reactions. This guide offers practical solutions and detailed protocols to enhance your success in these critical transformations.

Frequently Asked Questions (FAQs)

Q1: Why are 2-chloropyridines generally less reactive than other aryl chlorides in cross-coupling reactions?

A1: The low reactivity of 2-chloropyridines stems from a combination of factors. The electron-withdrawing nature of the pyridine nitrogen deactivates the C-Cl bond towards oxidative addition, a crucial step in many catalytic cycles. Additionally, the nitrogen atom can coordinate to the metal center of the catalyst, leading to catalyst inhibition or decomposition. This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[1]

Q2: What are the most common side reactions observed when coupling 2-chloropyridines?

A2: Common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen), dimerization of the coupling partners, and halogen exchange.[2] At higher temperatures, decomposition of the starting materials or products can also occur.[2][3] Careful optimization of reaction conditions is crucial to minimize these undesired pathways.

Q3: Which type of cross-coupling reaction is most suitable for 2-chloropyridines?

A3: While challenging, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be successfully performed with 2-chloropyridines. Nickel-catalyzed couplings have also emerged as a powerful alternative, particularly for forming C(sp²)-C(sp³) bonds.[2][4] The choice of reaction depends on the desired bond formation (C-C, C-N, or C-C(alkyne)) and the functional group tolerance required for your specific substrate.

Q4: How important is the choice of ligand for activating 2-chloropyridines?

A4: The ligand is arguably the most critical component for a successful cross-coupling reaction with 2-chloropyridines. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often essential.[5][6] These ligands promote the formation of the active catalytic species, facilitate oxidative addition, and prevent catalyst deactivation. For instance, bidentate ligands can be less prone to displacement by the pyridine nitrogen.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of 2-Chloropyridine

This is the most frequent issue encountered. The following troubleshooting workflow can help diagnose and resolve the problem.

Low_Conversion_Troubleshooting start Low/No Conversion catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Screen Ligands (e.g., Buchwald ligands, NHCs) catalyst->ligand precatalyst Change Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->precatalyst base Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) conditions->base solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) conditions->solvent temperature Vary Temperature conditions->temperature boronic_acid Assess Boronic Acid/Ester Stability reagents->boronic_acid amine Verify Amine/Alkyne Purity reagents->amine

Caption: Troubleshooting workflow for low conversion of 2-chloropyridine.

Detailed Steps:

  • Catalyst System:

    • Ligand Selection: The choice of ligand is paramount. For Suzuki and Buchwald-Hartwig reactions, start with sterically hindered, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) ligands are also highly effective, particularly for Suzuki-Miyaura couplings in aqueous media.[6] For nickel-catalyzed couplings, ligands like bathophenanthroline have proven effective.[2]

    • Palladium Precatalyst: If using a combination of a palladium source and a ligand, ensure they are forming the active catalyst in situ. Sometimes, switching the precatalyst (e.g., from Pd(OAc)₂ to Pd₂(dba)₃) can improve results.[7]

  • Reaction Conditions:

    • Base: The choice of base is critical and often interdependent with the solvent and ligand. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

    • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and DMF are commonly used. For some systems, aqueous solvent mixtures can be beneficial.[6][8]

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions like hydrodehalogenation.[2] An optimal temperature, often between 80-120 °C, should be determined empirically. Microwave irradiation can sometimes improve yields and reduce reaction times.[8]

  • Reagent Quality:

    • Boronic Acids/Esters: In Suzuki reactions, boronic acids can be prone to decomposition. Ensure they are pure and consider using the more stable pinacol esters.

    • Degassing: Thoroughly degas all solvents and reagents to prevent oxidation of the catalyst and phosphine ligands.

Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Dimerization)

The formation of side products indicates that the desired cross-coupling pathway is competing with undesired reactions.

Side_Products_Troubleshooting start Side Product Formation temperature Lower Reaction Temperature start->temperature catalyst_loading Reduce Catalyst Loading start->catalyst_loading ligand_ratio Optimize Pd:Ligand Ratio start->ligand_ratio base_strength Use a Weaker Base start->base_strength concentration Adjust Substrate Concentration start->concentration

Caption: Troubleshooting guide for minimizing side product formation.

Detailed Steps:

  • Temperature: High temperatures can promote hydrodehalogenation.[2] Try running the reaction at a lower temperature for a longer duration.

  • Catalyst Loading: While sufficient catalyst is needed, excessive amounts can sometimes lead to more side reactions. Titrate the catalyst loading (e.g., from 2 mol% down to 0.5 mol%) to find the optimal balance.

  • Base: A base that is too strong or used in large excess can contribute to side reactions. Consider screening different bases or reducing the equivalents used.

  • Concentration: In some cases, high concentrations can favor dimerization.[2] Experiment with more dilute conditions.

Data Presentation: Optimized Conditions for Cross-Coupling of 2-Chloropyridines

The following tables summarize typical starting conditions for various cross-coupling reactions involving 2-chloropyridines. These should be considered as starting points for further optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotesReference
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)NHC-palladium complexes are also effective.[10]
Base K₃PO₄ (2 equiv.)K₂CO₃ or Cs₂CO₃ can also be used.[9]
Solvent Toluene/H₂O (e.g., 10:1)Anhydrous conditions with other solvents like dioxane are also common.[9]
Temperature 100-110 °CLower temperatures may be possible with highly active catalysts.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterConditionNotesReference
Catalyst Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%)Josiphos-type ligands are also effective for heteroaryl chlorides.[5]
Base NaOtBu (1.2-1.5 equiv.)LHMDS or K₃PO₄ can be alternatives.
Solvent Toluene or DioxaneAnhydrous and deoxygenated.
Temperature 90-120 °CReaction times can vary from a few hours to overnight.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Table 3: Sonogashira Coupling Conditions

ParameterConditionNotesReference
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Other Pd(0) sources can be used.[3]
Co-catalyst CuI (1-5 mol%)Copper-free conditions are also possible with specific ligands.[3]
Base Diisopropylamine or TriethylamineOften used in excess, can also act as a solvent.[3]
Solvent THF or DMFAnhydrous and deoxygenated.[3]
Temperature Room Temperature to 60 °CHigher temperatures may be needed for less reactive substrates.[3]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and prevents alkyne homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine

This protocol provides a starting point for the coupling of a generic 2-chloropyridine with an arylboronic acid.

Suzuki_Protocol p1 1. Add 2-chloropyridine (1.0 equiv.), boronic acid (1.2 equiv.), and base (2.0 equiv.) to a dry flask. p2 2. Add Pd catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) under an inert atmosphere. p1->p2 p3 3. Add degassed solvent(s). p2->p3 p4 4. Heat the reaction mixture with stirring for the specified time (monitor by TLC/LC-MS). p3->p4 p5 5. Cool to room temperature, dilute with an organic solvent, and filter through celite. p4->p5 p6 6. Perform aqueous workup. p5->p6 p7 7. Purify the crude product by column chromatography. p6->p7

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling.

Methodology:

  • To a dry reaction vessel, add the 2-chloropyridine (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 2-Chloropyridine

This protocol outlines a general procedure for the C-N coupling of a 2-chloropyridine with a primary or secondary amine.

  • To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the 2-chloropyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., NaOtBu, 1.2-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Heat the mixture with vigorous stirring at the desired temperature (e.g., 110 °C) until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

References

Stability issues of "4-Chloro-5-hydroxy-2-methylpyridine" under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Chloro-5-hydroxy-2-methylpyridine

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during its use in chemical reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Reaction mixture develops an unexpected color (e.g., brown, black, or deep red).

  • Possible Cause 1: Oxidation. Hydroxypyridines, especially under basic conditions or in the presence of oxygen and metal catalysts, can be susceptible to oxidation, leading to the formation of colored polymeric byproducts.

  • Troubleshooting Steps:

    • Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use degassed solvents to minimize dissolved oxygen.

    • If applicable, consider adding an antioxidant, but verify its compatibility with your reaction chemistry.

    • Purify starting materials to remove any trace metal impurities that could catalyze oxidation.

  • Possible Cause 2: Thermal Decomposition. At elevated temperatures, the compound may degrade.

  • Troubleshooting Steps:

    • Attempt the reaction at a lower temperature.

    • If high temperatures are necessary, minimize the reaction time.

    • Monitor the reaction closely by TLC or LC-MS to observe the onset of decomposition.

Issue 2: Low yield of the desired product and formation of an unexpected isomer.

  • Possible Cause: Ambident Nucleophilicity and Tautomerism. this compound exists as two tautomers: the hydroxy form and the pyridone form. In reactions where the pyridine moiety is intended to act as a nucleophile (e.g., alkylation, acylation), reaction can occur at either the oxygen of the hydroxyl group or the nitrogen of the pyridine ring, leading to a mixture of O-substituted and N-substituted products. The solvent polarity can influence the predominant tautomeric form.

  • Troubleshooting Steps:

    • Solvent Selection: Non-polar solvents tend to favor the hydroxypyridine tautomer, potentially leading to more O-substitution. Polar solvents can favor the pyridone tautomer, which may lead to N-substitution.[1] Experiment with a range of solvents to optimize the selectivity for your desired product.

    • Base Selection: The choice of base can significantly influence the site of reaction. A bulky, non-nucleophilic base might favor deprotonation at the less sterically hindered site. Consider screening different bases (e.g., NaH, K2CO3, t-BuOK).

    • Protecting Groups: If selectivity remains an issue, consider protecting either the hydroxyl group or the ring nitrogen to direct the reaction to the desired site.

Issue 3: Inconsistent reaction outcomes.

  • Possible Cause: Sensitivity to pH. The stability and reactivity of this compound can be pH-dependent. Strongly acidic or basic conditions might promote decomposition or unwanted side reactions.

  • Troubleshooting Steps:

    • Carefully control the pH of your reaction mixture. Use buffered solutions where appropriate.

    • If your reaction generates an acid or base, consider adding a scavenger or running the reaction in the presence of a buffer.

    • Analyze the stability of your starting material at different pH values before proceeding with the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the known incompatibilities of this compound?

Based on data for structurally related compounds, this compound is likely incompatible with strong oxidizing agents and strong bases.[2] Reactions with these reagents should be approached with caution and under controlled conditions.

Q2: What are the expected hazardous decomposition products?

Upon thermal decomposition or combustion, the compound may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3]

Q3: How should I store this compound?

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Q4: My reaction involves a strong base, but I am observing significant degradation. What can I do?

If a strong base is required, consider using a non-nucleophilic, sterically hindered base and adding it slowly at a low temperature to control the reaction and minimize degradation. Also, ensure the reaction is carried out under an inert atmosphere to prevent base-catalyzed oxidation.

Q5: I am trying to perform a substitution reaction on the pyridine ring. What should I be aware of?

The hydroxy and chloro substituents will direct the regioselectivity of electrophilic aromatic substitution reactions. Additionally, the pyridine nitrogen can be protonated under acidic conditions, which deactivates the ring towards electrophilic attack. Under certain conditions, nucleophilic aromatic substitution of the chlorine atom may also be possible.

Data Presentation

Table 1: General Stability and Incompatibility Profile of this compound (Inferred from Related Compounds)

Condition/ReagentStability/CompatibilityPotential OutcomeCitation
Normal Conditions StableNo significant decomposition[2]
Elevated Temperature May decomposeFormation of colored byproducts, gas evolution
Strong Oxidizing Agents IncompatibleVigorous reaction, potential for fire, degradation[2]
Strong Bases IncompatibleDegradation, potential for side reactions[2]
Polar Solvents Generally stableMay favor the pyridone tautomer[1]
Non-Polar Solvents Generally stableMay favor the hydroxypyridine tautomer[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the solvent to be used for the reaction.

  • Setting up Test Conditions: Aliquot the stock solution into several vials. For each vial, create a different test condition (e.g., varying temperature, adding a specific acid/base, sparging with air vs. nitrogen).

  • Incubation: Maintain the vials at the desired temperature for a set period (e.g., 2, 4, 8, 24 hours).

  • Sampling and Analysis: At each time point, take a sample from each vial. Quench the reaction if necessary. Analyze the samples by a suitable method (e.g., HPLC, LC-MS) to determine the concentration of the starting material and identify any major degradation products.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to assess its stability.

Visualizations

Caption: Tautomeric equilibrium of this compound.

Ambident_Nucleophile cluster_products Potential Products start This compound (as nucleophile) O_Alkylation O-Substituted Product (Ether formation) start->O_Alkylation Attack via Oxygen N_Alkylation N-Substituted Product (Pyridone derivative) start->N_Alkylation Attack via Nitrogen electrophile Electrophile (E+) e.g., Alkyl Halide electrophile->O_Alkylation electrophile->N_Alkylation

Caption: Ambident reactivity leading to O- vs. N-substituted products.

Troubleshooting_Workflow issue Low Yield or Unexpected Byproducts? check_oxidation Is the reaction turning dark? issue->check_oxidation Yes check_isomer Is an isomer forming? issue->check_isomer No check_oxidation->check_isomer No use_inert Use inert atmosphere and degassed solvents. check_oxidation->use_inert Yes vary_solvent Vary solvent polarity to influence tautomerism. check_isomer->vary_solvent Yes vary_base Screen different bases to alter selectivity. vary_solvent->vary_base

Caption: A logical workflow for troubleshooting common stability issues.

References

Technical Support Center: Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes polar pyridine derivatives so challenging to purify?

Polar pyridine derivatives present a unique set of purification challenges due to their inherent physicochemical properties. Their high polarity makes them highly soluble in polar solvents like water, which can complicate extraction and reverse-phase chromatography. The basic nature of the pyridine ring (pKa typically around 5.2-6) means they can interact strongly with acidic sites on silica gel, leading to peak tailing and irreversible adsorption in normal-phase chromatography.[1] Furthermore, their structural similarity to many impurities and byproducts often requires highly selective purification techniques.

Q2: My polar pyridine derivative shows poor retention and peak shape on a standard C18 column. What is happening and what can I do?

This is a common issue. Standard C18 columns (reverse-phase) separate compounds based on hydrophobicity. Highly polar compounds have minimal interaction with the nonpolar stationary phase and elute quickly, often with the solvent front.[2][3] The basic nature of the pyridine can also lead to interactions with residual silanol groups on the silica backbone of the column, causing peak tailing.

Solutions:

  • Use a Polar-Embedded or "Aqua" Phase: These are modified C18 columns that are compatible with highly aqueous mobile phases and offer better retention for polar analytes.[2]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[4][5]

  • Use Ion-Pairing Reagents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape. However, these reagents are often non-volatile and not ideal for mass spectrometry (MS) detection.[1]

  • Try Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can provide unique selectivity for polar, ionizable compounds like pyridines.[1]

Q3: I am using pyridine as a solvent in my reaction. How can I effectively remove it from my product?

Residual pyridine can be difficult to remove completely by simple evaporation due to its relatively high boiling point (115 °C).

Effective Removal Strategies:

  • Azeotropic Distillation: Co-evaporation with a solvent like toluene or heptane can effectively remove residual pyridine.[6]

  • Acidic Wash: During work-up, washing the organic layer with a dilute acidic solution (e.g., 1-5% HCl or saturated copper sulfate solution) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[6] This method should only be used if the target compound is stable in acidic conditions and does not contain basic functional groups that would also be protonated.[6][7]

  • Solid-Phase Extraction (SPE): Using a cation-exchange SPE cartridge can effectively capture the basic pyridine from a solution of the desired compound.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. The compound separates as a liquid instead of a solid crystalline lattice.[8]

Troubleshooting Steps:

  • Lower the Cooling Temperature: After dissolving the compound in hot solvent, allow it to cool more slowly. Seeding the solution with a pure crystal can help initiate crystallization.[9]

  • Change the Solvent System: Use a solvent with a lower boiling point or a co-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then slowly add a poor solvent (like water or hexane) until the solution becomes cloudy (the saturation point). Gently heat to clarify and then cool slowly.[8]

  • Increase Solvent Volume: Using a more dilute solution can sometimes prevent oiling out.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of polar pyridine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
No Retention in Reverse-Phase HPLC The compound is too polar for the C18 stationary phase.Switch to a HILIC, mixed-mode, or polar-embedded column.[2][4] Consider using an ion-pairing reagent if MS detection is not required.[1]
Severe Peak Tailing in Normal-Phase (Silica) Chromatography Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.Deactivate the silica gel with a base (e.g., add 0.5-1% triethylamine or ammonia to the mobile phase). Use an alternative stationary phase like alumina or an amine-functionalized column.[5]
Compound is Insoluble in Common Normal-Phase Solvents (Hexane/EtOAc) The high polarity of the compound makes it insoluble in nonpolar organic solvents.Use a more polar mobile phase system (e.g., DCM/Methanol). Consider HILIC, which uses reverse-phase type solvents for polar compounds.[3]
Broad Peaks in Chromatography (General) The compound is present as a salt (e.g., a hydrochloride salt) and is exchanging counter-ions on the column.Ensure the mobile phase contains the same counter-ion as the sample or a high concentration of a competing salt (e.g., ammonium acetate) to ensure a single ion-pair form.[10]
Difficulty Finding a Recrystallization Solvent The compound is either soluble in everything polar or insoluble in everything nonpolar.Try a two-solvent system. Dissolve in a "good" polar solvent and add a "poor" nonpolar solvent until cloudy, then heat and cool.[8] Water can be an effective recrystallization solvent for highly polar compounds.[8]
Compound Irreversibly Sticking to Ion-Exchange Column Elution conditions are not strong enough to displace the highly basic compound.Increase the salt concentration or change the pH of the elution buffer to neutralize the charge on the compound or the stationary phase. For a cation-exchange column, increasing the pH will deprotonate the pyridine, facilitating its elution.

Purification Methodologies: A Comparison

The choice of purification technique is critical for success. The table below compares several common chromatographic methods for polar pyridine derivatives.

Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
Reverse-Phase (RP-HPLC) C18, C8, Polar-EmbeddedWater/Acetonitrile, Water/Methanol with additives (e.g., formic acid, TFA)Widely available, good for moderately polar compounds.Poor retention for very polar compounds.[3] Peak tailing due to silanol interactions.[2]
Hydrophilic Interaction (HILIC) Bare Silica, Amide, Amino, DiolHigh organic (e.g., >80% Acetonitrile) with an aqueous buffer.[4][5][11]Excellent retention for very polar and water-soluble compounds.[3][12] MS-compatible mobile phases.Can have longer equilibration times; retention can be sensitive to water content.
Ion-Exchange (IEC) Strong/Weak Cation ExchangerAqueous buffers with a salt gradient (e.g., NaCl, KCl) or pH gradient.[13][14]High capacity and selectivity based on charge.[13]Salt in eluent must be removed. Can lead to very strong binding, making elution difficult.
Supercritical Fluid (SFC) Polar (e.g., Silica, Diol)Supercritical CO2 with a polar co-solvent (e.g., Methanol).[15][16]Fast, uses less organic solvent, good for thermally labile molecules.[15][16]Requires specialized equipment. May not be suitable for extremely water-soluble compounds.[15][17]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyridine Derivative

This protocol is a general guideline for developing a HILIC purification method.

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol-bonded silica). A standard 5 µm particle size is suitable for flash and preparative chromatography.

  • Solvent Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH with acetic acid if needed).

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is weaker than the initial mobile phase (e.g., 95% Acetonitrile) to ensure good binding to the column. If solubility is an issue, use a minimum amount of a stronger solvent like water or methanol and adsorb the sample onto Celite or silica gel.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 100% Solvent A) for at least 10 column volumes. HILIC equilibration can be slow.[18]

  • Gradient Elution:

    • Load the sample onto the column.

    • Run a gradient from 0% Solvent B to 100% Solvent B over 20-30 column volumes. A typical gradient might be:

      • 0-5 min: 0% B (isocratic)

      • 5-25 min: 0% to 80% B (linear gradient)

      • 25-30 min: 80% B (isocratic hold)

  • Fraction Collection & Analysis: Collect fractions and analyze using TLC, LC-MS, or another appropriate method.

  • Column Re-equilibration: After the run, wash the column and re-equilibrate at initial conditions for the next injection.

Protocol 2: Recrystallization of a Polar Pyridine Salt

This protocol is suitable for purifying polar, ionic pyridine derivatives that are solids.

  • Solvent Screening: Test the solubility of your impure compound in small amounts of various polar solvents (e.g., water, ethanol, isopropanol, acetone). An ideal solvent will dissolve the compound when hot but not when cold.[19]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and a stir bar. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[9] Add the solvent dropwise; adding too much will reduce your yield.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[9]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[9][19] Once at room temperature, cooling in an ice bath can maximize crystal formation.[9]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[19]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow start Purification Attempt Fails (Low Purity / Low Yield) check_method Is the purification method appropriate for a polar, basic compound? start->check_method is_chrom Chromatography Issue? check_method->is_chrom Yes review_protocol Action: Review Literature for Alternative Purification Methods (e.g., IEC, SFC, Distillation) check_method->review_protocol No is_recryst Recrystallization Issue? is_chrom->is_recryst No rp_issue Poor Retention / Tailing in Reverse Phase? is_chrom->rp_issue Yes oiling_out Compound 'Oiling Out'? is_recryst->oiling_out Yes is_recryst->review_protocol No np_issue Streaking / No Elution in Normal Phase? rp_issue->np_issue No switch_to_hilic Action: Switch to HILIC or Mixed-Mode Column rp_issue->switch_to_hilic Yes add_modifier Action: Add Base (e.g., TEA) to Mobile Phase or Use Amine Column np_issue->add_modifier Yes no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Action: Change Solvent System (e.g., use co-solvents, slower cooling) oiling_out->change_solvent Yes seed_crystal Action: Add Seed Crystal or Scratch Flask no_crystals->seed_crystal Yes

Caption: General troubleshooting workflow for purification issues.

Chromatography_Selection start Start: Polar Pyridine Derivative is_ionic Is the compound ionic or highly basic? start->is_ionic is_water_sol Is the compound highly water-soluble? is_ionic->is_water_sol No try_iec Primary Method: Ion-Exchange Chromatography (IEC) is_ionic->try_iec Yes try_hilic Primary Method: HILIC is_water_sol->try_hilic Yes is_mod_polar Is the compound moderately polar? is_water_sol->is_mod_polar No end Purification Method Selected try_iec->end try_hilic->end try_rp Primary Method: Reverse Phase (Polar-Embedded Column) is_mod_polar->try_rp Yes has_sfc Is SFC equipment available and compound is thermally labile? is_mod_polar->has_sfc No try_rp->end try_sfc Consider: Supercritical Fluid Chromatography (SFC) has_sfc->try_sfc Yes has_sfc->end No try_sfc->end

Caption: Decision tree for selecting a chromatography method.

HILIC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run prep_sample 1. Dissolve Sample in weak solvent (e.g., >90% ACN) prep_mobile 2. Prepare Mobile Phases (A: High Organic, B: High Aqueous) equilibrate 3. Equilibrate Column (>10 Column Volumes) inject 4. Inject Sample equilibrate->inject gradient 5. Run Gradient (Increase Aqueous Content) inject->gradient collect 6. Collect Fractions gradient->collect analyze 7. Analyze Fractions (TLC, LC-MS) collect->analyze pool 8. Pool Pure Fractions & Evaporate analyze->pool

Caption: Experimental workflow for HILIC purification.

References

Technical Support Center: Improving Regioselectivity of Nitration on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective nitration of pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine challenging and often results in low yields?

The direct nitration of pyridine is difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2][3] Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making it even less reactive.[2][4] Consequently, harsh reaction conditions, such as high temperatures, are necessary, which often lead to low yields and potential decomposition of the starting material.[1][5]

Q2: What is the typical regioselectivity observed in the direct nitration of an unsubstituted pyridine ring?

Direct nitration of pyridine, when it does occur, predominantly yields the 3-nitropyridine (meta-isomer).[1][6] This is because the intermediate carbocation formed upon electrophilic attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable.[7]

Q3: How can I achieve nitration at the 4-position of the pyridine ring?

To achieve nitration at the 4-position (para-position), a common and effective strategy is to first convert the pyridine to its N-oxide.[8][9][10] The N-oxide group is electron-donating through resonance, which activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group to the 4-position.[10] The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield the 4-nitropyridine.

Q4: Are there reliable methods for achieving high regioselectivity for 3-nitropyridine?

Yes, while direct nitration under harsh conditions gives poor yields of 3-nitropyridine,[5] modern methods offer much better results. One effective approach is a dearomatization-rearomatization strategy. This involves the reaction of pyridines with reagents like dinitrogen pentoxide in a sulfur dioxide solution, which forms an N-nitropyridinium intermediate. Subsequent treatment with water or other nucleophiles leads to the formation of 3-nitropyridines in good yields through a proposed[8][11] sigmatropic shift.[12] Another practical protocol uses tert-butyl nitrite (TBN) and TEMPO under mild, catalyst-free conditions to achieve highly regioselective meta-nitration.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Direct Nitration 1. Pyridine ring deactivation due to protonation.[2][4] 2. Insufficiently harsh reaction conditions to overcome the high activation energy. 3. Decomposition of starting material under forcing conditions.[5]1. Consider using an alternative strategy such as nitration of the corresponding pyridine N-oxide for 4-substitution.[8][9][10] 2. For 3-substitution, employ milder, more regioselective methods like the dearomatization-rearomatization protocol.[5][12] 3. If direct nitration is necessary, carefully optimize the temperature and reaction time. Ensure anhydrous conditions to prevent side reactions.
Poor Regioselectivity (Mixture of Isomers) 1. For substituted pyridines, the directing effects of existing substituents may compete. 2. Reaction conditions may not be optimal for the desired isomer.1. Analyze the electronic and steric effects of the substituents on your pyridine ring to predict the most likely outcome. 2. For 4-nitration, the pyridine N-oxide method is highly regioselective.[8] 3. For meta-nitration of substituted pyridines, the dearomatization-rearomatization strategy has shown excellent regioselectivity for a range of substrates.[5]
Formation of Byproducts 1. Ring oxidation and degradation under harsh nitrating conditions.[13] 2. In the N-oxide procedure, incomplete deoxygenation can leave residual N-oxide. 3. Side reactions with substituents on the pyridine ring.1. Use milder nitrating agents or reaction conditions. 2. Optimize the deoxygenation step by adjusting the reducing agent, reaction time, or temperature. 3. Protect sensitive functional groups on the pyridine ring before nitration.
Difficulty in Isolating and Purifying the Product 1. Nitropyridine isomers can have similar physical properties, making separation by chromatography challenging. 2. The product may be highly soluble in the aqueous phase during workup.1. Recrystallization can be an effective method for purifying solid nitropyridines.[11] 2. For chromatographic separation, experiment with different solvent systems and stationary phases. 3. During aqueous workup, perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine N-Oxide

This protocol is adapted from a standard laboratory procedure for the regioselective nitration of pyridine at the 4-position via its N-oxide.[11]

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate Solution (Na₂CO₃)

  • Acetone

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to room temperature.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 9.51 g of pyridine-N-oxide. Heat the flask to 60°C.

  • Nitration: Add the nitrating mixture dropwise to the pyridine-N-oxide over 30 minutes. The temperature will initially drop. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is 7-8. A yellow solid will precipitate.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with acetone to remove inorganic salts. Evaporate the acetone from the filtrate to obtain the crude product. The product can be further purified by recrystallization from acetone.

Expected Yield: Approximately 42%.

Protocol 2: Regioselective meta-Nitration via Dearomatization-Rearomatization

This protocol provides a mild and highly regioselective method for the synthesis of 3-nitropyridines.[5]

Materials:

  • Substituted Pyridine

  • tert-Butyl Nitrite (TBN)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Toluene

  • 6 N Hydrochloric Acid (HCl)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dearomatization: In a reaction vessel, combine the substituted pyridine (0.1 mmol), TBN (0.2 mmol), and TEMPO (1.5 equivalents) in toluene (0.5 mL). Heat the mixture at 70°C for 24 hours under an air atmosphere.

  • Rearomatization: After cooling, add 1.0 mL of 6 N HCl and 1.0 mL of acetonitrile to the reaction mixture. Heat at 70°C for 36 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture and perform a standard aqueous workup followed by extraction with an appropriate organic solvent. The product can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Yields for different Nitration Methods

Pyridine Derivative Nitration Method Product Yield (%) Reference
PyridineKNO₃ in fuming H₂SO₄, 330°C3-Nitropyridine6[5]
PyridineNO₂F3-Nitropyridine10[5]
PyridineN₂O₅, then H₂O/SO₂3-Nitropyridine77[12]
PyridineHNO₃ in TFAA3-Nitropyridine83[14]
Pyridine-N-oxideFuming HNO₃, conc. H₂SO₄4-Nitropyridine N-oxide42[11]
2-PhenylpyridineTBN, TEMPO, then HCl2-Phenyl-5-nitropyridine85[5]
(-)-CotinineTBN, TEMPO, then HClmeta-Nitro-(-)-cotinine55[5]
NikethamideTBN, TEMPO, then HClmeta-Nitro-nikethamide65[5]
Atazanavir precursorTBN, TEMPO, then HClmeta-Nitro-atazanavir precursor78[5]

Visualizations

experimental_workflow_4_nitropyridine_N_oxide start Start prep_nitrating_acid Prepare Nitrating Acid (Fuming HNO3 + Conc. H2SO4) start->prep_nitrating_acid react_setup Reaction Setup (Pyridine-N-oxide at 60°C) start->react_setup nitration Nitration (Add nitrating acid, then heat at 125-130°C for 3h) prep_nitrating_acid->nitration react_setup->nitration workup Workup (Pour on ice, neutralize with Na2CO3) nitration->workup isolation Isolation & Purification (Filter, wash with acetone, recrystallize) workup->isolation end End (4-Nitropyridine N-oxide) isolation->end troubleshooting_low_yield issue Low/No Product Yield cause1 Ring Deactivation (Protonation) issue->cause1 cause2 Harsh Conditions (Decomposition) issue->cause2 cause3 Sub-optimal Reaction Conditions issue->cause3 solution1 Use Pyridine N-oxide (for 4-substitution) cause1->solution1 solution2 Use Dearomatization/ Rearomatization Method (for 3-substitution) cause1->solution2 solution4 Use Milder Nitrating Agents cause2->solution4 solution3 Optimize Temperature and Reaction Time cause3->solution3

References

Validation & Comparative

A Comparative Analysis of Pyridine-Based Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in hydrogen bonding.[1] The strategic introduction of functional groups onto the pyridine ring is a critical step in the synthesis of novel pharmaceuticals and functional materials.[2] This guide provides a comparative analysis of common pyridine-based building blocks, offering insights into their reactivity and applications in key synthetic transformations. The performance of these building blocks is evaluated with supporting experimental data, detailed protocols, and visual representations of reaction pathways and workflows.

Comparative Analysis of Pyridine Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[3] The choice of pyridine building block is crucial for the success of this reaction, with halopyridines and pyridine boronic acids/esters being the most common coupling partners.

Halopyridines as Electrophilic Coupling Partners

Halopyridines are readily available and versatile electrophiles in Suzuki-Miyaura reactions. Their reactivity is influenced by the nature of the halogen and its position on the pyridine ring. Generally, the reactivity order is I > Br > Cl. The position of the halogen also plays a significant role, with 2- and 4-halopyridines being more activated towards oxidative addition than 3-halopyridines due to the electron-withdrawing nature of the nitrogen atom.[4] However, the coordination of the pyridine nitrogen to the metal center can sometimes inhibit catalysis, a challenge often referred to as the "2-pyridyl problem".[1][5]

Table 1: Comparative Performance of Halopyridines in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryHalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001275[6]
23-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285[6]
34-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001288[6]
42-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101665[7]
53-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101678[7]

Note: Yields are highly dependent on the specific reaction conditions, ligands, and substrates used. The data presented here are for comparative purposes and are extracted from different sources.

Pyridine Boronic Acids and Esters as Nucleophilic Coupling Partners

Pyridine boronic acids and their corresponding esters are essential nucleophilic partners in Suzuki-Miyaura couplings. A significant challenge with these reagents is their stability, particularly for 2-pyridyl boronic acid, which is prone to protodeboronation.[8][9] 3- and 4-pyridyl boronic acids are generally more stable and often provide higher yields. The use of boronate esters, such as pinacol esters, can enhance stability and improve reaction outcomes.[10][11]

Table 2: Comparative Performance of Pyridine Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromotoluene

EntryPyridine Boronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Low/Unstable[9][12]
2Pyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292[13]
3Pyridine-4-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801289[14]
4Pyridine-2-boronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane1001875[15]
52,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol esterPd(dppf)Cl₂CsFDioxane1001695[16]

Pyridine N-Oxides: Versatile Precursors for C-H Functionalization

Pyridine N-oxides are valuable building blocks that exhibit enhanced reactivity towards both electrophiles and nucleophiles compared to their parent pyridines.[17] The N-oxide moiety activates the C-H bonds at the C2 and C6 positions, facilitating direct functionalization reactions such as arylation and alkenylation.[18][19] This approach circumvents the need for pre-functionalized pyridines.

Table 3: Performance of Pyridine N-Oxide in Palladium-Catalyzed Direct Arylation

EntryPyridine N-Oxide SubstrateArylating AgentCatalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine N-oxideBenzenePd(OAc)₂Ag₂CO₃Benzene1202485[19]
24-Methylpyridine N-oxideToluenePd(OAc)₂Ag₂CO₃Toluene1202478[19]
3Pyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂Ag₂ODioxane901782[20][21]
43-Methylpyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂Ag₂ODioxane901775[20][21]

Pyridine Aldehydes in Multicomponent Reactions: The Hantzsch Synthesis

Pyridine aldehydes are key building blocks in multicomponent reactions, such as the Hantzsch pyridine synthesis, which provides a straightforward route to dihydropyridines and subsequently pyridines.[22][23] This reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate).[24] The choice of pyridine aldehyde can influence the reaction efficiency and the properties of the final product.

Table 4: Comparative Yields in Hantzsch Dihydropyridine Synthesis

EntryAldehydeβ-KetoesterNitrogen SourceCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateNH₄OAcNoneEtOHReflux885[25]
24-PyridinecarboxaldehydeEthyl acetoacetateNH₄OAcL-prolineEtOHRT692[25]
33-PyridinecarboxaldehydeEthyl acetoacetateNH₄OAcL-prolineEtOHRT690[25]
42-PyridinecarboxaldehydeEthyl acetoacetateNH₄OAcL-prolineEtOHRT588[25]

Pyridylphosphines as Ligands in Catalysis

Pyridylphosphines are an important class of ligands in transition-metal catalysis, combining the σ-donor properties of phosphines with the π-acceptor and coordinating properties of the pyridine ring.[26] The nitrogen atom of the pyridine can coordinate to the metal center, influencing the steric and electronic environment of the catalyst and, consequently, its activity and selectivity.[27]

Table 5: Performance of Pyridylphosphine Ligands in Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylmagnesium Bromide

EntryLigandCatalyst PrecursorYield (%)Reference
1TriphenylphosphineNiCl₂<10[28]
2Diphenyl-2-pyridylphosphineNiCl₂35[28]
31-(Diphenylphosphino)-2-(1H-pyrrol-1-yl)benzeneNiCl₂69[28]
41-(Diphenylphosphino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzeneNiCl₂81[28]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Halopyridines

To a mixture of the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol) in a suitable solvent (e.g., Toluene/H₂O 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[29][30] The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature for the required time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides

In a screw-capped vial, pyridine N-oxide (0.5 mmol), the arylating agent (1.0 mmol), Pd(OAc)₂ (10 mol%), and an oxidant (e.g., Ag₂CO₃, 1.0 mmol) are dissolved in a suitable solvent (e.g., benzene, 2 mL).[18][19] The vial is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.

General Procedure for Hantzsch Dihydropyridine Synthesis

A mixture of the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (20 mL) is stirred at room temperature or heated to reflux for the specified time.[31] Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then treated with a solution of an oxidizing agent (e.g., ceric ammonium nitrate) in acetic acid to afford the corresponding pyridine derivative. Alternatively, the reaction mixture is cooled, and the precipitated dihydropyridine is collected by filtration, washed with cold ethanol, and dried.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) M-X + B(OR)2OH M-X + B(OR)2OH Transmetalation->M-X + B(OR)2OH Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X (Halopyridine) Ar-X->Oxidative Addition Ar'B(OR)2 Ar'B(OR)2 (Pyridine Boronic Ester) Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Reactants, Catalyst, and Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Quenching Cool and Quench the Reaction Heating->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent in Vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Analysis (NMR, MS) Chromatography->Characterization Final_Product Final_Product Characterization->Final_Product

References

The Strategic Advantage of 4-Chloro-5-hydroxy-2-methylpyridine as a Key Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical and agrochemical synthesis, the choice of intermediates is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a manufacturing process. One such intermediate, 4-Chloro-5-hydroxy-2-methylpyridine , and its derivatives have emerged as pivotal building blocks, particularly in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the synthetic routes involving chloro-pyridine intermediates, highlighting their advantages over alternative pathways through experimental data and detailed protocols.

The primary utility of chloro-pyridine derivatives in this context is as a precursor to 4-amino-5-methyl-2-hydroxypyridine , a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone . The strategic placement of the chlorine atom provides a reactive site for nucleophilic substitution, allowing for the efficient introduction of other functional groups.

Comparative Analysis of Synthetic Routes to 4-amino-5-methyl-2-hydroxypyridine

Two prominent synthetic pathways to obtain the crucial Finerenone intermediate, 4-amino-5-methyl-2-hydroxypyridine, are the "Chloropyridine Route" and an alternative "Hydroxy-amination Route."

Quantitative Data Summary
ParameterRoute A: Chloropyridine RouteRoute B: Hydroxy-amination Route
Starting Material 2-Chloro-5-methylpyridine4-Hydroxy-5-methyl-1H-pyridin-2-one
Key Transformation Nitration, Reduction, HydrolysisDirect Amination
Overall Yield ~84% (over two steps from nitro-N-oxide)[1][2]68-71% (for the amination step)[3]
Purity of Final Intermediate >99%[1][2]~98%[3]
Key Reagents Nitrating agents, Pt catalyst, KOHAmmonia, Ammonium Bromide
Reaction Conditions High temperature and pressure for hydrolysis[1][4]High temperature and pressure in autoclave[3]

Advantages of the Chloropyridine Route

The "Chloropyridine Route" demonstrates a clear advantage in terms of overall yield and purity of the final intermediate, 4-amino-5-methyl-2-hydroxypyridine. A higher yield translates to a more cost-effective and resource-efficient manufacturing process on an industrial scale. The high purity of over 99% is particularly crucial for pharmaceutical applications, as it minimizes the need for extensive purification steps, which can be both costly and time-consuming.

Furthermore, the starting material, 2-chloro-5-methylpyridine, is a readily available and versatile chemical intermediate used in the synthesis of various active ingredients in both the pharmaceutical and agrochemical industries.[5] This established supply chain can contribute to a more robust and reliable manufacturing process.

While the hydrolysis of the chloro-group to a hydroxyl group requires high temperature and pressure, these conditions are often manageable in industrial settings. The subsequent steps of the synthesis of Finerenone from 4-amino-5-methyl-2-hydroxypyridine are well-established.[6]

Experimental Protocols

Route A: Chloropyridine Route - Synthesis of 4-amino-5-methyl-2-hydroxypyridine

This route involves a multi-step process starting from 2-chloro-5-methylpyridine.

Step 1 & 2: Synthesis of 2-chloro-5-methyl-4-pyridinamine from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide

The synthesis of 2-chloro-5-methyl-4-pyridinamine is achieved through the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.[1]

  • Reaction: Hydrogenation of the nitro-N-oxide using a platinum catalyst. A patent describes the use of a 1% Platinum and 2% Vanadium on activated carbon catalyst achieving a conversion of approximately 87%.[1] The reaction is reported to be quantitative, and the crude product can often be used directly in the next step without extensive purification.[1]

Step 3: Synthesis of 4-amino-5-methyl-2-hydroxypyridine

  • Reactants: 2-chloro-5-methyl-4-pyridinamine, Potassium Hydroxide (KOH), Methanol.

  • Procedure: A pressure reactor is charged with 2-chloro-5-methyl-4-pyridinamine and potassium hydroxide in methanol. The mixture is heated to 180°C for 16 hours, leading to a pressure increase to approximately 12.5 bar.[1][4]

  • Work-up: After cooling, the reaction mixture is neutralized with hydrochloric acid. The solvent is evaporated, and the residue is azeotroped with ethanol to remove water. The product is then extracted with methanol, and the salt is filtered off. The filtrate is concentrated, and the final product is recrystallized from water.[4]

  • Yield: An overall yield of approximately 84% with a purity of >99% is reported.[1][4]

Route B: Hydroxy-amination Route - Synthesis of 4-amino-5-methylpyridinone

This route provides a more direct approach to the amination of a pyridine ring.

  • Reactants: 4-hydroxy-5-methyl-1H-pyridin-2-one, Ammonia, Ammonium Bromide.

  • Procedure: A pressure reactor (autoclave) is charged with 4-hydroxy-5-methyl-1H-pyridin-2-one and ammonium bromide. Liquid ammonia is then condensed into the reactor. The mixture is heated to 170°C for 20 hours, with the pressure reaching up to 90 bar.[3]

  • Work-up: After the reaction, excess ammonia is evaporated. The residue is dissolved in water and heated to 80°C to dissolve the solid. The solution is then cooled to 0-5°C to precipitate the product, which is then filtered and dried.[3]

  • Yield: A yield of approximately 68% with a purity of around 98% is reported.[3]

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways, the following diagrams are provided in DOT language.

G cluster_0 Route A: Chloropyridine Route A 2-Chloro-5-methylpyridine B 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide A->B Nitration C 2-Chloro-5-methyl-4-pyridinamine B->C Hydrogenation (Pt catalyst) D 4-Amino-5-methyl-2-hydroxypyridine C->D Hydrolysis (KOH, 180°C)

Caption: Synthetic pathway of the Chloropyridine Route.

G cluster_1 Route B: Hydroxy-amination Route X 4-Hydroxy-5-methyl-1H-pyridin-2-one Y 4-Amino-5-methyl-2-hydroxypyridine X->Y Amination (NH3, NH4Br, 170°C)

Caption: Synthetic pathway of the Hydroxy-amination Route.

G cluster_2 Experimental Workflow: Hydrolysis (Route A) P1 Charge Reactor: - 2-chloro-5-methyl-4-pyridinamine - KOH - Methanol P2 Heat to 180°C (16 hours) P1->P2 P3 Cool and Neutralize (HCl) P2->P3 P4 Evaporate & Azeotrope (Ethanol) P3->P4 P5 Extract with Methanol & Filter P4->P5 P6 Recrystallize from Water P5->P6 P7 Isolate Pure Product P6->P7

Caption: Experimental workflow for the final step of the Chloropyridine Route.

References

Spectroscopic Scrutiny: A Comparative Analysis of 4-Chloro-5-hydroxy-2-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of "4-Chloro-5-hydroxy-2-methylpyridine" and its positional isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate their differentiation and characterization.

The structural nuances of positional isomers can significantly impact their chemical reactivity, biological activity, and pharmacokinetic properties. Therefore, unambiguous identification is paramount in the fields of medicinal chemistry and drug discovery. This guide offers a side-by-side spectroscopic comparison of this compound and its key isomers, providing the necessary data and methodologies to distinguish between these closely related compounds.

Isomers Under Investigation

The primary isomers of this compound examined in this guide are:

  • Isomer 1: this compound

  • Isomer 2: 2-Chloro-5-hydroxy-4-methylpyridine

  • Isomer 3: 6-Chloro-5-hydroxy-2-methylpyridine

  • Isomer 4: 4-Chloro-3-hydroxy-2-methylpyridine

Comparative Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the pyridine ring. The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the substituents.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

ProtonIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)Isomer 4 (Predicted)
H-3 ~7.8-~7.3-
H-6 ~8.0~8.0-~8.1
CH₃ ~2.4~2.3~2.4~2.5
OH Broad singletBroad singletBroad singletBroad singlet
Pyridine-H -Singlet, ~7.0Singlet, ~7.2Singlet, ~7.5

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Predicted values are based on additive models of substituent effects on the pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity and position of the substituents.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CarbonIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)Isomer 4 (Predicted)
C-2 ~158~155~158~159
C-3 ~125~145~123~140
C-4 ~148~130~145~148
C-5 ~140~148~140~120
C-6 ~147~146~145~149
CH₃ ~18~16~18~19

Note: Chemical shifts are referenced to TMS. Predicted values are based on established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies can help distinguish between the isomers.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Functional GroupIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)Isomer 4 (Predicted)
O-H stretch 3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)
C=C, C=N stretch 1600-14501600-14501600-14501600-1450
C-Cl stretch 1100-10001100-10001100-10001100-1000
C-O stretch 1260-11801260-11801260-11801260-1180

Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, which are critical for their differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the isotopic pattern due to the chlorine atom are key diagnostic features.

Table 4: Mass Spectrometry Data (m/z)

IonIsomer 1Isomer 2Isomer 3Isomer 4
[M]⁺ 143143143143
[M+2]⁺ 145145145145
Key Fragments Loss of CH₃, Cl, COLoss of CH₃, Cl, COLoss of CH₃, Cl, COLoss of CH₃, Cl, CO

Note: The relative abundance of the [M]⁺ and [M+2]⁺ peaks (approximately 3:1) is characteristic of a monochlorinated compound. The fragmentation patterns are expected to differ based on the relative positions of the substituents, influencing the stability of the resulting fragment ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Standard pulse sequences are employed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1] Good contact between the sample and the crystal is ensured by applying pressure using a built-in clamp.[1]

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Measurement: A background spectrum of the clean ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is acquired. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Technique: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[2][3] The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

Instrumentation and Data Acquisition:

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or magnetic sector.

  • Data Collection: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the "this compound" isomers.

G Spectroscopic Differentiation of this compound Isomers cluster_nmr NMR Analysis start Unknown Isomer ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir molecular_ion Confirm Molecular Weight (143/145 m/z) ms->molecular_ion nmr NMR Spectroscopy h_nmr ¹H NMR Analysis nmr->h_nmr c_nmr ¹³C NMR Analysis nmr->c_nmr ir_analysis Functional Group & Fingerprint Analysis ir->ir_analysis isomer1 Isomer 1: This compound h_nmr->isomer1 Aromatic Proton Pattern isomer2 Isomer 2: 2-Chloro-5-hydroxy-4-methylpyridine h_nmr->isomer2 Aromatic Proton Pattern isomer3 Isomer 3: 6-Chloro-5-hydroxy-2-methylpyridine h_nmr->isomer3 Aromatic Proton Pattern isomer4 Isomer 4: 4-Chloro-3-hydroxy-2-methylpyridine h_nmr->isomer4 Aromatic Proton Pattern c_nmr->isomer1 Carbon Chemical Shifts c_nmr->isomer2 Carbon Chemical Shifts c_nmr->isomer3 Carbon Chemical Shifts c_nmr->isomer4 Carbon Chemical Shifts ir_analysis->isomer1 Unique Fingerprint ir_analysis->isomer2 Unique Fingerprint ir_analysis->isomer3 Unique Fingerprint ir_analysis->isomer4 Unique Fingerprint molecular_ion->nmr

Caption: A flowchart illustrating the systematic use of mass spectrometry, NMR, and IR spectroscopy to identify and differentiate between the isomers of this compound.

References

A Comparative Guide to the Biological Activity of Substituted Pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various analogs related to the substituted pyridine scaffold, a core structure in many biologically active compounds. While direct experimental data for "4-Chloro-5-hydroxy-2-methylpyridine" is limited in the reviewed literature, this document focuses on its structural analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to inform future research and development.

Antifungal Activity of Pyridine and Quinoline Derivatives

A significant number of pyridine analogs have been investigated for their potential as antifungal agents. These compounds often exhibit efficacy against clinically relevant fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action for some pyridine-based antifungals is linked to the inhibition of crucial fungal enzymes, such as those involved in ergosterol biosynthesis.

Quantitative Data Comparison

The following table summarizes the antifungal activity of selected pyridine and quinoline analogs, presenting their Minimum Inhibitory Concentration (MIC) values against various fungal species.

Compound IDStructure / NameFungal StrainMIC (µg/mL)Reference
PYR 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-oneCandida albicans SC531412.5 (MIC)[1]
Compound 3b A pyrimidine derivativeCandida albicans25 (MIC)[2]
Compound 9 2-(Pyridin-4-yl)quinolineCandida albicansNot specified, but showed best MIC₅₀[3]
Compound 16 2-(2-pyridin-4-yl)vinyl)quinolineCandida albicansNot specified, but showed best MIC₅₀[3]
Compound 6 6-ethyl-2-(pyridin-2-yl)quinolineCryptococcus neoformansNot specified, but showed best properties[3]
Compound 3j Brominated 4-hydroxy-2-quinolone with nonyl side chainAspergillus flavus1.05 (IC₅₀)[4]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values cited were determined using standard broth microdilution methods, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.[5]

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[6]

Visualization of Antifungal Screening Workflow

The following diagram illustrates a typical workflow for screening compounds for antifungal activity.

G Workflow for Antifungal Activity Screening A Compound Synthesis & Characterization B Stock Solution Preparation (in DMSO) A->B C Serial Dilution in 96-Well Plate B->C F Inoculation of Plates C->F D Fungal Culture (e.g., C. albicans) E Inoculum Preparation (Adjust to 0.5 McFarland) D->E E->F G Incubation (37°C, 24-48h) F->G H Visual Reading of Growth (MIC Determination) G->H I Data Analysis & Comparison H->I

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Antibacterial Activity of Chloro-Hydroxy-Benzamide Analogs

Analogs featuring a chloro-hydroxy-benzamide scaffold have demonstrated significant bactericidal activity, particularly against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The position of the chloro substituent and the nature of other groups on the molecule play a critical role in their efficacy.

Quantitative Data Comparison

This table summarizes the bactericidal activity of several chloro-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamide analogs against an MRSA strain.

Compound IDStructure / NameStrainMIC (µM)MBC (µM)Reference
1f 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamideMRSA 6371848[7]
1g N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamideMRSA 6371848[7]
1h 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamideMRSA 63718816[7]
1i 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-2-hydroxybenzamideMRSA 6371832>32[7]

Note: The effect is considered bactericidal when the MBC/MIC ratio is ≤ 4.

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC test to assess whether a compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).

  • Perform MIC Test: First, the MIC is determined as described in the antifungal section, using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Subculturing: Following incubation for the MIC assay, a small aliquot (e.g., 20 µL) is taken from each well that shows no visible bacterial growth.[7]

  • Plating: The aliquot is spread onto a substance-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Visualization of Bactericidal Action

The diagram below illustrates the principle of determining bactericidal vs. bacteriostatic activity.

G Determining Bactericidal vs. Bacteriostatic Activity cluster_0 MIC Assay (Liquid Culture) cluster_1 MBC Assay (Plating on Agar) cluster_2 Results after 24h Incubation A No Drug (Growth) B Low Drug Conc. (Growth) C MIC Conc. (No Growth) D High Drug Conc. (No Growth) C_plate Aliquot from MIC well C->C_plate Subculture D_plate Aliquot from High Conc. well D->D_plate Subculture Result_C Growth on Plate (Bacteriostatic) C_plate->Result_C Result_D No Growth on Plate (Bactericidal) D_plate->Result_D

Caption: Workflow distinguishing between bacteriostatic (growth resumes after removal) and bactericidal (no growth) effects.

Herbicidal Activity of Pyridine Derivatives

Pyridine-based compounds are crucial in agrochemicals, with many analogs developed as herbicides.[8][9] Their mechanism of action can vary, but some, like aryloxyphenoxypropionates (APPs) with pyrimidinyl moieties, are known to target and inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[10]

Quantitative Data Comparison

The table below shows the in vivo herbicidal efficacy of selected compounds against common weeds.

Compound IDStructure / NameWeed SpeciesApplication Rate (g/ha)Efficacy (%)Reference
6-16 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one ester derivativeStellaria media100060[11][12]
6-28 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one ester derivativeEchinochloa crus-galli100050[11][12]
6-28 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one ester derivativeSetaria viridis100050[11][12]
6a Pyrazole derivative with phenylpyridine moietyEclipta prostrata15050-60[13]
6c Pyrazole derivative with phenylpyridine moietyEclipta prostrata15050-60[13]
Experimental Protocols

Greenhouse Herbicidal Efficacy Test

This protocol outlines a typical method for evaluating the pre-emergence herbicidal activity of test compounds.

  • Planting: Seeds of test species (e.g., Stellaria media, Echinochloa crus-galli) are sown in pots containing a suitable soil mixture.

  • Compound Application: The test compounds are dissolved in a solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentration. This solution is then sprayed uniformly over the soil surface.

  • Incubation: The treated pots are placed in a greenhouse under controlled conditions (temperature, humidity, light).

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed by comparing the growth of plants in the treated pots to that in untreated control pots. Efficacy is typically recorded as a percentage of growth inhibition or plant mortality.[11][12]

Visualization of a Potential Herbicidal Signaling Pathway

The diagram illustrates a simplified representation of how ACCase inhibitor herbicides function to disrupt fatty acid synthesis in susceptible plants.

G Mechanism of ACCase Inhibitor Herbicides A Acetyl-CoA C ACCase Enzyme A->C Substrate B Malonyl-CoA D Fatty Acid Synthesis B->D C->B Product E Membrane Production & Plant Growth D->E H Disruption F Pyridine Analog (ACCase Inhibitor) G Inhibition F->G G->C H->E

Caption: Simplified pathway showing inhibition of ACCase by pyridine analogs, leading to disruption of plant growth.

References

"4-Chloro-5-hydroxy-2-methylpyridine" versus other chlorinated pyridine intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors, the selection of appropriate heterocyclic intermediates is a critical decision that profoundly influences the efficiency of synthetic routes and the pharmacological profile of the final active pharmaceutical ingredient (API). Among the vast array of building blocks, chlorinated pyridines stand out for their versatile reactivity and prevalence in numerous clinically approved drugs. This guide provides an objective, data-driven comparison of 4-Chloro-5-hydroxy-2-methylpyridine against two other widely used chlorinated pyridine intermediates: 2,4-Dichloro-5-methylpyridine and 2-Chloro-4-hydroxypyridine .

Physicochemical Properties: A Head-to-Head Comparison

The subtle structural differences among these intermediates lead to distinct physicochemical properties that can significantly impact their handling, reactivity, and solubility in various solvent systems. A summary of their key properties is presented below.

PropertyThis compound2,4-Dichloro-5-methylpyridine2-Chloro-4-hydroxypyridine
Molecular Formula C₆H₆ClNOC₆H₅Cl₂NC₅H₄ClNO
Molecular Weight 143.57 g/mol 162.02 g/mol 129.54 g/mol
Appearance White to off-white solidColorless liquidWhite to pale yellow powder[1]
Melting Point (°C) 164.0-176.0[2]N/A (liquid at room temp.)167-174[1]
Boiling Point (°C) Not readily available221.2 ± 35.0 (Predicted)Not readily available
Solubility Soluble in methanolSlightly soluble in waterSoluble in strong polar organic solvents
pKa 9.51 ± 0.10 (Predicted, for the hydroxyl group)0.38 ± 0.10 (Predicted)Not readily available

Performance in Key Synthetic Reactions

The utility of these intermediates is best demonstrated through their performance in common cross-coupling and nucleophilic substitution reactions, which are foundational in the synthesis of complex drug molecules.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry in drug discovery, often employed to introduce amine or ether linkages. The reactivity of the chloro-substituent is highly dependent on its position and the electronic nature of the pyridine ring. Generally, a chlorine atom at the 4-position of a pyridine ring is more susceptible to nucleophilic attack than one at the 2-position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate.

This compound offers a unique reactivity profile. The hydroxyl group, being electron-donating, can modulate the reactivity of the chlorine at the 4-position. Under basic conditions, the hydroxyl group can be deprotonated, further activating the ring towards nucleophilic attack.

2,4-Dichloro-5-methylpyridine , with two chloro-substituents, provides opportunities for sequential and regioselective substitutions. The chlorine at the 4-position is generally more reactive than the one at the 2-position, allowing for a stepwise introduction of different nucleophiles.

2-Chloro-4-hydroxypyridine presents a similar scenario to its 5-methyl analog, with the 2-chloro group being the primary site for nucleophilic substitution.[3]

Comparative Yields in Nucleophilic Aromatic Substitution:

Reaction TypeThis compound2,4-Dichloro-5-methylpyridine (at C4)2-Chloro-4-hydroxypyridine (at C2)
Substitution with Aniline Good (qualitative)High (qualitative)Good (qualitative)
Substitution with Ethanolamine Moderate to Good (qualitative)Good (qualitative)Moderate to Good (qualitative)

Note: Quantitative, directly comparative yield data in the literature for these specific substrates under identical conditions is scarce. The qualitative assessments are based on general reactivity principles of chloropyridines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of chloropyridines in this reaction is influenced by the position of the chlorine and the nature of other substituents on the ring.

Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid:

IntermediateCatalyst SystemBaseSolventYield (%)
2,4-Dichloropyrimidine (as a proxy) Pd(PPh₃)₄K₂CO₃1,4-Dioxane71[4]
2,3,5-Trichloropyridine (at C2) Pd(OAc)₂K₃PO₄WaterHigh (qualitative)[5]

Note: Direct comparative data for the Suzuki coupling of this compound and 2,4-Dichloro-5-methylpyridine with phenylboronic acid under the same conditions was not available in the searched literature. The data for related structures is provided for a general understanding of reactivity.

Applications in Kinase Inhibitor Synthesis

Chlorinated pyridine intermediates are pivotal in the synthesis of a multitude of kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Aurora Kinase Inhibitors

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets. Several Aurora kinase inhibitors with a core structure derived from chlorinated pyridines have been developed.

The synthesis of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors often involves the nucleophilic displacement of a chlorine atom on a substituted pyridine ring. For instance, a derivative of 4,5-dichloro-3-nitropyridin-2-amine can be used as a starting material where one of the chloro groups is displaced by an amine.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer.[6] First and second-generation EGFR inhibitors, such as gefitinib and afatinib, often feature a quinazoline core, but pyridine-based inhibitors are also an active area of research. The pyridine moiety can serve as a key pharmacophore, interacting with the hinge region of the kinase domain.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of the chlorinated pyridine intermediate (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or DMSO), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-150 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine the chlorinated pyridine intermediate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors STAT->Transcription_Factors PKC PKC PLCg->PKC PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified EGFR signaling cascade.

Aurora_Kinase_Signaling_Pathway Aurora Kinase in Mitosis cluster_cell_cycle Cell Cycle cluster_mitotic_events Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Kinase Mitosis->Aurora_A Aurora_B Aurora B Kinase Mitosis->Aurora_B Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B->Cytokinesis Aurora_B->Chromosome_Segregation

Caption: Role of Aurora Kinases in Mitosis.

Experimental_Workflow General Suzuki Coupling Workflow Start Start Reactants Chloropyridine Boronic Acid Catalyst, Base Start->Reactants Reaction_Setup Degassed Solvent Inert Atmosphere Reactants->Reaction_Setup Heating Heat (80-120°C) Reaction_Setup->Heating Monitoring TLC / LC-MS Heating->Monitoring Monitoring->Heating Continue Workup Aqueous Workup Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Suzuki Coupling Experimental Workflow.

Conclusion

The choice between this compound, 2,4-Dichloro-5-methylpyridine, and 2-Chloro-4-hydroxypyridine depends heavily on the specific synthetic strategy and the desired final product.

  • This compound is a valuable intermediate when a hydroxyl group is desired in the final structure or can be used as a handle for further functionalization. Its reactivity can be tuned by modulating the reaction conditions.

  • 2,4-Dichloro-5-methylpyridine offers the advantage of sequential, regioselective functionalization, making it ideal for building more complex, unsymmetrical molecules.

  • 2-Chloro-4-hydroxypyridine provides a scaffold for introducing substituents at the 2-position while retaining a hydroxyl group at the 4-position, which can be a key pharmacophoric element.

While direct, quantitative comparative data is not always available, an understanding of the fundamental principles of pyridine reactivity, coupled with the information provided in this guide, can aid researchers in making informed decisions for the selection of the most appropriate chlorinated pyridine intermediate for their drug discovery endeavors.

References

Efficacy Showdown: A Comparative Analysis of Agrochemicals from Diverse Pyridine Origins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of pyridine-derived agrochemicals reveals a fascinating interplay between their synthetic origins and biological efficacy. This guide offers a comparative analysis of key herbicides, insecticides, and fungicides, categorized by their pyridine precursors, supported by experimental data and detailed methodologies.

The versatility of the pyridine scaffold has made it a cornerstone in the development of a wide array of agrochemicals. The synthetic route to this core heterocycle, however, can influence the final product's characteristics and performance. This guide categorizes pyridine-based agrochemicals based on their immediate synthetic precursors, offering a comparative look at their efficacy and mode of action.

I. Pyridine-Based Herbicides: The Picolinic Acid Family

Herbicides derived from 2-picolinic acid are a major class of synthetic auxin herbicides, known for their systemic action and effectiveness against broadleaf weeds.[1] A common synthetic precursor for this family is 2-cyanopyridine.

Synthetic Precursor: 2-Cyanopyridine

A prevalent synthetic route to picolinic acid involves the hydrolysis of 2-cyanopyridine. This precursor serves as a foundational building block for a range of potent herbicides.[2]

Experimental Workflow for Picolinic Acid Synthesis from 2-Cyanopyridine:

cluster_synthesis Picolinic Acid Synthesis 2_Cyanopyridine 2-Cyanopyridine Hydrolysis Hydrolysis (e.g., NaOH, H₂O, heat) 2_Cyanopyridine->Hydrolysis Picolinic_Acid_Salt Sodium Picolinate Hydrolysis->Picolinic_Acid_Salt Acidification Acidification (e.g., HCl) Picolinic_Acid_Salt->Acidification Picolinic_Acid 2-Picolinic Acid Acidification->Picolinic_Acid

Caption: Synthesis of 2-picolinic acid from 2-cyanopyridine.

Efficacy Comparison of Picolinic Acid Herbicides

Picolinic acid herbicides, such as Picloram, Clopyralid, and Aminopyralid, are highly effective against a wide spectrum of broadleaf weeds.[1][3] Newer generation 6-aryl-picolinates like halauxifen-methyl and florpyrauxifen-benzyl have shown even greater potency at lower application rates.[3]

HerbicidePrecursor HubTarget WeedsApplication Rate (g/ha)Efficacy (% control)Reference
Picloram 2-CyanopyridinePerennial broadleaf weeds125–1120Good to excellent[1][3]
Clopyralid 2-CyanopyridineThistles, clovers, etc.105–500Good[3]
Aminopyralid 2-CyanopyridineBroadleaf weeds in pastures5–120Excellent[3]
Halauxifen-methyl 2-Picolinic Acid DerivativeBroadleaf weedsLower rates than PicloramExcellent[3]
Florpyrauxifen-benzyl 2-Picolinic Acid DerivativeBroadleaf weedsLower rates than PicloramExcellent[3]
Mode of Action: Synthetic Auxins

Picolinic acid herbicides mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth and ultimately, death.[4] They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that disrupt normal plant development.[5][6]

cluster_pathway Auxin Signaling Pathway Picolinic_Acid Picolinic Acid Herbicide (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Picolinic_Acid->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Caption: Picolinic acid herbicides disrupt auxin signaling.

II. Pyridine-Based Insecticides: The Neonicotinoid Class

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[7] They are highly effective against a broad range of sucking insects.[7][8] A key precursor for many neonicotinoids is a substituted chloropyridine.

Synthetic Precursor: Substituted Chloropyridines

The synthesis of many neonicotinoids, such as imidacloprid, often starts from a substituted chloropyridine, which is then reacted with an appropriate amine derivative.

Experimental Workflow for a Neonicotinoid Analog Synthesis:

cluster_synthesis Neonicotinoid Synthesis Chloropyridine Substituted Chloropyridine Reaction Condensation Reaction Chloropyridine->Reaction Amine Amine Derivative Amine->Reaction Neonicotinoid Neonicotinoid Insecticide Reaction->Neonicotinoid

Caption: General synthesis of a neonicotinoid insecticide.

Efficacy Comparison of Neonicotinoid Insecticides

Neonicotinoids like Imidacloprid, Thiamethoxam, and Acetamiprid are widely used for the control of sucking pests such as aphids, whiteflies, and thrips.[9][10] They exhibit systemic activity, meaning they are absorbed and translocated throughout the plant, providing protection to all plant parts.[7]

InsecticidePrecursor HubTarget PestsApplication MethodEfficacyReference
Imidacloprid ChloropyridineAphids, whiteflies, termitesSeed treatment, soil drench, foliar sprayHigh[8][10]
Thiamethoxam ChloropyridineAphids, whiteflies, plant hoppersSeed treatment, foliar sprayHigh[7]
Acetamiprid ChloropyridineAphids, whiteflies, leafminersFoliar sprayHigh[7][9]
Nitenpyram ChloropyridineFleas, aphids, whitefliesOral (veterinary), foliar sprayHigh[9]
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neonicotinoids act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[11] They bind to these receptors in the central nervous system of insects, causing continuous stimulation of the nerve cells.[12] This leads to hyperexcitation, paralysis, and ultimately the death of the insect.[13] Neonicotinoids show selective toxicity to insects over vertebrates because they bind more strongly to insect nAChRs.[13]

cluster_pathway Neonicotinoid Mode of Action Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Nerve_Cell Postsynaptic Nerve Cell nAChR->Nerve_Cell Located on Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Continuous_Stimulation Continuous Nerve Stimulation Ion_Channel->Continuous_Stimulation Leads to Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death

Caption: Neonicotinoids target insect nicotinic acetylcholine receptors.

III. Pyridine-Based Fungicides: Targeting Fungal Membranes

Certain pyridine-based compounds exhibit potent fungicidal activity, often by disrupting the integrity of fungal cell membranes through the inhibition of ergosterol biosynthesis.

Synthetic Precursor: Varied Pyridine Building Blocks

The synthesis of pyridine-based fungicides can start from various functionalized pyridine precursors, depending on the desired final structure and target pathogen.

Efficacy of Pyridine-Based Fungicides

While a broad commercial class comparable to picolinic acids or neonicotinoids is less defined, research has demonstrated the high efficacy of novel pyridine-based fungicides against a range of fungal pathogens, including powdery mildew.

Compound TypePrecursor HubTarget PathogenEfficacy (EC50/Inhibition)Reference
Pyridinyl-thiazole derivatives Substituted PyridinesPowdery MildewHigh in vitro activity-
Pyridine carboxamide derivatives Substituted PyridinesVarious fungal speciesSignificant inhibition-
Mode of Action: Ergosterol Biosynthesis Inhibition

A key mode of action for many antifungal agents is the inhibition of ergosterol biosynthesis.[14][15][16] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol biosynthesis pathway, these fungicides disrupt membrane structure and function, leading to fungal cell death.[17][18]

cluster_pathway Ergosterol Biosynthesis Inhibition Pyridine_Fungicide Pyridine-Based Fungicide Ergosterol_Enzyme Ergosterol Biosynthesis Enzyme (e.g., C14-demethylase) Pyridine_Fungicide->Ergosterol_Enzyme Inhibits Disrupted_Membrane Disrupted Membrane Integrity & Fungal Cell Death Pyridine_Fungicide->Disrupted_Membrane Leads to Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Enzyme->Ergosterol_Pathway Key enzyme in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential component of

Caption: Pyridine fungicides can inhibit ergosterol biosynthesis.

IV. Experimental Protocols for Efficacy Testing

Objective evaluation of agrochemical efficacy relies on standardized experimental protocols. Below are generalized methodologies for testing herbicides, insecticides, and fungicides.

Herbicide Efficacy: Whole-Plant Bioassay

This protocol is adapted from standard methods for evaluating the efficacy of post-emergence herbicides.[19][20]

  • Plant Preparation: Grow target weed species in pots under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the herbicide at a range of doses, including a control (no herbicide) and a known commercial standard. Application should be performed using a calibrated sprayer to ensure uniform coverage.

  • Evaluation: Assess plant mortality and injury (e.g., chlorosis, necrosis, stunting) at set intervals (e.g., 7, 14, and 21 days after treatment).

  • Data Analysis: Calculate the dose required to cause 50% mortality (LD50) or 50% growth inhibition (GR50) to compare the efficacy of different compounds.

Insecticide Efficacy: Aphid Bioassay

This protocol is based on the IRAC susceptibility test method for aphids.[21]

  • Preparation of Test Substrate: Prepare an agar solution (1% w/w) and pour it into petri dishes. Place a leaf disc from the host plant onto the solidified agar.

  • Insecticide Application: Prepare serial dilutions of the insecticide. Dip the leaf discs in the respective insecticide solutions for a set time (e.g., 10 seconds) and allow them to air dry. A control group with water-treated leaf discs should be included.

  • Insect Exposure: Transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc.

  • Mortality Assessment: Assess aphid mortality after a specific period (e.g., 72 hours). Aphids that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the lethal concentration required to kill 50% of the population (LC50) to determine the insecticide's potency.

Fungicide Efficacy: Powdery Mildew Leaf Disc Bioassay

This protocol is a standard method for evaluating fungicide efficacy against powdery mildew.[22]

  • Plant Material: Use healthy, young leaves from a susceptible host plant.

  • Fungicide Treatment: Prepare a range of fungicide concentrations. Apply the fungicide to the leaves, for example, by spraying until runoff, and allow them to dry. Control leaves are treated with water.

  • Inoculation: Cut leaf discs from the treated leaves and place them on water agar in petri dishes. Inoculate the center of each leaf disc with powdery mildew spores.

  • Incubation: Incubate the petri dishes under conditions favorable for fungal growth (e.g., controlled temperature and light).

  • Disease Assessment: After a set incubation period (e.g., 10-14 days), assess the severity of powdery mildew infection on each leaf disc, for example, by estimating the percentage of the leaf area covered by the fungus.

  • Data Analysis: Calculate the effective concentration required to inhibit fungal growth by 50% (EC50) to compare the efficacy of the fungicides.

References

Computational Approaches to Understanding the Reactivity of Substituted Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. Understanding how substituents modulate its electronic properties and reactivity is crucial for the rational design of novel molecules. Computational chemistry offers a powerful toolkit to probe these substituent effects, providing insights that complement experimental studies. This guide compares various computational methods and their performance in predicting the reactivity of substituted pyridines, supported by data from several key studies.

Prediction of Acid Dissociation Constants (pKa)

The pKa of the pyridinium ion is a critical parameter that governs the ionization state of pyridine derivatives under physiological conditions, profoundly impacting their solubility, membrane permeability, and target binding affinity. Computational methods provide a means to predict pKa values, guiding the selection of substituents to achieve a desired acidity or basicity.

Data Presentation: pKa Prediction Accuracy

Various quantum chemical methods have been employed to calculate the pKa of substituted pyridines. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and solvation model. Below is a comparison of results from different studies.

Substituted PyridineComputational MethodCalculated pKaExperimental pKaAbsolute ErrorReference
IsoniazidWB97XD/6-311++Gdp (water)3.363.500.14[1]
NicotinamideWB97XD/6-31+Gdp (water)3.353.350.00[1]
PyridoxineWB97XD/6-31+Gdp (water)5.255.200.05[1]
Pyridine (unsubstituted)CBS-QB3/CPCM (with 1 H₂O)4.585.230.65[2]
2-HydroxypyridineCBS-QB3/CPCM (with 1 H₂O)1.220.750.47[2]
3-HydroxypyridineCBS-QB3/CPCM (with 1 H₂O)4.794.790.00[2]
4-AminopyridineCBS-QB3/CPCM (with 1 H₂O)8.758.750.00[2]
3-ChloropyridineCBS-QB3/CPCM (with 1 H₂O)3.733.200.53[2]

As shown, methods like WB97XD and CBS-QB3, when combined with a continuum solvation model and sometimes an explicit water molecule, can predict pKa values with a mean absolute error of less than 0.7 pH units.[1][2][3]

Computational Protocol: pKa Calculation via Thermodynamic Cycle

The calculation of pKa values typically involves a thermodynamic cycle that breaks down the deprotonation process into steps that can be computed more accurately.

  • Gas-Phase Optimization : The geometries of the protonated (BH+) and neutral (B) forms of the pyridine derivative are optimized in the gas phase.

  • Solvation Free Energy Calculation : The free energy of solvation for both BH+ and B is calculated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD).[2][3]

  • Gas-Phase Free Energy Calculation : The gas-phase Gibbs free energy change (ΔG°gas) for the deprotonation reaction (BH+ → B + H+) is calculated from the optimized structures.

  • pKa Calculation : The pKa is then calculated using the following equation:

    pKa = (ΔG°aq) / (2.303 * RT)

    where ΔG°aq = ΔG°gas + ΔG°solv(B) + ΔG°solv(H+) - ΔG°solv(BH+). The experimental value for the solvation free energy of a proton, ΔG°solv(H+), is used.

Some studies have shown that including a single explicit water molecule hydrogen-bonded to the pyridine nitrogen can significantly improve the accuracy of the solvation free energy calculations, leading to better pKa predictions.[2]

pKa_Workflow cluster_gas Gas Phase Calculations cluster_solv Aqueous Phase Calculations (Continuum Model) opt_BH_gas Optimize Geometry (Protonated Pyridine, BH+) delta_G_gas Calculate ΔG°gas (BH+ → B + H+) opt_BH_gas->delta_G_gas solv_BH Calculate Solvation Free Energy of BH+ opt_BH_gas->solv_BH opt_B_gas Optimize Geometry (Neutral Pyridine, B) opt_B_gas->delta_G_gas solv_B Calculate Solvation Free Energy of B opt_B_gas->solv_B pKa_calc Calculate pKa using Thermodynamic Cycle delta_G_gas->pKa_calc solv_BH->pKa_calc solv_B->pKa_calc solv_H Use Experimental Solvation Free Energy of H+ solv_H->pKa_calc

Caption: Workflow for computational pKa prediction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The susceptibility of the pyridine ring to nucleophilic attack is another key aspect of its reactivity, particularly for halo- and alkoxy-pyridines. Computational methods can identify the most electrophilic sites and rationalize experimentally observed reaction rates.

Data Presentation: Reactivity Indices for SNAr

A kinetic and computational study on the reaction of 2-methoxy-3-nitropyridine (1a) and 2-methoxy-5-nitropyridine (1b) with secondary amines highlights the use of DFT to predict reactivity.[4]

Pyridine DerivativeAtomMulliken Atomic Charge (Q)Global Electrophilicity (ω)Most Electrophilic Center
2-methoxy-3-nitropyridine C-2+0.3392.05 eVC-2
C-4+0.103
C-6+0.119
2-methoxy-5-nitropyridine C-2+0.3342.12 eVC-2
C-4+0.111
C-6+0.103

The calculations correctly identify the C-2 carbon as the most electrophilic center in both isomers due to its large positive Mulliken charge, which is consistent with experimental findings where nucleophilic attack occurs at this position.[4]

Computational Protocol: Reactivity Indices Calculation
  • Geometry Optimization : The ground state geometries of the pyridine derivatives were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.[4]

  • Population Analysis : Mulliken population analysis was performed on the optimized structures to calculate the partial atomic charges on each atom. A more positive charge indicates a more electrophilic center, susceptible to nucleophilic attack.[4]

  • Frontier Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. These energies are used to determine global reactivity descriptors like the global electrophilicity index (ω), which measures the stabilization in energy when the system acquires additional electronic charge from the environment.

SNAr_Pathway Reactants Substituted Pyridine + Nucleophile (Nu-) TS1 Transition State 1 (Rate-Determining) Reactants->TS1 + Nu- Intermediate Meisenheimer Intermediate (Anionic σ-complex) TS1->Intermediate k1 TS2 Transition State 2 Intermediate->TS2 - LG- Products Substituted Product + Leaving Group TS2->Products k2

Caption: Generalized SNAr reaction pathway on a pyridine ring.

Substituent Effects on Electronic Properties and Basicity

The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—has a predictable influence on the reactivity of the pyridine ring. These effects can be quantified through Hammett plots and analysis of molecular orbitals.

Data Presentation: Hammett Correlation

The Hammett equation (log(K/K₀) = ρσ) provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds. The reaction constant, ρ, measures the sensitivity of a reaction to substituent effects.

Reaction / Propertyρ (rho) valueInterpretationReference
Dissociation of Pyridinium Ions+5.94Reaction is highly sensitive to substituents; EWGs increase acidity (lower pKa).[5]
Reaction with SO₄⁻ Radicals-1.1 (for neutral pyridines)Reaction is favored by EDGs that increase electron density on the ring.[6]
Lone Pair Ionization Potentials+1.18EWGs stabilize the nitrogen lone pair, making it harder to ionize.[5]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative value signifies it is favored by electron-donating groups.[5][6] The large positive ρ for pyridinium ion dissociation shows that EWGs strongly stabilize the neutral pyridine base, thus making its conjugate acid more acidic.[5]

Computational Protocol: Hammett Analysis
  • Calculate Property of Interest : For a series of meta- and para-substituted pyridines, a specific property is calculated, such as the pKa or the energy of the nitrogen lone pair orbital.

  • Obtain Hammett Constants : The experimental Hammett constants (σ) for each substituent are obtained from the literature.

  • Plot and Correlate : The calculated property (e.g., pKa) is plotted against the corresponding σ values. A linear regression is performed to obtain the slope, which represents the reaction constant ρ.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) (-NH₂, -OH, -CH₃) cluster_EWG Electron-Withdrawing Groups (EWG) (-NO₂, -CN, -Cl) Pyridine Pyridine Ring EDG_pKa Increase pKa (More Basic) Pyridine->EDG_pKa EDG_Nuc Increase N Nucleophilicity Pyridine->EDG_Nuc EDG_Elec Activate Ring for Electrophilic Attack Pyridine->EDG_Elec EWG_pKa Decrease pKa (Less Basic) Pyridine->EWG_pKa EWG_Elec Increase C Electrophilicity (Favors SNAr) Pyridine->EWG_Elec EWG_Deact Deactivate Ring for Electrophilic Attack Pyridine->EWG_Deact

Caption: Influence of substituents on pyridine reactivity.

References

A Comparative Guide to the Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common laboratory-scale purification methods for pyridine derivatives. The selection of an appropriate purification technique is critical in research and drug development to ensure the purity and quality of intermediates and final products. This document outlines various methods, presents available quantitative data for comparison, and provides detailed experimental protocols for key techniques.

Comparison of Purification Methods

The choice of purification method depends on several factors, including the physicochemical properties of the pyridine derivative (e.g., boiling point, solubility), the nature of the impurities, the required purity level, and the scale of the purification. The following table summarizes the performance of different methods based on available data.

Purification MethodPyridine DerivativePurity Achieved (%)Yield (%)Key AdvantagesKey Disadvantages
Distillation
Alkali Treatment + Simple DistillationPyridine99.20 - 99.82[1]~98-99 (based on recovery)[1]Simple, cost-effective for removing specific impurities (aldehydes, imines).[1]Not effective for separating isomers with close boiling points.
Fractional Distillation3,5-LutidineHigh (implied)Not specifiedEffective for separating isomers with different boiling points.[2]Can be time-consuming and may require specialized equipment for high efficiency.
Recrystallization
Crystallization & Rectification2-amino-5-methylpyridine>99.5[3]Not specifiedHigh purity for specific isomers, can be scaled up.[3]Requires a suitable solvent in which solubility differs significantly with temperature.
From Ethanol2-aminopyridine derivativesHigh (implied)GoodCan be a very effective and straightforward method for solid compounds.[4]Yield can be low if the compound has moderate solubility in the cold solvent.
Chromatography
Flash Column ChromatographySynthetic Pyridine DerivativeHigh (qualitative)83[1]Fast, versatile, and applicable to a wide range of compounds.[5][6][7]Can be expensive due to solvent and stationary phase consumption, may be difficult to scale up.[8]
pH-Zone-Refining Counter-Current ChromatographyNovel Pyridine Derivatives>98.2 - 99.0[9]~21-27 (of crude sample)[9]High purity and resolution for complex mixtures.[9]Requires specialized equipment and expertise.
Extraction
Acid-Base ExtractionPyridine-phenolic ligandsHigh (qualitative)~60-95[8]Simple, effective for separating basic pyridine derivatives from neutral or acidic impurities.May not be effective for all impurities, can involve large solvent volumes.

Experimental Protocols

This section provides detailed methodologies for selected purification and analytical techniques.

Purification by Alkali Treatment and Distillation

This method is effective for removing impurities like aldehydes and imines from crude pyridine.

Protocol:

  • To 1000g of crude pyridine in a reaction vessel, add 3.3g of 98% sulfuric acid and stir at 40°C for 1 hour.[1]

  • Add 1.6g of 48% aqueous sodium hydroxide solution and continue stirring at 40°C for 4 hours.[1]

  • Perform a simple distillation of the mixture.

  • Collect the purified pyridine fraction. The expected purity is approximately 99.82%.[1]

Purification by Flash Column Chromatography

Flash chromatography is a rapid and widely used technique for purifying synthetic pyridine derivatives.

Protocol for a Generic Pyridine Derivative:

  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude material.

    • Plug the bottom of the column with glass wool and add a layer of sand.

    • Dry pack the column with silica gel (230–400 mesh).[5]

    • Saturate the silica with the chosen eluent.

  • Sample Loading:

    • Dissolve the crude pyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).[6]

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution:

    • Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to achieve a constant and rapid flow rate.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified pyridine derivative.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile pyridine derivatives and identifying impurities.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified pyridine derivative in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.[10]

    • Prepare a series of calibration standards by diluting the stock solution.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[10]

    • Column: 60-m x 0.32-mm i.d. fused silica capillary column (e.g., Stabilwax-DB).

    • Oven Temperature Program:

      • Initial temperature: 70 °C for 2 minutes.[10]

      • Ramp 1: 3 °C/minute to 150 °C.[10]

      • Ramp 2: 20 °C/minute to 250 °C, hold for 3 minutes.[10]

    • Carrier Gas: Helium or Nitrogen.[10]

    • MS Detector: Operate in full-scan mode (e.g., 50 to 200 amu) to identify impurities.[10] For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis:

    • Integrate the peak area of the pyridine derivative and any impurities.

    • Calculate the purity based on the relative peak areas.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for determining the purity of a wide range of pyridine derivatives.

Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • HPLC Conditions (Example for Pyridine):

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm.[11]

    • Mobile Phase: A gradient of acetonitrile and water with 0.05% sulfuric acid.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV at 250 nm.[11]

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity as a percentage of the total peak area.

Visualizations

Experimental Workflow for Purification and Analysis

General Workflow for Purification and Purity Assessment of Pyridine Derivatives cluster_purification Purification Stage cluster_analysis Purity Analysis Stage Crude Pyridine Derivative Crude Pyridine Derivative Purification Method Purification Method Crude Pyridine Derivative->Purification Method Purified Pyridine Derivative Purified Pyridine Derivative Purification Method->Purified Pyridine Derivative Distillation Distillation Purification Method->Distillation Recrystallization Recrystallization Purification Method->Recrystallization Chromatography Chromatography Purification Method->Chromatography Extraction Extraction Purification Method->Extraction Analytical Method Analytical Method Purified Pyridine Derivative->Analytical Method Purity Data Purity Data Analytical Method->Purity Data GC-MS GC-MS Analytical Method->GC-MS HPLC HPLC Analytical Method->HPLC qNMR qNMR Analytical Method->qNMR

Caption: General purification and analysis workflow.

Logical Relationship of Purification Method Selection

Decision Tree for Selecting a Purification Method start Crude Pyridine Derivative is_volatile Is the compound volatile and thermally stable? start->is_volatile is_solid Is the compound a solid? is_volatile->is_solid No distillation Distillation is_volatile->distillation Yes is_basic Is the compound basic? is_solid->is_basic No recrystallization Recrystallization is_solid->recrystallization Yes complex_mixture Is it a complex mixture? is_basic->complex_mixture No extraction Acid-Base Extraction is_basic->extraction Yes complex_mixture->distillation No, simple mixture chromatography Chromatography complex_mixture->chromatography Yes

Caption: Simplified decision-making process.

References

A Comparative Study of Catalyst Performance in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. The choice of catalyst for pyridine coupling reactions is critical, influencing yield, selectivity, and substrate scope. This guide provides a comparative overview of the performance of common palladium, nickel, and copper-based catalysts in key pyridine coupling reactions, supported by experimental data and detailed protocols.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of representative palladium, nickel, and copper catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of pyridine derivatives. Direct comparison is challenging due to the varied reaction conditions reported in the literature; however, this compilation provides a valuable overview of typical catalyst efficacy.

Coupling ReactionCatalyst SystemSubstratesYield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
Suzuki-Miyaura Pd(OAc)₂ / PPh₃2-Bromopyridine + Phenylboronic acid~95%28012
NiCl₂(PCy₃)₂3-Chloropyridine + Phenylboronic acid>95%[1]510012
CuI / PhenanthrolineAryl halide + Pyridine-4-boronic acid(Data not available for direct comparison)---
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridine + Phenylacetylene72-96%2.5 (Pd), 5 (PPh₃), 5 (CuI)1003
NiCl₂ / 1,10-Phenanthroline4-Iodo-1,1'-biphenyl + PhenylacetyleneHigh Yields (Specific % not stated)[2][3]106048
CuI / L-methionineAryl halide + PhenylacetyleneModerate to Good Yields[4](Varies)(Varies)(Varies)
Buchwald-Hartwig Pd(OAc)₂ / Xantphos2,4-Dichloropyridine + AnilineHigh Yields (Specific % not stated)[5](Varies)(Varies)(Varies)
Ni Catalyst (unspecified)Aryl chloride + Aniline57-99%[5](Varies)(Varies)(Varies)
Polyaniline-supported CopperPyrimidin-2-amine + Aryl halideHigh TONs (Specific % not stated)[6](Varies)(Varies)(Varies)

Catalytic Cycle Visualization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The generally accepted catalytic cycle for a palladium-catalyzed reaction is depicted below. This cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Catalytic Cycle Steps Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)2 / Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for palladium- and nickel-catalyzed pyridine coupling reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol is a general representation based on common literature procedures.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), PPh₃ (e.g., 0.08 mmol, 8 mol%), and K₂CO₃ (e.g., 2.0 mmol).

  • Add 2-bromopyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylpyridine.

Protocol 2: Nickel-Catalyzed Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol is adapted from a general procedure for nickel-catalyzed Sonogashira reactions.[2][3][7]

Materials:

  • Aryl halide (e.g., 4-iodo-1,1'-biphenyl)

  • Terminal alkyne (e.g., phenylacetylene)

  • Nickel(II) chloride (NiCl₂)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI) (optional, for some protocols)

  • N,N-Dimethylacetamide (DMAc) (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a constant stream of inert gas, add NiCl₂ (e.g., 0.05 mmol, 10 mol%) and 1,10-phenanthroline (e.g., 0.075 mmol, 15 mol%) to a dry reaction vessel.[3]

  • Add degassed DMAc (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.[3]

  • To this mixture, add the aryl halide (0.5 mmol), the terminal alkyne (0.6 mmol), and Cs₂CO₃ (1.0 mmol).

  • The reaction vessel is sealed and heated to the desired temperature (e.g., 60-80 °C) for the required time (e.g., 24-48 hours).

  • Upon completion, the reaction is cooled, and the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by flash chromatography to yield the coupled product.

Concluding Remarks

The choice of catalyst for pyridine coupling reactions is highly dependent on the specific transformation, substrate electronics, and desired reaction conditions. Palladium catalysts are well-established and offer broad applicability, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions. Nickel catalysts are a more economical alternative and have shown excellent activity for the coupling of challenging substrates like aryl chlorides.[1] Copper catalysts are often used as co-catalysts in Sonogashira reactions and are also effective for certain C-N bond-forming reactions. The provided data and protocols serve as a starting point for researchers to select and optimize catalytic systems for their specific synthetic needs in the ever-important field of pyridine functionalization.

References

Comparative Guide to the Validation of Analytical Methods for 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 4-Chloro-5-hydroxy-2-methylpyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific validated methods for this compound, this document outlines potential starting points for method development and validation based on established techniques for structurally similar pyridine derivatives. The information is intended for researchers, scientists, and drug development professionals.

Chromatographic Methods: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and robust techniques for the analysis of pyridine derivatives. The choice between these methods will depend on the analyte's volatility, thermal stability, and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of polar and non-polar compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

Table 1: Proposed HPLC Method Parameters for Analysis of this compound and Alternatives

ParameterProposed Method for this compoundAlternative Method 1 (for 4-Amino-2-chloropyridine)[1]Alternative Method 2 (for Pyridine derivatives)[2]
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Primesep 100 (mixed-mode)C18
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient elution)Acetonitrile, Water, and Sulfuric Acid (isocratic)Acetonitrile and Phosphate Buffer
Detection UV at 275 nm (estimated λmax)UV at 200 nmUV at 220 nm
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Injection Volume 10 µL1 µLNot Specified
Temperature AmbientNot SpecifiedNot Specified

Experimental Protocol: Proposed RP-HPLC Method

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid. Set the UV detector to monitor the absorbance at approximately 275 nm.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Given that pyridine and its derivatives are generally volatile, GC-MS is a viable option.[3] Derivatization may be necessary to improve the volatility and thermal stability of the hydroxyl group.

Table 2: Proposed GC-MS Method Parameters for Analysis of this compound

ParameterProposed MethodAlternative Method (General for Pyridines)[3]
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessNot Specified
Carrier Gas Helium at a constant flow rate of 1 mL/minNot Specified
Inlet Temperature 250 °CNot Specified
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minNot Specified
MS Transfer Line 280 °CNot Specified
Ion Source Temp 230 °CNot Specified
Ionization Mode Electron Ionization (EI) at 70 eVNot Specified
Scan Range m/z 40-400Not Specified

Experimental Protocol: Proposed GC-MS Method

  • Derivatization (if necessary): React the sample containing this compound with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a more volatile trimethylsilyl ether.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions: Set up the GC-MS system with the appropriate column and temperature program.

  • Analysis: Inject the derivatized (or underivatized) standards and samples.

  • Quantification: Use selected ion monitoring (SIM) for the target analyte's characteristic ions to enhance sensitivity and selectivity. Create a calibration curve based on the peak areas of the standards.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural characterization and qualitative analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the O-H and C-Cl bonds.

  • Mass Spectrometry (MS): In addition to its use with GC, standalone MS with techniques like electrospray ionization (ESI) can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.[4]

Method Validation

Any developed analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the proposed HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution HPLC HPLC Injection & Separation Standard->HPLC Sample Sample Dissolution & Filtration Sample->HPLC Detection UV Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analytical workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Derivatization Derivatization (Optional) Standard->Derivatization Sample Sample Preparation Sample->Derivatization GCMS GC-MS Injection & Separation Derivatization->GCMS MS_Detection Mass Spectrometric Detection GCMS->MS_Detection Integration Peak Integration (SIM) MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS analytical workflow.

Conclusion

References

A Comparative Analysis of Tautomeric Equilibria in Chlorinated vs. Non-Chlorinated Hydroxypyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium between hydroxypyridine and pyridone forms is a fundamental concept in heterocyclic chemistry with significant implications for drug design and development. The position of this equilibrium influences a molecule's physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the tautomeric equilibria in chlorinated versus non-chlorinated hydroxypyridines, supported by experimental data and detailed methodologies.

Influence of Chlorination on Tautomeric Equilibrium

The substitution of a chlorine atom on the pyridine ring can significantly alter the electronic properties of the molecule, thereby shifting the tautomeric equilibrium. In the gas phase, the hydroxypyridine (lactim) form of 2-hydroxypyridine is generally favored. However, in polar solvents, the more polar pyridone (lactam) form predominates.[1][2] Chlorination, particularly at positions α to the nitrogen, has been shown to displace the equilibrium significantly in favor of the hydroxypyridine form.[3] This effect is attributed to the electron-withdrawing nature of the chlorine atom, which stabilizes the hydroxypyridine tautomer.

Specifically, studies have shown that chlorination at the 5- or 6-position of 2-hydroxypyridine strongly stabilizes the hydroxypyridine (lactim) tautomer in the gas phase.[3] Conversely, when the ring is chlorinated at the 3- or 4-position, the pyridone (lactam) form has a more significant population.[3] In solution, the pyridone tautomer is generally stabilized, and this effect can be pronounced for certain substituted species.[3]

Quantitative Comparison of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form (KT = [pyridone]/[hydroxypyridine]). The following table summarizes experimental data for the non-chlorinated 2-hydroxypyridine in various solvents. While specific KT values for chlorinated derivatives are less commonly reported in comprehensive tables, the qualitative effects are well-documented.

CompoundSolventTautomeric Equilibrium Constant (KT)Predominant FormReference
2-HydroxypyridineGas Phase~0.33Hydroxypyridine[2]
2-HydroxypyridineCyclohexane1.7Pyridone (slight preference)[4]
2-HydroxypyridineChloroform6.0Pyridone[4]
2-HydroxypyridineWater900Pyridone[2]

Note: A larger KT value indicates a greater preference for the pyridone form.

Experimental Methodologies

The determination of tautomeric equilibria relies on a combination of synthetic, spectroscopic, and computational techniques.

Synthesis of Chlorinated Hydroxypyridines

Chlorinated hydroxypyridines can be synthesized through various methods, including the chlorination of the corresponding hydroxypyridine or the hydrolysis of a polychlorinated pyridine precursor. A common laboratory-scale procedure involves the reaction of a hydroxypyridine with a chlorinating agent like phosphorus oxychloride (POCl3).

General Protocol for Chlorination:

  • To a flask containing the starting hydroxypyridine, add phosphorus oxychloride.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the mixture is carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a base (e.g., sodium carbonate) to precipitate the chlorinated hydroxypyridine.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or chromatography.

Determination of Tautomeric Equilibrium by UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful technique for quantifying the ratio of tautomers in solution, as the hydroxypyridine and pyridone forms typically exhibit distinct absorption maxima.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the hydroxypyridine derivative in the desired solvent at a known concentration (typically in the range of 10-4 to 10-5 M).

  • Spectral Acquisition: Record the UV/Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the hydroxypyridine and pyridone tautomers. These can be confirmed by comparison with the spectra of O-methylated (fixing the hydroxypyridine form) and N-methylated (fixing the pyridone form) derivatives.

    • The molar extinction coefficients (ε) for each tautomer at their respective λmax are determined using the spectra of the fixed derivatives.

    • The concentrations of the two tautomers in the equilibrium mixture can be calculated from the absorbance values at the two wavelengths using a set of simultaneous equations derived from the Beer-Lambert law.

    • The tautomeric equilibrium constant (KT) is then calculated as the ratio of the concentrations of the two forms.

Determination of Tautomeric Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information that can be used to identify and quantify the different tautomers present in a sample.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent suitable for NMR spectroscopy.

  • Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra. The temperature should be controlled and recorded, as the tautomeric equilibrium can be temperature-dependent.

  • Data Analysis:

    • Assign the signals in the spectra to the specific protons and carbons of the hydroxypyridine and pyridone tautomers. This is often aided by comparison with the spectra of O- and N-methylated analogues and by using 2D NMR techniques (e.g., COSY, HSQC, HMBC).

    • The relative concentrations of the two tautomers are determined by integrating the signals corresponding to unique protons in each form. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses, typically by using a long relaxation delay (5 times the longest T1).

    • The tautomeric equilibrium constant (KT) is calculated from the ratio of the integrated signal intensities.

Visualizing the Workflow and Logical Relationships

To better understand the processes involved in studying tautomeric equilibria, the following diagrams illustrate a typical experimental workflow and the logical relationship of how chlorination impacts the equilibrium.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomeric Analysis Start Hydroxypyridine Precursor Chlorination Chlorination Reaction Start->Chlorination Purification Purification (Recrystallization/Chromatography) Chlorination->Purification Characterization_S Structural Characterization (NMR, MS) Purification->Characterization_S Sample_Prep Sample Preparation (Solutions in various solvents) Characterization_S->Sample_Prep UV_Vis UV/Vis Spectroscopy Sample_Prep->UV_Vis NMR NMR Spectroscopy Sample_Prep->NMR Data_Analysis Data Analysis (Calculation of KT) UV_Vis->Data_Analysis NMR->Data_Analysis

Caption: Experimental workflow for the study of tautomeric equilibrium.

Logical_Relationship cluster_cause Cause cluster_effect Effect Chlorination Chlorine Substitution (Position on the ring) Electronic_Effects Alteration of Electronic Properties (Inductive Effect) Chlorination->Electronic_Effects Relative_Stability Change in Relative Stability of Tautomers Electronic_Effects->Relative_Stability Equilibrium_Shift Shift in Tautomeric Equilibrium (Change in KT) Relative_Stability->Equilibrium_Shift

Caption: Effect of chlorination on tautomeric equilibrium.

References

Predicting Bioactivity of 4-Chloro-5-hydroxy-2-methylpyridine Derivatives: An In Silico Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico methods for predicting the bioactivity of 4-Chloro-5-hydroxy-2-methylpyridine derivatives. It is designed to assist researchers in selecting the most appropriate computational tools for their drug discovery and development projects. The information presented is based on established methodologies and published data for various pyridine derivatives, offering a predictive framework for the target compound class.

In Silico Bioactivity Prediction: A Comparative Analysis of Methodologies

The prediction of biological activity through computational methods is a cornerstone of modern drug discovery. For derivatives of this compound, several in silico approaches can be employed to estimate their potential efficacy and safety profiles. This guide focuses on a comparison of key methodologies: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Pharmacophore Modeling.

Quantitative Data Summary

The following tables summarize key performance metrics for different in silico models based on studies of various pyridine derivatives. This data provides an indication of the expected performance when applying these methods to this compound derivatives.

Table 1: Comparative Performance of QSAR Models for Pyridine Derivatives

QSAR Model TypeTargetR² (Training Set)q² (Cross-Validation)r²_pred (External Test Set)Reference
Multiple Linear Regression (MLR)HeLa cell line inhibition (IC50)0.8080.784 (LOO)0.908[1][2]
Comparative Molecular Field Analysis (CoMFA)B-Raf Kinase Inhibition-0.501-[3]
Comparative Molecular Similarity Indices Analysis (CoMSIA)B-Raf Kinase Inhibition-0.6210.885[3]
Topomer CoMFASHP2 Inhibition0.9960.8030.817[4]
Hologram QSAR (HQSAR)SHP2 Inhibition0.9590.7670.876[4]

Table 2: Molecular Docking Performance for Pyridine Derivatives

Target ProteinDocking SoftwareKey Interacting ResiduesBinding Affinity Range (kcal/mol)Reference
Epidermal Growth Factor Protein (1M17)Not SpecifiedNot SpecifiedNot Specified[1]
Dopamine Transporter (DAT)Not SpecifiedNot Specified-[5]
Epidermal Growth Factor Receptor (EGFR)Not SpecifiedNot SpecifiedNot Specified[6][7]
Telomerase (3DU6)Not SpecifiedNot SpecifiedNot Specified[8]
Kinesin Spindle Protein (Eg5)Not SpecifiedNot SpecifiedNot Specified[9]

Table 3: ADMET Prediction for Pyridine Derivatives

Prediction SoftwareProperties PredictedKey FindingsReference
Swiss-ADMEPhysicochemical properties, drug-likenessProposed structures could be appropriate drug candidates.[2]
PASS (Prediction of Activity Spectra for Substances)ToxicityEstimation of toxicity for designed compounds.[1][2]
Not SpecifiedADME PropertiesAll newly synthesized derivatives satisfied ADME properties with no toxicological risks found.[10]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico predictions. The following sections outline typical protocols for the key experiments cited in the context of pyridine derivative analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structures of compounds with their biological activities.[2]

Protocol:

  • Data Set Preparation: A dataset of pyridine derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for external validation.[1]

  • Molecular Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical and structural properties is calculated.

  • Model Development: A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation relating the descriptors to the biological activity.[1][2]

  • Model Validation: The predictive power of the QSAR model is assessed using various statistical metrics, including the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² (r²_pred) for the external test set.[1][2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]

Protocol:

  • Receptor and Ligand Preparation: The 3D structure of the target protein (receptor) is obtained from a protein database (e.g., PDB). The 3D structures of the this compound derivatives (ligands) are generated and optimized.

  • Binding Site Identification: The active site of the receptor is defined.

  • Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the receptor's binding site and to score these conformations based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding modes and affinities are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[4]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[11]

Protocol:

  • Pharmacophore Feature Identification: Based on a set of active ligands (ligand-based) or the receptor's binding site (structure-based), key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers are identified.[11]

  • Pharmacophore Model Generation: A 3D arrangement of these features, representing the pharmacophore, is generated.

  • Model Validation: The model is validated by its ability to distinguish between active and inactive molecules.

  • Virtual Screening: The validated pharmacophore model can be used to search large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active.[11]

Visualizing In Silico Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the in silico prediction of bioactivity.

G cluster_0 In Silico Bioactivity Prediction Workflow A Compound Library (this compound Derivatives) B Molecular Descriptors Calculation A->B D Molecular Docking Simulation A->D E Pharmacophore Model Generation A->E C QSAR Model Development B->C F Bioactivity Prediction C->F D->F E->F G Lead Optimization F->G

Caption: A general workflow for in silico bioactivity prediction.

G cluster_1 Hypothetical Signaling Pathway Modulation Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Ligand Pyridine Derivative Ligand->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: A hypothetical signaling pathway modulated by a pyridine derivative.

G cluster_2 Relationship Between In Silico Models QSAR QSAR VirtualScreening Virtual Screening QSAR->VirtualScreening Docking Molecular Docking Docking->VirtualScreening Pharmacophore Pharmacophore Modeling Pharmacophore->VirtualScreening LeadGen Lead Generation VirtualScreening->LeadGen

References

Head-to-head comparison of different cross-coupling techniques for pyridine arylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of aryl groups into pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. The resulting biaryl and heteroaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Over the past few decades, several powerful cross-coupling methodologies have emerged as the go-to strategies for forging these critical carbon-carbon bonds. This guide provides an objective, data-driven comparison of the three most prominent techniques: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination-related C-N coupling which has been adapted for C-C bond formation in certain contexts, and direct C-H arylation. We present a head-to-head analysis of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for C-C bond formation due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] The reaction typically involves the palladium-catalyzed coupling of a pyridine halide or triflate with an arylboronic acid in the presence of a base.[1]

Catalytic Cycle

Suzuki_Miyaura cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) OxAdd->Ar-Pd(II)-X(L2) Transmetal Transmetalation Ar-Pd(II)-X(L2)->Transmetal Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetal->Ar-Pd(II)-Ar'(L2) RedElim Reductive Elimination Ar-Pd(II)-Ar'(L2)->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Data
EntryPyridine SubstrateAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(PPh3)4 (3)-Na2CO3Toluene/H2O10095[2]
23-Bromopyridine4-Methoxyphenylboronic acidPd2(dba)3 (1)SPhos (2)K3PO41,4-Dioxane10092[3]
34-Chloropyridine3,5-Dimethylphenylboronic acidPd(OAc)2 (2)XPhos (4)K3PO4t-BuOH/H2O8088[4]
42-ChloropyridineNaphthylboronic acid(SIPr)Pd(allyl)Cl (2)-K2CO3Dioxane/H2O120 (MW)84[5]
52,6-DichloropyridineEthylphenyl pinacol boronatePd2(dba)3 (1)FcPPh2 (6)K3PO4Dioxane/H2O10075 (mono)[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

An oven-dried Schlenk tube is charged with the pyridine halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol) are added, followed by the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL). The reaction mixture is then heated to the specified temperature and stirred for the required time (typically 2-24 hours), monitoring by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[3][4]

Buchwald-Hartwig Amination (Adapted for Arylation)

While the Buchwald-Hartwig reaction is renowned for C-N bond formation, the development of specialized ligands and conditions has enabled its application in challenging C-C couplings, particularly for heteroaryl systems.[6] This method often utilizes a palladium catalyst with a bulky, electron-rich phosphine ligand to couple a pyridine halide with an organometallic reagent (e.g., organozinc or organomagnesium), or in some specialized cases, direct C-H/C-X coupling. For the purpose of this comparison, we will focus on the more established C-X/C-M coupling paradigm which shares mechanistic features with other cross-coupling reactions.

Catalytic Cycle

Buchwald_Hartwig_CC cluster_cycle Buchwald-Hartwig-type C-C Coupling Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) OxAdd->Ar-Pd(II)-X(L) Transmetal Transmetalation Ar-Pd(II)-X(L)->Transmetal Ar'-M Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetal->Ar-Pd(II)-Ar'(L) RedElim Reductive Elimination Ar-Pd(II)-Ar'(L)->RedElim RedElim->Pd(0)L Ar-Ar'

Caption: Generalized catalytic cycle for a Buchwald-Hartwig-type C-C cross-coupling.

Performance Data

While direct C-C arylation under the "Buchwald-Hartwig" name is less common than C-N coupling, related palladium-catalyzed couplings of pyridine halides with organometallic reagents are well-established. Data for such transformations is presented below.

EntryPyridine SubstrateArylating ReagentCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Yield (%)Reference
12-BromopyridinePhenylzinc chloridePd(dba)2 (2)P(o-tol)3 (4)-THF6585[7]
23-Chloropyridine4-Fluorophenylmagnesium bromidePd(OAc)2 (2)RuPhos (4)-THFrt91[6]
32-Chloropyridine2-Methylphenylmagnesium bromidePd-PEPPSI-IPr (1)--THF6089[8]
42,5-Dichloropyridine4-Tolylmagnesium bromideNiCl2(dppp) (5)--Ether3578 (mono)[9]
Experimental Protocol: General Procedure for Negishi-type Pyridine Arylation

To a solution of the aryl halide (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added the palladium catalyst (e.g., Pd(dba)2, 0.02 mmol) and ligand (e.g., P(o-tol)3, 0.04 mmol). The mixture is stirred for 10 minutes at room temperature. A solution of the organozinc reagent (e.g., phenylzinc chloride, 1.2 mmol in THF) is then added dropwise. The reaction is stirred at the indicated temperature for 2-12 hours until completion is observed by TLC or GC-MS. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Direct C-H Arylation

Direct C-H arylation has emerged as a highly atom- and step-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization of the pyridine ring.[10][11] This approach involves the direct coupling of a C-H bond in the pyridine with an aryl halide. Regioselectivity can be a significant challenge, but various strategies, including the use of directing groups or exploiting the inherent electronic properties of the pyridine ring, have been developed to control the site of arylation.[12][13]

Logical Workflow

CH_Arylation_Workflow cluster_main C-H Arylation Strategies for Pyridines Start Pyridine Substrate DG_Approach Directing Group (DG) Strategy Start->DG_Approach Electronic_Approach Inherent Electronic Bias Strategy Start->Electronic_Approach Coordination Coordination of Pd to DG and Pyridine-N DG_Approach->Coordination EWG_Activation Activation by Electron-Withdrawing Group (EWG) Electronic_Approach->EWG_Activation CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Ortho_Arylation Ortho-C-H Arylation CMD->Ortho_Arylation Meta_Para_Arylation Meta- or Para-C-H Arylation EWG_Activation->Meta_Para_Arylation

Caption: Logical workflow for achieving regioselectivity in pyridine C-H arylation.

Performance Data

| Entry | Pyridine Substrate | Aryl Halide | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) | Position | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Pyridine N-oxide | Bromobenzene | Pd(OAc)2 (10) | Ag2CO3 (2.2 equiv) | - | Benzene | 130 | 56 | C2 |[14][15] | | 2 | 2-Phenylpyridine | Bromobenzene | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | DMA | 110 | 94 (intramol.) | ortho to Ph |[16] | | 3 | 3-Nitropyridine | Bromobenzene | Pd(OAc)2 (5) | P(n-Bu)Ad2 (10) | Cs2CO3/Ag2CO3 | Toluene | 120 | 65 | C4 |[13] | | 4 | Pyridine | Iodobenzene | Pd(OAc)2 (5) | 1,10-Phenanthroline (10) | Cs2CO3 | Mesitylene | 150 | 72 | C2/C6 |[11] | | 5 | Quinoline | Bromobenzene | [Rh(coe)2Cl]2 (2.5) | - | - | Toluene | 165 | 61 | C2 |[17] |

Experimental Protocol: General Procedure for Direct C-H Arylation

In a glovebox, a screw-capped vial is charged with the pyridine substrate (1.0 mmol), aryl halide (1.5 mmol), palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol), ligand or additive (if required), and base (e.g., Cs2CO3, 2.0 mmol). The solvent (e.g., toluene, 2 mL) is added, and the vial is sealed. The reaction mixture is removed from the glovebox and heated in a preheated oil bath or heating block at the specified temperature for 12-48 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired arylated pyridine.[13]

Head-to-Head Comparison Summary

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Type C-C CouplingDirect C-H Arylation
Starting Materials Pyridine halides/triflates and arylboronic acids.Pyridine halides and organometallic reagents (Zn, Mg).Pyridine (native or N-oxide) and aryl halides.
Atom Economy Moderate; generates boronate and halide waste.Low; stoichiometric generation of metallic salts.High; only generates HX as a byproduct.
Step Economy Requires pre-functionalization of both coupling partners.Requires pre-functionalization of both coupling partners.Avoids pre-functionalization of the pyridine ring.
Substrate Scope Very broad; vast commercial availability of boronic acids.Broad for organometallics, but can be limited by functional group compatibility.Can be limited by the need for directing groups or specific electronic properties for regioselectivity.
Regioselectivity Excellent; determined by the position of the halide.Excellent; determined by the position of the halide.A significant challenge; often requires specific directing groups or substitution patterns.
Reaction Conditions Generally mild to moderate temperatures.Often proceeds at room temperature or slightly elevated temperatures.Typically requires high temperatures.
Functional Group Tolerance Generally very good.Moderate; sensitive to acidic protons and certain electrophilic groups.Moderate; can be affected by coordinating functional groups.

Conclusion

The choice of method for pyridine arylation is highly dependent on the specific synthetic target, available starting materials, and desired scale.

  • The Suzuki-Miyaura coupling remains the workhorse for its reliability, broad scope, and predictable regioselectivity. It is often the first choice for complex molecule synthesis where functional group tolerance is paramount.

  • Buchwald-Hartwig type C-C couplings (and related Negishi or Kumada couplings) offer a powerful alternative, particularly when the required organoboronic acid is unstable or inaccessible. These reactions often proceed under very mild conditions.

  • Direct C-H arylation represents the most modern and sustainable approach, offering significant advantages in terms of step and atom economy. While regioselectivity can be a hurdle, ongoing research is continuously expanding the toolkit for predictable and selective C-H functionalization, making it an increasingly attractive option, especially for late-stage functionalization in drug discovery.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and efficiently access the vast chemical space of arylated pyridines.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-hydroxy-2-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Chlorinated Pyridine Derivatives.

The proper disposal of 4-Chloro-5-hydroxy-2-methylpyridine, a halogenated pyridine derivative, is crucial for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, emphasizing waste segregation, container management, and regulatory compliance. Adherence to these procedures will help minimize risks and ensure that this chemical waste is managed responsibly.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In Case of a Spill: Spills should be treated as hazardous waste. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. The contaminated absorbent material must then be collected in a sealed, properly labeled container for hazardous waste disposal. Do not flush spills down the drain.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Halogenated organic compounds must be kept separate from non-halogenated waste streams.

  • Waste Classification: this compound is classified as a halogenated organic waste .

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection. These containers should have tightly sealing lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., toxic, irritant).

III. Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management company. Direct chemical neutralization or treatment in a standard laboratory setting is not advised without validated and specific protocols, due to the potential for hazardous reactions and the formation of toxic byproducts.

Step-by-Step Disposal Plan:

  • Collection: Collect all waste containing this compound, including contaminated materials and rinsates, in a designated and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

  • Transportation and Final Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The primary method for the final disposal of halogenated organic compounds is high-temperature incineration.

IV. Quantitative Data on Disposal Methods

The following table summarizes key quantitative parameters associated with the standard disposal methods for halogenated organic compounds.

ParameterValueNotes
Incineration Temperature 820°C - 1,600°CHigh temperatures are required to ensure the complete destruction of chlorinated organic compounds and to prevent the formation of toxic byproducts like dioxins.
Waste Segregation Halogenated vs. Non-halogenatedThis is a critical step as the disposal methods and costs for these two streams are different. Cross-contamination should be avoided.
Container Rinsing Triple rinse with a suitable solventEmpty containers that held the chemical should be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS & Wear Appropriate PPE B Identify Waste as 'Halogenated Organic' A->B C Use Designated, Labeled Waste Container B->C D Segregate from Non-Halogenated Waste C->D E Seal Container Tightly D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Contact Institutional EHS for Waste Pickup F->G H Maintain Disposal Records G->H I Licensed Vendor Transports to TSDF G->I J High-Temperature Incineration I->J

Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 4-Chloro-5-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-5-hydroxy-2-methylpyridine. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

The following procedures are based on the known hazards of chlorinated and hydroxylated pyridine derivatives. Given the absence of specific data for this compound, a conservative approach to personal protective equipment (PPE) and handling is mandatory.

Personal Protective Equipment (PPE)

All personnel handling this compound must utilize the following PPE. This is your first and most critical line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and airborne particles.[1][2][3]
Skin Protection - Gloves: Chemical-resistant gloves (Nitrile or Neoprene are recommended). Latex gloves are not suitable.[4] - Lab Coat: A flame-resistant lab coat that is fully buttoned.[3] - Clothing: Long pants and closed-toe, closed-heel shoes are required.[3]Prevents skin contact with the chemical. Chlorinated compounds and pyridines can be skin irritants.[1][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if work is not performed in a certified chemical fume hood.[1][6]Protects against inhalation of potentially harmful dust or vapors.[5]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

    • Inspect all PPE for damage before use.

    • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Chemical Handling:

    • When handling the solid compound, minimize dust generation.[1][7]

    • Keep the container tightly closed when not in use.[1][4]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory area.[8]

    • Wash hands thoroughly after handling the chemical.[1][8]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[5][9]

    • Do not use combustible materials like paper towels to clean up spills.

    • Collect the absorbed material into a suitable, labeled container for disposal.[1][9]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Waste Disposal:

    • Disposal must be carried out in accordance with all local, regional, and national regulations for hazardous waste.[8]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

    • Do not dispose of this chemical down the drain.[2]

Experimental Workflow and Safety Checkpoints

The following diagram outlines the standard workflow for handling this compound, highlighting critical safety checkpoints.

experimental_workflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Shower/Eyewash prep_hood->prep_safety handling_weigh Weigh Compound prep_safety->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate emergency_spill Spill Response handling_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response handling_reaction->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.